molecular formula C7H16ClNO2 B2838524 H-Sar-OtBu.HCl CAS No. 136088-69-2; 5616-81-9

H-Sar-OtBu.HCl

Cat. No.: B2838524
CAS No.: 136088-69-2; 5616-81-9
M. Wt: 181.66
InChI Key: RNLQHMIDSCYLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Sar-OtBu.HCl is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-(methylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)5-8-4;/h8H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLQHMIDSCYLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136088-69-2
Record name Sarcosine t-butyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

H-Sar-OtBu.HCl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride). The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on providing practical experimental details and contextual understanding of its utility, particularly in the realm of peptide synthesis.

Core Chemical Properties

This compound is a derivative of sarcosine (B1681465), an N-methylated amino acid. The tert-butyl ester protection of the carboxylic acid group and its hydrochloride salt form make it a versatile building block in organic synthesis.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₇H₁₆ClNO₂[2][3][4][5]
Molecular Weight 181.66 g/mol [2][4][6][7]
Appearance White to off-white solid/powder[3][6]
Melting Point >120 °C (sublimation)[3], 137-141 °C (decomposition)[4][6][3][4][6]
Solubility Chloroform (Sparingly), Methanol (Slightly)[3], Soluble in water[3][3]
Purity Typically >97% or >98% (by HPLC)[4][6]
Storage Conditions 2-8°C, inert atmosphere, sealed storage away from moisture[3][5][8]

Experimental Protocols

Detailed methodologies for the determination of key chemical properties are outlined below. These represent standard laboratory procedures applicable to compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary method, a standard pharmacopeial procedure.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. For a preliminary, approximate melting point, a faster heating rate can be used. For an accurate determination, the heating rate should be slow, around 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded. This range represents the melting point. For substances that decompose, the temperature at which decomposition is observed is noted.

Solubility Assessment (Gravimetric Method)

This method provides a quantitative measure of the solubility of this compound in a given solvent at a specific temperature.

Apparatus:

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with sealed caps

  • Syringe filters (chemically compatible with the solvent)

  • Evaporation dish

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is placed in a thermostatic shaker or water bath set to the desired temperature and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.

  • Sample Withdrawal and Filtration: After equilibration, the mixture is allowed to settle. A known volume of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter into a pre-weighed evaporation dish. This step should be performed quickly to avoid temperature changes that could affect solubility.

  • Solvent Evaporation and Weighing: The solvent in the evaporation dish is evaporated, typically in a fume hood or under reduced pressure. The dish containing the solid residue is then dried to a constant weight in an oven at a suitable temperature.

  • Calculation: The mass of the dissolved solid is determined by subtracting the initial weight of the empty dish from the final weight. The solubility can then be expressed in units such as grams per 100 mL of solvent.

Synthesis of this compound

The synthesis of sarcosine tert-butyl ester hydrochloride typically involves the esterification of sarcosine with a tert-butyl source in the presence of an acid. A general procedure is as follows:

Materials:

Procedure:

  • Sarcosine is suspended in a suitable organic solvent.

  • An excess of tert-butanol and a strong acid catalyst, such as hydrochloric acid or a sulfonic acid, are added. Alternatively, isobutylene can be bubbled through the reaction mixture in the presence of an acid catalyst.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product is isolated. This may involve washing the reaction mixture to remove excess acid and unreacted starting materials, followed by evaporation of the solvent.

  • The resulting sarcosine tert-butyl ester is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or dioxane) to precipitate the hydrochloride salt.

  • The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Applications in Peptide Synthesis

This compound is a crucial building block in Solid-Phase Peptide Synthesis (SPPS). The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted side reactions during peptide bond formation.

Logical Workflow of Protecting Groups in SPPS

The use of orthogonal protecting groups is a cornerstone of SPPS. The following diagram illustrates the logic of using an acid-labile side-chain protecting group (like OtBu) in conjunction with a base-labile N-terminal protecting group (like Fmoc).

Protecting_Group_Logic Start Amino Acid with Reactive Side Chain Protect_N Protect N-terminus (e.g., with Fmoc) Start->Protect_N Protect_Side Protect Side Chain (e.g., with OtBu) Start->Protect_Side Protected_AA Fully Protected Amino Acid Protect_N->Protected_AA Protect_Side->Protected_AA SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Protected_AA->SPPS_Cycle Deprotect_N Base Treatment (e.g., Piperidine) Removes Fmoc SPPS_Cycle->Deprotect_N Deprotection Final_Cleavage Strong Acid Treatment (e.g., TFA) Removes OtBu and cleaves from resin SPPS_Cycle->Final_Cleavage After final coupling Couple Couple next Fmoc-Amino Acid Deprotect_N->Couple Free N-terminus Couple->SPPS_Cycle Elongation Peptide Final Peptide Final_Cleavage->Peptide

Caption: Logic of orthogonal protecting groups in peptide synthesis.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the general workflow of incorporating an amino acid like sarcosine, protected as this compound (after N-terminal protection, e.g., with Fmoc), into a growing peptide chain on a solid support.

SPPS_Workflow cluster_cycle SPPS Cycle (repeated) Deprotection 1. N-terminal Deprotection (e.g., Piperidine treatment to remove Fmoc) Washing1 2. Washing (e.g., with DMF) Deprotection->Washing1 Coupling 3. Coupling (Add Fmoc-Sar-OH, coupling reagents) Washing1->Coupling Washing2 4. Washing (e.g., with DMF) Coupling->Washing2 Washing2->Deprotection Next cycle End Peptide-Resin (Elongated by one residue) Washing2->End Cycle complete Start Resin with growing peptide chain (N-Fmoc protected) Start->Deprotection Cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA treatment) End->Cleavage Purification Purification of crude peptide (e.g., by HPLC) Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: General experimental workflow for Solid-Phase Peptide Synthesis.

Conclusion

This compound is a fundamental reagent for chemists and pharmaceutical scientists involved in peptide synthesis and the development of peptidomimetics. Its chemical properties, particularly the acid-labile tert-butyl ester protecting group, are well-suited for standard SPPS protocols. A thorough understanding of its characteristics and the experimental methodologies for its use and analysis is essential for the successful synthesis of target peptide sequences.

References

An In-depth Technical Guide to H-Sar-OtBu.HCl: A Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Sar-OtBu.HCl, chemically known as Sarcosine (B1681465) tert-butyl ester hydrochloride, is a protected amino acid derivative of significant interest in the fields of pharmaceutical development, biochemical research, and synthetic chemistry. As a derivative of sarcosine (N-methylglycine), it serves as a crucial building block, particularly in solid-phase peptide synthesis (SPPS) and as an intermediate in the creation of complex organic molecules, including therapeutic agents.[1][2] Its tert-butyl ester protection of the carboxylic acid group and the hydrochloride salt form of the secondary amine offer a unique combination of stability and reactivity, making it a versatile tool for organic chemists. The tert-butyl ester group can be readily removed under acidic conditions, a feature highly compatible with many synthetic workflows, particularly in peptide synthesis.[3] This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on detailed experimental protocols for its use.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in quantitative synthetic work.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₇H₁₆ClNO₂[4]
Molecular Weight 181.66 g/mol [4][5]
Appearance White to off-white solid/crystalline powder[6]
Melting Point 137-141 °C (decomposes)[5][6]
Solubility Soluble in methanol
Storage Conditions 2-8°C, sealed storage, away from moisture[7]
Table 2: Structural and Identification Data
IdentifierValueReferences
IUPAC Name tert-butyl 2-(methylamino)acetate;hydrochloride
Synonyms Sarcosine t-butyl ester HCl, tert-Butyl sarcosinate HCl[5][6][8]
CAS Number 5616-81-9, 136088-69-2[4][5][8]
SMILES CC(C)(C)OC(=O)CNC.Cl[5]
¹H NMR Spectrum Consistent with structure[4][6]
Infrared Spectrum Conforms to structure[6]

Core Applications

This compound is primarily valued as a synthetic intermediate. Its structure is not associated with direct modulation of signaling pathways but is integral to the synthesis of molecules that do.

  • Peptide Synthesis : The compound is a key reagent in peptide synthesis. The Fmoc/tBu strategy in SPPS relies on the acid-labile tert-butyl (tBu) group for side-chain protection, which is compatible with the chemistry of this compound.[9] It allows for the incorporation of N-methylated glycine (B1666218) residues into peptide chains, which can improve pharmacokinetic properties such as metabolic stability and cell permeability.

  • Pharmaceutical Intermediates : It serves as a starting material in the synthesis of various pharmaceuticals. A notable example is its use in the development of Signal Transducer and Activator of Transcription 3 (STAT3) protein inhibitors, which are investigated for their potential in cancer therapy.[10] It is also utilized in creating agents for neurological disorders and in research related to amino acid metabolism.[1]

Experimental Protocols

Synthesis of a Substituted t-Butyl Sulphonamide Acetate (B1210297) (STAT3 Inhibitor Intermediate)

This protocol details the use of this compound as a precursor in the synthesis of a key intermediate for STAT3 inhibitors.[10]

Materials:

  • This compound (Sarcosine t-butyl ester hydrochloride)

  • Anhydrous Acetonitrile (CH₃CN)

  • N,N-Diisopropylethylamine (DIPEA)

  • Substituted benzenesulphonyl chloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether (PE)

  • Ethyl Acetate (EA)

Procedure:

Step 1: Sulphonamide Formation

  • Dissolve this compound (1.00 mmol, 182 mg) in anhydrous CH₃CN (3.59 ml) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.50 mmol, 0.44 ml) and stir the mixture at 0 °C for 10 minutes.

  • Add the desired substituted sulphonyl chloride (1.50 mmol) dropwise to the solution.

  • Stir the reaction mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and continue stirring for another 30 minutes.

  • Purify the crude product by glass column chromatography on silica (B1680970) gel using a mobile phase of PE:EA (20:1) to yield the tert-butyl sulphonamide acetate intermediate.

Step 2: Deprotection to Carboxylic Acid

  • Dissolve the purified tert-butyl ester sulphonamide acetate from Step 1 (1 mmol) in CH₂Cl₂ (6.3 ml).

  • Add TFA (6.3 ml) to the solution.

  • Stir the mixture at room temperature for 3.5 hours.

  • Evaporate the solvent and excess TFA under reduced pressure to yield the pure substituted sulphonamide carboxylic acid, which is the final intermediate for coupling in the synthesis of the STAT3 inhibitor.

experimental_workflow cluster_step1 Step 1: Sulphonamide Formation cluster_step2 Step 2: Deprotection start Dissolve this compound in anhydrous CH3CN cool Cool to 0 °C start->cool add_dipea Add DIPEA, stir 10 min cool->add_dipea add_sulfonyl Add Sulphonyl Chloride, stir 30 min at 0 °C add_dipea->add_sulfonyl warm_rt Warm to RT, stir 30 min add_sulfonyl->warm_rt purify Purify via Column Chromatography warm_rt->purify intermediate1 Intermediate: tert-Butyl Sulphonamide Acetate purify->intermediate1 dissolve_intermediate Dissolve Intermediate in CH2Cl2 intermediate1->dissolve_intermediate add_tfa Add TFA, stir 3.5h at RT dissolve_intermediate->add_tfa evaporate Evaporate Solvent & TFA add_tfa->evaporate final_product Final Product: Sulphonamide Carboxylic Acid evaporate->final_product STAT3_pathway cluster_synthesis Synthesis of Inhibitor cluster_pathway STAT3 Signaling Pathway h_sar This compound synthesis Multi-step Synthesis h_sar->synthesis inhibitor STAT3 Inhibitor (Synthesized Molecule) synthesis->inhibitor jak JAK inhibitor->jak INHIBITS cytokine Cytokine (e.g., IL-6) receptor Receptor (e.g., gp130) cytokine->receptor binds receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription initiates

References

Synthesis and Preparation of Sarcosine Tert-Butyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine (B1681465) tert-butyl ester hydrochloride is a key building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals. Its structure, combining a protected carboxylic acid and a secondary amine, makes it a versatile intermediate for creating complex molecular architectures, especially in peptide synthesis and the development of neuroprotective agents. This technical guide provides an in-depth overview of the primary synthetic routes for its preparation, detailed experimental protocols, and relevant chemical and physical data.

Introduction

Sarcosine (N-methylglycine) is a naturally occurring amino acid derivative. The protection of its carboxylic acid group as a tert-butyl ester enhances its utility in organic synthesis by preventing unwanted side reactions and allowing for selective deprotection under acidic conditions. The hydrochloride salt form improves the compound's stability and handling characteristics, making it a preferred reagent in many applications. This document outlines the prevalent methods for the synthesis of Sarcosine tert-butyl ester hydrochloride, offering detailed procedures for laboratory-scale preparation.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for Sarcosine tert-butyl ester hydrochloride is presented below for easy reference.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 5616-81-9[1]
Molecular Formula C₇H₁₅NO₂·HCl[1]
Molecular Weight 181.66 g/mol [1][2]
Appearance White crystalline powder[3]
Melting Point 137-141 °C (decomposes)[1]
Purity (Typical) ≥97% (¹H NMR), ≥99.9% (HPLC)[3][4][5]
Solubility Soluble in methanol (B129727) and water.[4][6]
Table 2: Spectroscopic Data
TechniqueDataReference(s)
¹H NMR Spectrum conforms to the structure.[5]
Infrared (IR) Conforms to the structure.[4]

Synthetic Pathways

There are two primary and well-established routes for the synthesis of Sarcosine tert-butyl ester hydrochloride. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The overall synthetic workflow is depicted below.

G cluster_0 Route 1: Esterification of Sarcosine cluster_1 Route 2: Alkylation of Methylamine (B109427) Sarcosine Sarcosine Sarcosine_tBu Sarcosine tert-butyl ester Sarcosine->Sarcosine_tBu + Isobutylene (B52900) Isobutylene Isobutylene Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, PTSA) Acid_Catalyst->Sarcosine_tBu Final_Product Sarcosine tert-butyl ester hydrochloride Sarcosine_tBu->Final_Product tBu_Bromoacetate tert-Butyl bromoacetate (B1195939) Sarcosine_tBu_2 Sarcosine tert-butyl ester tBu_Bromoacetate->Sarcosine_tBu_2 + Methylamine Methylamine Methylamine Sarcosine_tBu_2->Final_Product HCl_gas HCl (gas or solution in ether) HCl_gas->Final_Product

Caption: Synthetic workflow for Sarcosine tert-butyl ester hydrochloride.

Experimental Protocols

Detailed experimental procedures for the two primary synthetic routes are provided below.

Route 1: Esterification of Sarcosine with Isobutylene

This method involves the direct esterification of sarcosine using isobutylene under acidic conditions, followed by conversion to the hydrochloride salt. This approach is advantageous as it starts from the amino acid itself.

Experimental Protocol:

  • Reaction Setup: In a pressure vessel (autoclave), suspend sarcosine in a suitable solvent such as dichloromethane (B109758) or dioxane.

  • Addition of Catalyst and Reagent: Add an acid catalyst, such as p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid (2 equivalents).[7] Cool the mixture and add condensed isobutylene (e.g., 300ml for 100g of amino acid).[7]

  • Reaction: Seal the vessel and stir the mixture at room temperature for 4 to 5 days.[7] The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, carefully vent the excess isobutylene. Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.[7]

  • Isolation of the Free Base: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Sarcosine tert-butyl ester as a free base.[7]

  • Formation of the Hydrochloride Salt: Dissolve the crude free base in approximately 10 volumes of anhydrous diethyl ether and cool the solution to -20°C.[7] Slowly add one equivalent of a 1N solution of HCl in dry ether.[7]

  • Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield Sarcosine tert-butyl ester hydrochloride.

Route 2: Synthesis from tert-Butyl Bromoacetate and Methylamine

This one-step synthesis involves the N-alkylation of methylamine with tert-butyl bromoacetate. This method is often efficient and can produce high yields. The following protocol is adapted from a similar synthesis of tert-butyl glycinate.[8]

Experimental Protocol:

  • Reaction Setup: In a flask equipped for low-temperature reactions, condense methylamine and dilute it with an equal volume of anhydrous diethyl ether. Cool the solution to -40°C.

  • Addition of Reagent: Slowly add a solution of tert-butyl bromoacetate in anhydrous diethyl ether to the cooled methylamine solution. Maintain the temperature at -40°C for approximately 2 hours.[8] A large excess of methylamine is used to minimize over-alkylation.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]

  • Work-up: The resulting methylammonium (B1206745) bromide precipitate is removed by filtration. The filtrate, containing the free base of Sarcosine tert-butyl ester, is concentrated under reduced pressure.[8]

  • Formation of the Hydrochloride Salt: For storage and improved handling, the crude free base can be converted to its hydrochloride salt. Dissolve the obtained oil in anhydrous diethyl ether and cool the solution. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.[8]

  • Final Product Isolation: Collect the precipitated white solid by filtration, wash with cold anhydrous ether, and dry under vacuum to afford Sarcosine tert-butyl ester hydrochloride.

Applications in Synthesis

Sarcosine tert-butyl ester hydrochloride is a valuable intermediate in various synthetic applications.

G cluster_peptide Peptide Synthesis cluster_pharma Pharmaceutical Intermediates cluster_agro Agrochemicals Sarcosine_Ester Sarcosine tert-butyl ester hydrochloride Peptide_Coupling Peptide Coupling Sarcosine_Ester->Peptide_Coupling Coupling Partner STAT3_Inhibitors STAT3 Inhibitors Sarcosine_Ester->STAT3_Inhibitors Neuroprotective_Agents Neuroprotective Agents Sarcosine_Ester->Neuroprotective_Agents Plant_Growth_Regulators Plant Growth Regulators Sarcosine_Ester->Plant_Growth_Regulators Diketopiperazine Diketopiperazine Formation (Side Reaction) Peptide_Coupling->Diketopiperazine can lead to

Caption: Key applications of Sarcosine tert-butyl ester hydrochloride.

Its primary applications include:

  • Peptide Synthesis: It serves as a building block for the incorporation of sarcosine residues into peptide chains. The tert-butyl ester provides a robust protecting group that can be selectively removed at the final stages of the synthesis.[]

  • Pharmaceutical Development: The compound is an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[3] For instance, it has been used in the preparation of STAT3 inhibitors.[10]

  • Agrochemicals: It is also utilized in the development of new agrochemicals, such as plant growth regulators.[3]

Safety and Handling

Sarcosine tert-butyl ester hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is stable under recommended storage conditions, which are typically in a tightly sealed container in a dry and well-ventilated place.[6]

Conclusion

The synthesis of Sarcosine tert-butyl ester hydrochloride can be achieved through multiple effective routes, with the choice of method depending on specific laboratory or industrial requirements. The detailed protocols and compiled data in this guide are intended to support researchers and drug development professionals in the efficient preparation and application of this versatile synthetic intermediate. The continued importance of this compound in pharmaceutical and chemical research underscores the need for robust and well-documented synthetic procedures.

References

An In-depth Technical Guide to the Role of Protected Aspartic Acid and Sarcosine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the user's query regarding "H-Sar-OtBu.HCl" by first clarifying the likely intended subject, the aspartic acid derivative H-Asp(OtBu)-OtBu.HCl , and its more commonly used counterpart, Fmoc-Asp(OtBu)-OH . A comprehensive overview of its mechanism of action, associated challenges, and mitigation strategies in solid-phase peptide synthesis (SPPS) is provided.

Subsequently, this guide explores the distinct role of Sarcosine (B1681465) (Sar) derivatives , such as Fmoc-Sar-OH , in modern peptide synthesis, focusing on their unique contribution to creating peptidomimetics with enhanced metabolic stability.

Part 1: The Pivotal Role of Protected Aspartic Acid in Peptide Synthesis

The nomenclature "this compound" appears to be a conflation of two different chemical entities. Based on the common reagents in peptide synthesis, the intended molecule is likely L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu.HCl) . This section will detail the mechanism and application of this crucial building block.

In practice, for stepwise peptide elongation using the prevalent Fmoc/tBu strategy, the Nα-protected version, Fmoc-Asp(OtBu)-OH , is the reagent actively incorporated into the growing peptide chain.[1]

Core Mechanism of Action

The primary function of the tert-butyl (OtBu) protecting groups on the aspartic acid residue is to mask the acidic side-chain carboxyl group, preventing it from participating in undesired chemical reactions during peptide bond formation.[1] This protection is crucial throughout the iterative cycles of deprotection and coupling that define Solid-Phase Peptide Synthesis (SPPS).

The OtBu group is stable under the basic conditions required for the removal of the temporary N-terminal Fmoc protecting group (typically 20% piperidine (B6355638) in DMF) but is readily cleaved during the final step of peptide synthesis using a strong acid like trifluoroacetic acid (TFA).[2]

The Challenge of Aspartimide Formation

A significant and notorious side reaction associated with the use of Asp(OtBu) in Fmoc-SPPS is the formation of a cyclic aspartimide intermediate.[3] This intramolecular cyclization occurs during the basic conditions of the Fmoc deprotection step, where the backbone amide nitrogen attacks the side-chain carbonyl of the Asp(OtBu) group.[4]

Aspartimide formation is highly problematic as the succinimide (B58015) ring can be subsequently opened by nucleophiles (like piperidine or water) to yield a mixture of products, including the desired α-peptide, the isomeric β-peptide, and their racemized forms, which are often difficult to separate from the target peptide.[4] This side reaction is particularly prevalent in sequences where aspartic acid is followed by residues with low steric hindrance, such as glycine (B1666218) (Asp-Gly).[3]

Data Presentation: Mitigating Aspartimide Formation

Several strategies have been developed to suppress aspartimide formation. The following tables summarize quantitative data on the effectiveness of these methods.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

DerivativeAspartimide Formation (%)*Relative Purity of Target PeptideKey Advantages
Fmoc-Asp(OtBu)-OH10 - 50+Standard, cost-effective
Fmoc-Asp(OMpe)-OHModerate ReductionHighIncreased steric hindrance reduces cyclization.[5]
Fmoc-Asp(OBno)-OHNegligible (<1%)Very HighVirtually eliminates aspartimide formation due to bulky, flexible side chain.
Fmoc-Asp(OPhp)-OHVery LowHighExcellent suppression of aspartimide formation.[6]

*Data is derived from stress tests on the model peptide VKDGYI with extended piperidine treatment. Actual values can vary based on the specific peptide sequence and synthesis conditions.[6]

Table 2: Effect of Deprotection Conditions on Aspartimide Formation (Asp-Gly Sequence)

Deprotection ReagentAdditiveAspartimide Formation (%)Notes
20% Piperidine in DMFNone10 - 50+Standard condition, high risk for sensitive sequences.[7]
20% Piperidine in DMF0.1 M HOBt5 - 15HOBt buffers the basicity, reducing the side reaction.[2][7]
50% Piperazine in DMFNone< 10Piperazine is a weaker base, slowing Fmoc removal but also aspartimide formation.[1][2]
Experimental Protocols for Fmoc-Asp(OtBu)-OH Incorporation

The following is a representative protocol for the manual incorporation of Fmoc-Asp(OtBu)-OH in Fmoc-based SPPS.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-Asp(OtBu)-OH

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Solvents: DMF (peptide synthesis grade), DCM

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[8]

    • Add a base, typically DIPEA (6-10 equivalents), to the activation mixture.[8]

    • Allow the pre-activation to proceed for 2-5 minutes.[8]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[8]

  • Washing: Drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates completion).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

    • Cleave the peptide from the resin and remove the side-chain protecting groups (including OtBu) using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.[9]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization: Diagrams

SPPS_Workflow Resin Resin-AA1-Fmoc Deprotection Resin-AA1-NH2 Resin:e->Deprotection:w 1. Fmoc Deprotection (20% Piperidine/DMF) Coupling Resin-AA1-AA2-Fmoc Deprotection:e->Coupling:w 2. Coupling (Fmoc-AA2-OH, Activator, Base) Repeat Repeat Cycle Coupling:e->Repeat:w n cycles

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Aspartimide_Formation Peptide Peptide-Asp(OtBu)-Gly-R Anion Deprotonated Backbone Peptide->Anion Piperidine (Fmoc Deprotection) Aspartimide Aspartimide Intermediate Anion->Aspartimide Intramolecular Cyclization Products Mixture of: - α-peptide - β-peptide - Racemized forms Aspartimide->Products Nucleophilic Attack (Piperidine/H2O)

Mechanism of Aspartimide Formation during Fmoc-SPPS.

Part 2: The Role of Sarcosine (N-methylglycine) in Peptide Synthesis

Sarcosine (N-methylglycine), incorporated into a peptide chain using Fmoc-Sar-OH , serves a fundamentally different purpose than protected aspartic acid. Its inclusion is a key strategy in the field of peptidomimetics to enhance the therapeutic potential of peptides.

Core Mechanism of Action and Key Advantages

The defining feature of sarcosine is the methyl group on the nitrogen atom of the peptide backbone. This seemingly minor modification has significant consequences:

  • Increased Metabolic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteolytic enzymes in the body. This resistance to enzymatic degradation can significantly increase the in-vivo half-life of a peptide drug.[10]

  • Conformational Constraint: The presence of the N-methyl group restricts the conformational flexibility of the peptide backbone, which can be used to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.

  • Improved Pharmacokinetic Properties: By enhancing stability and sometimes influencing properties like membrane permeability, the incorporation of sarcosine can lead to improved overall pharmacokinetic profiles.[10]

Data Presentation: Impact on Peptide Stability

While direct quantitative comparisons of half-life extension are highly sequence- and context-dependent, the principle of using N-methylation to improve stability is well-established. For instance, the immunosuppressant drug cyclosporine contains seven N-methylated peptide bonds, contributing to its oral bioavailability and stability.[10] The primary benefit is a qualitative but significant shift from rapid degradation to prolonged therapeutic action.

Table 3: Functional Comparison of Aspartic Acid vs. Sarcosine Derivatives

DerivativePrimary Role in Peptide SynthesisKey Challenge / ConsiderationOutcome
Fmoc-Asp(OtBu)-OHIncorporation of a natural acidic amino acid.Prone to aspartimide formation.Forms part of the native peptide sequence.
Fmoc-Sar-OHCreation of a peptidomimetic.Steric hindrance can slow coupling reactions.[10]Enhances metabolic stability and modifies conformation.
Experimental Protocol for Fmoc-Sar-OH Incorporation

The coupling of N-methylated amino acids like Fmoc-Sar-OH can be more challenging than standard amino acids due to steric hindrance. More potent coupling reagents are often recommended.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Sar-OH

  • High-efficiency coupling reagent (e.g., HATU, COMU)[11]

  • Base (e.g., DIPEA)

  • Solvents: DMF, DCM

Protocol Steps:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the Fmoc-Asp(OtBu)-OH protocol to prepare the resin with a free N-terminal amine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Sar-OH (3-5 equivalents), a highly efficient coupling reagent like HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.

    • Allow a brief pre-activation period (1-2 minutes).

    • Add the activated solution to the deprotected resin.

    • Due to potential steric hindrance, extend the coupling time to 2-4 hours, or even perform a double coupling (repeating the coupling step) to ensure the reaction goes to completion.[10]

  • Washing and Confirmation: Follow steps 4 and 5 from the Fmoc-Asp(OtBu)-OH protocol.

  • Chain Elongation and Cleavage: Proceed with subsequent synthesis cycles and final cleavage as per the standard protocol.

Mandatory Visualization: Diagram

Sarcosine_Incorporation cluster_activation Activation cluster_coupling Coupling on Resin Peptide Resin-Peptide-NH2 CoupledPeptide Resin-Peptide-Sar-Fmoc Peptide->CoupledPeptide Coupling FmocSar Fmoc-Sar-OH ActivatedSar Activated Ester FmocSar->ActivatedSar HATU / DIPEA ActivatedSar->CoupledPeptide

References

An In-depth Technical Guide to the Solubility of H-Sar-OtBu.HCl in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sarcosine tert-butyl ester hydrochloride (H-Sar-OtBu.HCl), a crucial parameter for its application in organic synthesis, pharmaceutical development, and agrochemical research.[1] Understanding the solubility of this amino acid derivative is essential for designing reaction conditions, developing purification strategies, and formulating products.

Physicochemical Properties
  • Molecular Formula: C₇H₁₆ClNO₂[2]

  • Molecular Weight: 181.66 g/mol [2][3]

  • Appearance: White to off-white solid/crystalline powder[2][4]

  • Synonyms: Sarcosine tert-butyl ester hydrochloride, tert-Butyl sarcosinate hydrochloride, N-Methylglycine tert-butyl ester hydrochloride[3][5]

The presence of the hydrochloride salt generally enhances solubility in more polar organic solvents, while the tert-butyl ester group contributes to its solubility in organic media.[6][7]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of the solute, and the presence of moisture in the solvent.

SolventFormulaTypeSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic100 mg/mL[2][8]550.48[2][8]Ultrasonic assistance is required. The use of newly opened, non-hygroscopic DMSO is recommended for optimal results.[2][8]
Methanol (MeOH)CH₃OHPolar ProticSoluble (0.3 g in 2 mL)[1][5]-This equates to 150 mg/mL.
WaterH₂OPolar ProticSoluble[7]-No quantitative data available.

Experimental Protocol for Solubility Determination

This section details a standardized method for determining the equilibrium solubility of this compound in a desired organic solvent.

Materials and Equipment
  • This compound (solid, white to off-white powder)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Small vials with screw caps

Procedure
  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. The goal is to have undissolved solid remaining after equilibration.

    • Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vial and allow it to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vial at a moderate speed to further separate the undissolved solid from the saturated solution.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Visualized Workflow

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

G Workflow for Solubility Assessment of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Select Solvent B Weigh excess this compound A->B C Add precise volume of solvent B->C D Agitate at constant temperature (24-48 hours) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC) G->H I Calculate Solubility (mg/mL or M) H->I

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

References

Proper storage and handling conditions for H-Sar-OtBu.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Proper Storage and Handling of H-Sar-OtBu.HCl

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This compound, or Sarcosine (B1681465) tert-butyl ester hydrochloride, is a crucial building block in peptide synthesis and other organic reactions.[1][2][] Its stability and purity are critical for the success of complex synthetic endeavors. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound, supported by available data and safety protocols.

Chemical and Physical Properties

This compound is a white to off-white solid.[4][5] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂[4][5][6]
Molecular Weight 181.66 g/mol [4][6][7][8]
CAS Number 136088-69-2 or 5616-81-9[4][6][7][9]
Appearance White to off-white solid[4][5]
Purity Typically ≥97%[6]
Melting Point 137-141 °C (decomposes)
Solubility Soluble in DMSO (100 mg/mL, may require sonication) and methanol.[1][4][5]

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The primary concerns are temperature, moisture, and in some cases, light. Recommendations from various suppliers are summarized in Table 2.

ConditionRecommendationSource
Solid Form (Short-term) Room temperature[4][5][6]
Solid Form (Long-term) 2-8°C or 4°C, sealed from moisture[4][5][6][10]
In Solvent -20°C for up to 1 month; -80°C for up to 6 months (sealed from moisture)[4][5]

It is crucial to store this compound in a tightly sealed container in a dry and well-ventilated place to prevent hydrolysis of the tert-butyl ester group.[1]

Handling and Safety Precautions

When handling this compound, standard laboratory safety practices should be followed. This compound may cause skin, eye, and respiratory tract irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation. For operations generating dust, a dust respirator is recommended.[11]

  • Body Protection: A lab coat or other protective clothing.[12]

General Handling:

  • Avoid breathing dust.[11]

  • Wash hands thoroughly after handling.[11]

  • Keep away from heat and sources of ignition.[11]

  • Avoid contact with strong oxidizing agents.[1]

In case of a spill, use appropriate tools to collect the material and place it in a suitable container for waste disposal.[11]

Stability Profile and Degradation

When preparing solutions, it is advisable to use anhydrous solvents. If using DMSO, which is hygroscopic, a freshly opened bottle should be used to minimize water content.[4][5][13]

Experimental Protocol: Stability Assessment of this compound in Solution

The following is a generalized protocol for assessing the stability of this compound in a given solvent, adapted from methodologies for similar compounds.[13]

Objective: To determine the rate of degradation of this compound in a specific solvent over time at a set temperature.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., DMSO, methanol)

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical column suitable for amino acid analysis

  • Appropriate mobile phases

  • Vials for sample storage

  • Precision balance and volumetric flasks

Methodology:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen anhydrous solvent to a specific concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain the initial purity profile. This will serve as the baseline.

  • Incubation: Aliquot the remaining stock solution into several sealed vials and store them under the desired temperature conditions (e.g., room temperature, 4°C, 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from storage and analyze its contents by HPLC.

  • Data Analysis: For each time point, calculate the percentage of the remaining this compound peak area relative to the total peak area of all components. Plot the percentage of intact this compound against time to determine the degradation rate.

Visualizing Workflows

The following diagrams illustrate key workflows for handling and assessing the stability of this compound.

Handling_Workflow General Handling Workflow for this compound cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup & Storage start Start ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh this compound in a Ventilated Hood ppe->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Synthetic Reaction dissolve->reaction waste Dispose of Waste Properly reaction->waste clean Clean Glassware and Workspace waste->clean store Store Remaining Solid at 2-8°C (Sealed from Moisture) clean->store end End store->end

Caption: General laboratory workflow for handling this compound.

Stability_Assessment_Workflow Workflow for Stability Assessment of this compound cluster_setup Experiment Setup cluster_analysis Analysis cluster_results Results start Start prepare_solution Prepare Stock Solution in Anhydrous Solvent start->prepare_solution time_zero Analyze Time Zero Sample (HPLC) prepare_solution->time_zero incubate Incubate Aliquots at Desired Temperature time_zero->incubate time_points Analyze Samples at Pre-defined Time Points incubate->time_points data_analysis Calculate % Purity vs. Time time_points->data_analysis conclusion Determine Degradation Rate data_analysis->conclusion end End conclusion->end

Caption: Experimental workflow for assessing the stability of this compound.

By adhering to these storage and handling guidelines, researchers can ensure the quality and reliability of this compound, leading to more consistent and successful experimental outcomes.

References

A Technical Guide to H-Sar-OtBu.HCl: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Sar-OtBu.HCl, a key building block in synthetic organic chemistry and peptide synthesis. This document details its chemical identity, physical properties, synthesis, and primary applications, with a focus on its role in the construction of complex molecules.

Chemical Identity and Properties

This compound is the hydrochloride salt of sarcosine (B1681465) tert-butyl ester. Sarcosine, or N-methylglycine, is a natural amino acid derivative. The tert-butyl ester (OtBu) serves as a protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions. This feature makes it a valuable reagent in multi-step syntheses where the carboxylic acid needs to be unmasked at a specific point.

Alternative Names

This compound is known by several synonyms in the literature and commercial catalogs:

  • Sarcosine tert-butyl ester hydrochloride[1][2][3]

  • tert-Butyl 2-(methylamino)acetate hydrochloride[4][5]

  • tert-Butyl N-methylglycinate hydrochloride

  • tert-Butyl sarcosinate hydrochloride[1]

  • H-Sar-OtBu hydrochloride

  • N-Methylglycine t-butyl ester hydrochloride[2]

  • Sar-OtBu · HCl[5]

CAS Numbers

Two CAS numbers are frequently associated with this compound:

  • 136088-69-2 : This is the most consistently cited CAS number for the hydrochloride salt form (this compound).[4][5][6][7]

  • 5616-81-9 : This CAS number is also widely used and sometimes refers to the free base, tert-butyl 2-(methylamino)acetate.[1][2][3][8][9] However, many suppliers list it for the hydrochloride salt as well.[1][2][3]

For clarity and precision in documentation and procurement, it is advisable to reference both CAS numbers where appropriate, specifying the hydrochloride salt.

Physicochemical Data

The following table summarizes the key quantitative data for this compound, compiled from various sources.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂[5]
Molecular Weight 181.66 g/mol [4][5][7]
Appearance White to off-white or yellow solid/powder/crystal[6]
Purity >96.0% (T)
Melting Point 137-141 °C[4]
Solubility Highly soluble in water[6]

Experimental Protocols

Synthesis of this compound

While multiple synthetic routes exist, a common method involves the esterification of N-protected sarcosine followed by deprotection and salt formation. A representative laboratory-scale synthesis is outlined below, based on the reaction of glycine (B1666218) derivatives with tert-butyl acetate (B1210297).

Objective: To synthesize tert-butyl 2-(methylamino)acetate hydrochloride from glycine.

Reaction Scheme: This synthesis can be conceptualized as a two-step process:

  • Esterification of glycine with tert-butyl acetate.

  • N-methylation of the resulting amino ester.

A more direct, cited method involves the reaction of glycine with tert-butyl acetate in the presence of an acid catalyst like perchloric acid, followed by purification and salt formation.

Materials:

  • Glycine

  • tert-Butyl acetate

  • Perchloric acid (HClO₄)

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl) solution (e.g., 1.0 N)

Protocol:

  • Esterification:

    • Suspend Glycine (1.0 eq) in tert-butyl acetate.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add perchloric acid (1.5 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Work-up and Extraction:

    • Wash the reaction mixture with water and 1.0 N HCl solution.

    • Adjust the pH of the resulting aqueous solution to ~9 by adding 10% Na₂CO₃ solution.

    • Extract the aqueous phase with dichloromethane (3x).

  • Isolation and Salt Formation:

    • Combine the organic phases and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure to yield the free base as an oil.

    • To form the hydrochloride salt, the free base would then be dissolved in a suitable solvent and treated with a solution of HCl.

(Note: This is a generalized protocol based on similar reactions. Researchers should consult specific literature for detailed, optimized procedures.)

Applications in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl ester protects the C-terminus of the sarcosine residue, while the secondary amine at the N-terminus is available for coupling.

Workflow for Incorporation in Fmoc-SPPS

The following diagram illustrates the typical workflow for incorporating a sarcosine residue into a growing peptide chain on a solid support using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. Although this compound has a free amine, for controlled SPPS, it would typically be N-terminally protected (e.g., with Fmoc) before use. The diagram shows the general cycle where a protected amino acid is added.

SPPS_Workflow Workflow for Amino Acid Incorporation in SPPS Resin Peptide-Resin (Free N-terminus) Coupling Amino Acid Coupling: - Fmoc-Sar-OH - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) Resin->Coupling 1. Add activated Fmoc-Sar-OH Wash1 Wash (e.g., DMF) Coupling->Wash1 2. Form peptide bond Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1->Deprotection 3. Remove excess reagents Wash2 Wash (e.g., DMF) Deprotection->Wash2 4. Expose new N-terminus NextCycle Ready for Next Cycle Wash2->NextCycle 5. Remove deprotection reagent & by-products NextCycle->Coupling Repeat for next amino acid

References

The Strategic Role of H-Sar-OtBu.HCl in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – In the landscape of modern drug discovery and development, the strategic incorporation of specialized building blocks is paramount to the successful synthesis of novel therapeutics. Among these, H-Sar-OtBu.HCl, or Sarcosine (B1681465) tert-butyl ester hydrochloride, has emerged as a critical component, particularly in the construction of peptidomimetics and N-methylated peptides. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, offering detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Methylation in Drug Design

N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a powerful strategy employed by medicinal chemists to enhance the therapeutic potential of peptide-based drug candidates. This modification can significantly improve a molecule's pharmacokinetic profile by increasing its metabolic stability against proteolytic degradation, enhancing membrane permeability, and modulating its conformational flexibility. This compound serves as a readily available and versatile building block for introducing N-methylglycine (sarcosine) residues into a peptide sequence, thereby conferring these desirable properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₇H₁₆ClNO₂[1]
Molecular Weight 181.66 g/mol [1]
Appearance White to off-white solid[2]
CAS Number 136088-69-2[1]
Solubility Soluble in DMSO[2]
Storage 4°C, sealed storage, away from moisture[2]

Core Application: Synthesis of N-Methylated Peptides

This compound is a key reagent in the synthesis of N-methylated peptides, which are of significant interest in the development of therapeutics for a wide range of diseases. The N-methyl group provides steric hindrance that can disrupt the recognition by proteases, thus prolonging the in vivo half-life of the peptide.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain typically occurs via solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) ester protects the carboxylic acid terminus, while the hydrochloride salt of the secondary amine is neutralized in situ to allow for coupling with the N-terminally protected amino acid of the resin-bound peptide.

SPPS_Workflow Resin Resin Support Fmoc_AA Fmoc-Protected Amino Acid Resin->Fmoc_AA 1. First AA Coupling Coupling Coupling Fmoc_AA->Coupling Deprotection Fmoc Deprotection (e.g., Piperidine) Coupling->Deprotection Washing1 Washing Deprotection->Washing1 HSarOtBu This compound (after neutralization) Washing1->HSarOtBu Washing2 Washing Elongation Further Elongation Cycles Washing2->Elongation Coupling_Sar Coupling HSarOtBu->Coupling_Sar Coupling_Sar->Washing2 Cleavage Cleavage from Resin & Deprotection Elongation->Cleavage Purified_Peptide Purified N-Methylated Peptide Cleavage->Purified_Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Coupling of this compound in SPPS

The following protocol outlines a standard procedure for the incorporation of a sarcosine residue using this compound in a manual SPPS workflow.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation of Incoming Amino Acid: In a separate vessel, dissolve the next Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 10-15 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of Sarcosine: a. Neutralization: Suspend the resin in DMF. In a separate vessel, dissolve this compound (3 eq.) in DMF and add DIPEA (3.1 eq.) to neutralize the hydrochloride salt. b. Activation: Add HOBt (3 eq.) and DIC (3 eq.) to the neutralized this compound solution and allow to pre-activate for 15 minutes. c. Coupling: Add the activated sarcosine solution to the resin and agitate for 4-6 hours. The coupling of N-methylated amino acids can be sterically hindered and may require longer reaction times or the use of more potent coupling reagents like HATU.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection, washing, activation, and coupling steps for subsequent amino acids.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data from a Representative Synthesis:

The following table summarizes typical results for the synthesis of a model N-methylated pentapeptide (e.g., Ac-Ala-Ala-Sar-Ala-Ala-NH₂).

StepParameterValue
Synthesis Scale Resin Substitution0.5 mmol/g
Amount of Resin200 mg
Coupling Efficiency Per Step (qualitative)>99% (by Kaiser test)
Cleavage Crude Peptide Yield155 mg
Purification Purified Peptide Yield95 mg
Overall Yield47.5%
Analysis Purity (by RP-HPLC)>98%
Molecular Weight (MS)Confirmed

Role in the Synthesis of Bioactive Molecules: A Case Study

While specific, detailed examples in peer-reviewed literature are often part of larger synthetic schemes, the utility of sarcosine building blocks is evident in the development of various therapeutic agents. For instance, the incorporation of N-methylated amino acids is a key feature in the design of certain protease inhibitors and macrocyclic peptides aimed at disrupting protein-protein interactions.

Logical Relationship in Drug Discovery Funnel:

Drug_Discovery cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation Target_ID->Lead_Gen H_Sar This compound as a Building Block Lead_Gen->H_Sar Incorporation of N-methylated residues SAR Structure-Activity Relationship (SAR) Studies H_Sar->SAR PK_Opt Pharmacokinetic Optimization SAR->PK_Opt Improved Stability & Permeability Preclinical Preclinical Studies PK_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Role of this compound in the drug discovery pipeline.

Impact on Signaling Pathways (Hypothetical)

Kinase_Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene_Exp Gene Expression TF->Gene_Exp Proliferation Cell Proliferation Gene_Exp->Proliferation Inhibitor N-Methylated Peptide Inhibitor (from this compound) Inhibitor->Kinase1 Inhibition

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its primary role in the introduction of N-methylglycine residues allows for the synthesis of peptidomimetics with enhanced pharmacokinetic properties. The ability to improve metabolic stability and cell permeability makes it a key component in the development of next-generation peptide-based therapeutics. The protocols and conceptual frameworks provided in this guide aim to facilitate the effective utilization of this compound in pioneering drug discovery programs.

References

Methodological & Application

Coupling reagents compatible with H-Sar-OtBu.HCl for efficient peptide bond formation.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Efficient Peptide Bond Formation with H-Sar-OtBu.HCl

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of peptides incorporating N-methylated amino acids, such as Sarcosine (B1681465) (Sar), presents a significant challenge in peptide chemistry. This compound, the tert-butyl ester hydrochloride salt of sarcosine, is a common building block in this class. The N-methylation introduces steric hindrance that dramatically slows down the kinetics of peptide bond formation, potentially leading to incomplete reactions, low yields, and undesired side reactions.[1] The selection of an appropriate coupling reagent is therefore a critical parameter for the successful synthesis of peptides containing this compound. These notes provide a detailed guide to compatible coupling reagents, their performance, and optimized protocols for efficient peptide bond formation.

The fundamental process of forming a peptide bond involves two main steps: the activation of a carboxylic acid group on one amino acid, followed by a nucleophilic attack from the amino group of the next.[2][3] Coupling reagents are essential activators in this process.[1]

General Workflow for Peptide Coupling

The overall process involves the activation of an N-protected amino acid and its subsequent reaction with the free amine of another amino acid, such as that provided by this compound after neutralization.

G General Peptide Coupling Workflow cluster_0 cluster_1 cluster_2 cluster_3 A N-Protected Amino Acid (R-COOH) D Activated Intermediate (Active Ester) A->D Activation Step E This compound + Base (Neutralization) B Coupling Reagent B->D Activation Step C Base (e.g., DIPEA) C->D Activation Step G Protected Dipeptide D->G Coupling Step H Byproducts D->H Forms Byproducts F Free Amine (H-Sar-OtBu) E->F F->G Coupling Step

Caption: General workflow of peptide bond formation.

Comparative Performance of Coupling Reagents

Due to steric hindrance, standard carbodiimide (B86325) reagents like DCC or DIC alone are often inefficient for coupling N-methylated amino acids.[4] More potent activating reagents are required. Modern coupling reagents are typically categorized as phosphonium (B103445) or aminium/uronium salts, which generally provide higher reaction rates and minimize side reactions.[1] The choice of reagent depends on factors like desired reactivity, cost, safety, and potential side reactions.

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskKey AdvantagesKey Disadvantages & Considerations
HATU Aminium/Uronium SaltVery HighLowHighly efficient for hindered couplings; fast reaction rates.[1][5] HOAt byproduct provides anchimeric assistance.Based on potentially explosive HOAt.[1][2] Can cause guanidinylation of the N-terminal amine if used in excess. Higher cost.[5]
HBTU/TBTU Aminium/Uronium SaltHighLowWell-established, effective for routine synthesis.[4][5] Byproducts are generally soluble.[1][2]Less reactive than HATU for difficult couplings.[5] Can also cause guanidinylation. Based on potentially explosive HOBt.[2]
COMU Aminium/Uronium SaltVery HighVery LowEfficiency is comparable or superior to HATU.[2][5] Safer, as it is based on OxymaPure instead of explosive triazoles.[2] Reduced allergenic potential.[2]Limited solution stability compared to HBTU.[6] Can still cause guanidinylation.
PyBOP Phosphonium SaltHighLowEfficient with low racemization.[1][4] Does not cause guanidinylation, making it "cleaner" for difficult couplings where excess reagent may be needed.Byproduct (HMPA from BOP) can be carcinogenic; PyBOP avoids this but is more expensive.[2][4] Solutions in DMF have moderate stability.[6]
PyAOP Phosphonium SaltVery HighLowAnalogue of PyBOP based on HOAt, making it highly effective for coupling N-methyl amino acids.[4][6]More expensive than PyBOP. Based on potentially explosive HOAt.
DIC/HOBt Carbodiimide/AdditiveModerateLow (with HOBt)Cost-effective and widely used for standard couplings.[4]Can be less efficient for sterically hindered couplings like with H-Sar-OtBu.[5] Byproduct (DCU from DCC) has low solubility, DIC is preferred for SPPS.[2][4]

Reagent Selection Strategy

Choosing the optimal reagent requires balancing efficiency, safety, and cost. For a challenging coupling involving this compound, high-efficiency reagents are strongly recommended.

G Decision Logic for Coupling Reagent Selection Start Start: Coupling to H-Sar-OtBu (Hindered) Q_Efficiency Is maximum coupling efficiency the priority? Start->Q_Efficiency Q_Safety Are safety/handling (non-explosive reagents) a primary concern? Q_Efficiency->Q_Safety Yes Rec_HBTU Use HBTU (Cost-Effective Standard) Q_Efficiency->Rec_HBTU No (Standard) Q_Guanidinylation Is avoiding N-terminal guanidinylation critical? Q_Safety->Q_Guanidinylation No Rec_COMU Use COMU (High Reactivity, Safer) Q_Safety->Rec_COMU Yes Rec_HATU Use HATU or PyAOP (Highest Reactivity) Q_Guanidinylation->Rec_HATU No Rec_PyBOP Use PyBOP (No Guanidinylation) Q_Guanidinylation->Rec_PyBOP Yes Warn_HATU Caution: Handle HOAt-based reagents with care. Rec_HATU->Warn_HATU

Caption: Decision tree for selecting a suitable coupling reagent.

Experimental Protocols

The following are generalized protocols for solution-phase peptide coupling to this compound. For solid-phase peptide synthesis (SPPS), equivalents are calculated relative to the resin loading capacity.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields with sterically hindered amino acids.

Materials & Reagents:

  • N-Fmoc-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc), 1M HCl, Saturated NaHCO₃, Brine for work-up

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Amine Neutralization: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 10-15 minutes at room temperature.

  • Amino Acid Activation (Pre-activation): In a separate flask, dissolve the N-Fmoc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this mixture. Stir at room temperature for 2-5 minutes. The solution may change color.[5]

  • Coupling Reaction: Add the activated amino acid solution from step 2 to the neutralized sarcosine solution from step 1.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash chromatography on silica (B1680970) gel.

Protocol 2: Guanidinylation-Free Coupling using PyBOP

This protocol is ideal when the use of excess reagent is anticipated or when complete avoidance of guanidinylation side products is necessary.

Materials & Reagents:

  • N-Fmoc-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard work-up reagents (as in Protocol 1)

Procedure:

  • Reagent Solution: In a round-bottom flask under an inert atmosphere, dissolve the N-Fmoc-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Coupling Initiation: Add PyBOP (1.1 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Let the reaction proceed at room temperature. Monitor its completion by TLC or LC-MS (typically 2-16 hours). For very slow couplings, a small excess of PyBOP can be added to drive the reaction to completion.[1]

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Workflow for Experimental Coupling

G Experimental Workflow for a Typical Coupling Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A1 Dissolve this compound in anhydrous DMF A2 Add 1.0 eq DIPEA (Neutralize) A1->A2 C Combine activated AA with neutralized Sarcosine A2->C B1 In separate flask, dissolve N-Protected AA + Coupling Reagent B2 Add 2.0 eq DIPEA (Activate) B1->B2 B2->C D Stir at RT under N2 (1-16 hours) C->D E Monitor by TLC / LC-MS D->E F Quench with H2O Extract with EtOAc E->F Reaction Complete G Wash: Acid -> Base -> Brine F->G H Dry (Na2SO4), Filter, & Concentrate G->H I Purify via Flash Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Step-by-step experimental workflow for peptide coupling.

References

Application Notes and Protocols for the Deprotection of the Boc Group from H-Sar-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) is a valuable building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules. The removal of the N-terminal Boc protecting group from its precursor, Boc-Sar-OtBu, is a critical step in its utilization.

These application notes provide detailed protocols for the efficient deprotection of the Boc group from Boc-Sar-OtBu to yield H-Sar-OtBu as its hydrochloride salt. The primary methods discussed involve acidic cleavage using trifluoroacetic acid (TFA) and hydrogen chloride (HCl), which are the most common and effective reagents for this transformation.[3][4]

Deprotection Methods Overview

The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine.[5]

Two main acidic reagents are predominantly used for Boc deprotection:

  • Trifluoroacetic Acid (TFA): A strong acid that effectively cleaves the Boc group, typically used in a solution with a scavenger in dichloromethane (B109758) (DCM).[1][6]

  • Hydrogen Chloride (HCl): Commonly used as a solution in an organic solvent like dioxane, offering a reliable and often milder alternative to TFA.[7][8]

The choice of method can depend on the presence of other acid-sensitive functional groups in the molecule and desired work-up conditions. For this compound, where the tert-butyl ester is also acid-labile, careful control of reaction conditions is crucial to achieve selective deprotection of the Boc group. However, studies have shown that selective deprotection of the Nα-Boc group in the presence of tert-butyl esters can be achieved.[7][9]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the deprotection of Boc-protected amino acid tert-butyl esters, including substrates analogous to Boc-Sar-OtBu.

Deprotection ReagentSolventTemperature (°C)TimeYield (%)Reference(s)
4 M HClDioxaneRoom Temp30 min>95[7]
25% TFADCMRoom Temp2 hNot specified[6]
50% TFADCMNot specified15-25 minNot specified[10]
Neat TFA-Not specifiedNot specifiedNot specified[10][11]

Experimental Protocols

Protocol 1: Deprotection using HCl in Dioxane

This protocol is a highly efficient and selective method for the deprotection of the Boc group in the presence of a tert-butyl ester.[7]

Materials:

  • Boc-Sar-OtBu

  • 4 M HCl in 1,4-dioxane (B91453)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve Boc-Sar-OtBu in a minimal amount of 4 M HCl in 1,4-dioxane in a round-bottom flask at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

  • To the resulting residue, add anhydrous diethyl ether and triturate to precipitate the this compound salt.

  • Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and widely used protocol for Boc deprotection.[1][6]

Materials:

  • Boc-Sar-OtBu

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-Sar-OtBu in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA, creating a 50% TFA/DCM solution).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo.

  • Precipitate the product by adding cold anhydrous diethyl ether.

  • Collect the H-Sar-OtBu.TFA salt by filtration, wash with cold diethyl ether, and dry under vacuum. To obtain the HCl salt, further salt exchange steps would be necessary.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Work-up & Isolation cluster_product Final Product Start Boc-Sar-OtBu Reagent Acidic Reagent (HCl or TFA) Reaction Acid-Catalyzed Cleavage Reagent->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Precipitation Precipitation with Diethyl Ether Evaporation->Precipitation Filtration Filtration & Drying Precipitation->Filtration Product This compound Filtration->Product

Caption: General workflow for the deprotection of Boc-Sar-OtBu.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine (Boc-Sar-OtBu) Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation H+ (from Acid) Carbocation Formation of tert-butyl Cation & Carbamic Acid Protonation->Carbocation Decarboxylation Decarboxylation of Carbamic Acid Carbocation->Decarboxylation Releases CO2 Free_Amine Free Amine (H-Sar-OtBu) Decarboxylation->Free_Amine

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Characterization of Sarcosine-Containing Peptides: Application Notes and Protocols for HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sarcosine (B1681465) (N-methylglycine) is an N-methylated amino acid that, when incorporated into peptides, can significantly influence their conformational properties, stability against enzymatic degradation, and cell permeability. These characteristics make sarcosine-containing peptides attractive candidates in drug development and peptidomimetic studies. Accurate and detailed characterization is crucial to understanding their structure-activity relationships. This document provides detailed application notes and protocols for the characterization of these peptides using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: HPLC for Quantification and Purity Assessment

Reversed-phase HPLC (RP-HPLC) is an indispensable tool for the analysis and purification of peptides.[1][2] It separates molecules based on their hydrophobicity. For sarcosine-containing peptides, HPLC, particularly when coupled with mass spectrometry (HPLC-MS), provides a robust method for purity assessment, stability studies, and quantification in complex biological matrices.[3][4]

Application Note: Quantification of Glycyl-Sarcosine (Gly-Sar) in Cell Lysates

This application note describes a sensitive UPLC-MS/MS method for the quantification of the dipeptide Gly-Sar, a stable model peptide used in transporter studies, from Caco-2 cell lysates.[4][5] The N-methylated peptide bond in Gly-Sar increases its stability against enzymatic degradation, making it an ideal substrate for studying peptide transporters like PEPT-1.[4]

Workflow for HPLC-MS/MS Quantification of Peptides

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Cell Culture Plate (96-well) lysis Cell Lysis (RIPA Buffer) start->lysis centrifuge Centrifugation (15,000 g, 15 min) lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample (10 µL) supernatant->injection Sample Transfer separation HILIC Column Separation injection->separation detection ESI-MS/MS Detection (SRM Mode) separation->detection quant Quantification against Calibration Curve detection->quant Raw Data report Generate Report (Concentration) quant->report

Caption: Workflow for peptide quantification by UPLC-MS/MS.

Protocol: UPLC-MS/MS Quantification of Gly-Sar

This protocol is adapted from a validated method for quantifying Gly-Sar in cell homogenates.[4]

1. Sample Preparation (from 96-well plates):

  • Wash Caco-2 cells with a suitable buffer (e.g., MES buffer).

  • Lyse cells by adding 100 µL of cold RIPA buffer with protease inhibitors.

  • Incubate on ice for 30 minutes.

  • Centrifuge the plate at 15,000 x g for 15 minutes at 4°C.

  • Collect 50 µL of the supernatant for analysis.

2. Preparation of Standards:

  • Prepare a stock solution of Gly-Sar in a water/acetonitrile (95/5, v/v) mixture with 0.1% formic acid.

  • Create a series of calibration standards by spiking the stock solution into a blank matrix (cell lysate from untreated cells) to achieve final concentrations ranging from 0.1 to 1000 ng/mL.[5]

3. UPLC-MS/MS System and Conditions:

  • System: Waters Acquity Classic UPLC® with a Xevo TQ-XS mass spectrometer.[4]

  • Column: Waters Cortecs UPLC® HILIC (90 Å, 1.6 µm, 2.1 × 50 mm).[4]

  • Mobile Phase A: Water/Acetonitrile (95/5, v/v) + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 60°C.[4]

  • Injection Volume: 10 µL.[4]

  • Gradient: An isocratic elution of 16% A / 84% B is used for 3 minutes to elute Gly-Sar.[5] A column wash step can be subsequently performed.[5]

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Quantification is performed using Selected Reaction Monitoring (SRM).[4]

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentration of Gly-Sar in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance of a typical UPLC-MS/MS method for sarcosine-containing dipeptide quantification.

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.1 ng/mL in 50 µL cell homogenate[4]
Dynamic Range0.1 - 1000 ng/mL[5]
Column TypeHILIC[4]
Mobile Phase Modifier0.1% Formic Acid[4]
Total Run Time~4.5 minutes (including wash)[5]

Section 2: NMR for Structural Characterization

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[6][7] For peptides containing sarcosine, which lacks an amide proton, specific NMR experiments are crucial for resonance assignment and conformational analysis. NMR can provide detailed information on cis/trans isomerization around the peptide bond preceding the sarcosine residue, local conformational biases, and overall peptide folding.[8]

Application Note: Structural Elucidation of a Sarcosine-Containing Peptide

This note outlines the general strategy for characterizing a synthetic peptide containing one or more sarcosine residues. The absence of the amide proton at the sarcosine nitrogen requires a modified approach to the standard sequential assignment procedure.

The workflow relies on a series of 2D NMR experiments to connect adjacent amino acid residues. The key is to "walk" along the peptide backbone using through-bond (COSY, TOCSY) and through-space (NOESY) correlations.

Workflow for NMR-Based Peptide Structure Determination

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation peptide Purified Peptide (>95%) dissolve Dissolve in H₂O/D₂O or D₂O (1-2 mM concentration) peptide->dissolve d1 1D ¹H Spectrum dissolve->d1 d2_cosy 2D DQF-COSY (¹H-¹H vicinal coupling) d1->d2_cosy d2_tocsy 2D TOCSY (¹H spin systems) d2_cosy->d2_tocsy d2_noesy 2D NOESY (¹H-¹H through-space) d2_tocsy->d2_noesy assign Resonance Assignment (Identify spin systems) d2_noesy->assign seq_walk Sequential Walk (dαN, dNN) NOEs link residues assign->seq_walk restraints Generate Distance Restraints (from NOE intensities) seq_walk->restraints structure Calculate 3D Structure Ensemble restraints->structure

Caption: General workflow for peptide structure analysis using NMR.

Protocol: General NMR Analysis of a Sarcosine Peptide

1. Sample Preparation:

  • Ensure the peptide is of high purity (>95%), as determined by HPLC and MS.

  • Dissolve the peptide in a suitable solvent, typically 90% H₂O/10% D₂O or 100% D₂O, to a concentration of 1-2 mM.[9] The use of H₂O is necessary to observe exchangeable amide protons of non-sarcosine residues.

  • Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-5).[9]

  • Transfer the sample (approx. 0.5 mL) to a high-quality NMR tube.

2. NMR Experiments:

  • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample quality, concentration, and signal dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons belonging to a single amino acid's spin system. It is used to identify the type of amino acid (e.g., Leu, Val, etc.).[6] For sarcosine, it will show a correlation between the N-methyl protons and the α-protons.

  • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This provides information about protons that are coupled through 2-3 bonds, helping to confirm assignments made from TOCSY.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of whether they are bonded.[10] This allows for sequential assignment by observing NOEs between a proton on one residue and a proton on an adjacent residue (e.g., Hα(i) to NH(i+1)). For a residue preceding sarcosine (residue i), the key sequential NOE will be from Hα(i) to the N-methyl protons of sarcosine(i+1).

3. Data Analysis:

  • Resonance Assignment: Use the TOCSY and COSY spectra to identify the spin systems of all amino acids.

  • Sequential Assignment: Use the NOESY spectrum to order the spin systems according to the peptide sequence.

  • Structural Restraints: Measure the intensities of NOE cross-peaks to estimate interproton distances.

  • Structure Calculation: Use molecular dynamics software to generate a family of 3D structures that are consistent with the experimental distance restraints.

NMR Data Summary: Sarcosine Chemical Shifts

The chemical environment within a peptide heavily influences chemical shifts. However, typical ranges for sarcosine residues are provided below.

AtomProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
α-CH₂~3.8 - 4.2~55 - 58
N-CH₃~2.8 - 3.2 (cis); ~2.3 - 2.7 (trans)~35 - 38
Carbonyl CNot Applicable~170 - 174

Note: The N-methyl (N-CH₃) proton chemical shift is particularly sensitive to the cis/trans conformation of the preceding peptide bond.

References

Applications of Sarcosine tert-Butyl Ester Hydrochloride (H-Sar-OtBu.HCl) in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering the therapeutic potential of peptides with enhanced pharmacological properties such as improved stability, bioavailability, and receptor selectivity. Among the various classes of peptidomimetics, peptoids, or oligo-N-substituted glycines, have emerged as a particularly promising platform. Their synthesis is straightforward, and a vast chemical space can be explored by varying the side chains. Sarcosine (B1681465) (N-methylglycine), the simplest N-substituted amino acid, is a key building block in this field. Its tert-butyl ester hydrochloride salt, H-Sar-OtBu.HCl, serves as a valuable precursor for the incorporation of sarcosine units into peptidomimetic structures, particularly in the synthesis of peptoids and for N-methylation of peptides.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptidomimetics, with a focus on its role in creating N-methylated amino acid monomers for solid-phase synthesis and its application in solution-phase synthesis.

Key Applications of this compound in Peptidomimetic Synthesis

This compound is primarily utilized in two main areas of peptidomimetic synthesis:

  • As a precursor for N-terminally protected sarcosine monomers: The most common application is in the synthesis of Fmoc-Sar-OH or Boc-Sar-OH. These protected monomers are then used in standard solid-phase peptide synthesis (SPPS) to introduce N-methylated residues into a peptide backbone. N-methylation can impart crucial properties to the resulting peptidomimetic, including:

    • Increased proteolytic stability: The N-methyl group sterically hinders the approach of proteases, preventing the cleavage of the adjacent peptide bond.

    • Conformational constraint: N-methylation restricts the rotation around the Cα-N bond, influencing the local and global conformation of the peptide chain. This can lead to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for a biological target.

    • Improved membrane permeability: The removal of the amide proton can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.

  • In solution-phase synthesis of peptoid dimers or short oligomers: this compound can be used directly in solution-phase coupling reactions to create small peptoid fragments. The tert-butyl ester provides a stable protecting group for the C-terminus, while the free secondary amine can be coupled with an activated carboxylic acid.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and DMF
Storage Conditions Store at 2-8 °C, protect from moisture
Table 2: Comparison of Coupling Reagents for Sarcosine Incorporation

While specific quantitative data for the coupling efficiency of this compound in all contexts is not extensively documented in single studies, the following table summarizes the general performance of common coupling reagents for sterically hindered N-methylated amino acids like sarcosine.

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskKey Advantages
HATU/HBTU Uronium SaltVery HighLowFast reaction times, high yields.[1]
COMU Uronium SaltVery HighVery LowHigh efficiency, safer byproducts.[1]
PyBOP Phosphonium SaltHighLowEfficient with low racemization.[2]
DIC/HOBt CarbodiimideModerate to HighLow (with HOBt)Cost-effective, suitable for routine synthesis.[1]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Sar-OH from this compound

This protocol describes the synthesis of N-Fmoc-protected sarcosine, a key building block for incorporating sarcosine into peptidomimetics via solid-phase synthesis.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

  • Ethyl acetate (B1210297)

  • Hexane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Free-basing of this compound:

    • Dissolve this compound in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium bicarbonate (2 equivalents) in water while stirring.

    • Continue stirring at 0 °C for 30 minutes.

  • Fmoc Protection:

    • To the above solution, add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of Fmoc-Sar-OtBu:

    • Remove the dioxane under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude Fmoc-Sar-OtBu.

    • Purify the product by flash chromatography (silica gel, gradient of ethyl acetate in hexane).

  • Deprotection of the tert-Butyl Ester:

    • Dissolve the purified Fmoc-Sar-OtBu in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Remove the solvent under reduced pressure.

    • Triturate the resulting solid with cold diethyl ether to afford Fmoc-Sar-OH as a white solid.

Protocol 2: Solid-Phase Synthesis of a Peptoid using the Submonomer Method

This protocol outlines the general and widely used "submonomer" method for solid-phase peptoid synthesis. While this compound is not directly used in this iterative cycle, the resulting peptoid is a key class of peptidomimetics derived from N-substituted glycines.

Materials:

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Bromoacetic acid

  • Primary amine (e.g., methylamine, benzylamine)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) (20% in DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Acylation Step:

    • In a separate vessel, pre-activate bromoacetic acid (10 equivalents) with DIC (10 equivalents) in DMF for 5 minutes.

    • Add the activated bromoacetic acid solution to the resin and agitate for 30 minutes at room temperature.

    • Wash the resin with DMF (5x).

  • Displacement Step:

    • Add a solution of the desired primary amine (20 equivalents) in DMF to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Iteration:

    • Repeat steps 2 and 3 for each subsequent monomer to be added to the peptoid chain.

  • Cleavage and Deprotection:

    • Wash the final peptoid-resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptoid by adding cold diethyl ether.

    • Centrifuge to collect the peptoid pellet, wash with cold ether, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Synthesis of Fmoc-Sar-OH cluster_protocol2 Protocol 2: Solid-Phase Peptoid Synthesis (Submonomer Method) start1 This compound free_basing Free-basing (NaHCO3) start1->free_basing fmoc_protection Fmoc Protection (Fmoc-Cl) free_basing->fmoc_protection workup1 Work-up and Purification fmoc_protection->workup1 deprotection t-Butyl Deprotection (TFA) workup1->deprotection end1 Fmoc-Sar-OH deprotection->end1 start2 Rink Amide Resin deprotection2 Fmoc Deprotection (Piperidine) start2->deprotection2 acylation Acylation (Bromoacetic Acid, DIC) deprotection2->acylation displacement Displacement (Primary Amine) acylation->displacement iteration Repeat Cycle displacement->iteration iteration->acylation n-1 times cleavage Cleavage (TFA) iteration->cleavage end2 Crude Peptoid cleavage->end2

Caption: Experimental workflows for the synthesis of Fmoc-Sar-OH and a peptoid.

logical_relationship h_sar_otbu This compound fmoc_sar_oh Fmoc-Sar-OH h_sar_otbu->fmoc_sar_oh Protocol 1 peptoid_dimer Solution-Phase Peptoid Dimer h_sar_otbu->peptoid_dimer Solution Coupling spps Solid-Phase Peptide Synthesis fmoc_sar_oh->spps solution_synthesis Solution-Phase Peptide Synthesis peptoid_dimer->solution_synthesis peptidomimetic N-Methylated Peptidomimetic spps->peptidomimetic peptoid_fragment Peptoid Fragment solution_synthesis->peptoid_fragment

Caption: Logical relationships of this compound in peptidomimetic synthesis.

Conclusion

This compound is a versatile and valuable building block in the synthesis of peptidomimetics. Its primary role as a precursor to protected sarcosine monomers enables the straightforward incorporation of N-methylated residues into peptide backbones, imparting beneficial properties such as enhanced stability and conformational rigidity. Furthermore, its utility in solution-phase synthesis allows for the construction of short peptoid fragments. The protocols and information provided herein offer a foundation for researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel peptidomimetic therapeutics.

References

Application Notes and Protocols: H-Sar-OtBu.HCl for N-Methylation in Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptide backbones is a critical chemical modification in drug discovery and peptide science. This modification can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability, improving cell permeability, and constraining its conformation to favor bioactive structures. Sarcosine (B1681465) (N-methylglycine), the simplest N-methylated amino acid, is frequently incorporated into peptide sequences to introduce these beneficial characteristics.

While H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) is a stable, commercially available derivative of sarcosine, its direct application in standard Fmoc-based solid-phase peptide synthesis (SPPS) is not the conventional approach. Standard SPPS protocols necessitate the use of an N-terminally protected amino acid, such as Fmoc-Sar-OH, to control the stepwise elongation of the peptide chain. Direct use of this compound, which has a free N-terminus, would lead to uncontrolled polymerization during the coupling step.

These application notes will therefore focus on the standard and recommended methodology for introducing sarcosine into peptide chains using Fmoc-Sar-OH . We will provide detailed protocols for its efficient coupling, address the challenges associated with N-methylated amino acids, and discuss the cleavage of tert-butyl protecting groups, which is relevant to the "OtBu" moiety of this compound in the context of C-terminal ester protection.

Challenges in Incorporating N-Methylated Amino Acids

The primary challenge in coupling N-methylated amino acids like Fmoc-Sar-OH is steric hindrance. The presence of the methyl group on the amide nitrogen slows down the coupling reaction compared to its non-methylated counterpart. This can lead to incomplete coupling and the formation of deletion sequences. To overcome this, more potent coupling reagents and optimized reaction conditions are required.

Recommended Coupling Reagents for Fmoc-Sar-OH

Standard coupling reagents such as HBTU/HOBt are often inefficient for coupling N-methylated amino acids. The use of stronger uronium or phosphonium (B103445) salt-based reagents is highly recommended. The most effective and commonly used reagents for this purpose are HATU and PyBOP.

Table 1: Comparison of Coupling Reagents for Fmoc-Sar-OH

Coupling ReagentClassKey Advantages for N-Methylated ResiduesTypical Excess (equiv.)Typical Coupling Time
HATU Uronium SaltHigh reactivity, fast kinetics, minimizes racemization. Considered one of the most effective reagents for sterically hindered couplings.1.5 - 4.01 - 4 hours (or double coupling)
PyBOP Phosphonium SaltHigh coupling efficiency, low racemization, avoids guanidinylation side products. A reliable alternative to HATU.1.5 - 4.01 - 4 hours (or double coupling)
HBTU/HOBt Uronium Salt/BenzotriazoleLess effective for N-methylated residues, often results in low yields and incomplete coupling. Not recommended.--
DIC/HOBt CarbodiimideGenerally not potent enough for efficient coupling of N-methylated amino acids. Not recommended.--

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing a sarcosine residue using Fmoc-Sar-OH. These protocols assume a standard Fmoc/tBu strategy on a rink amide or Wang resin.

Protocol 1: Coupling of Fmoc-Sar-OH using HATU

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Sar-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure:

  • Fmoc Deprotection:

    • Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Sar-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Allow the pre-activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For difficult sequences, double coupling (repeating the coupling step with fresh reagents) may be necessary.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of the resin and wash it thoroughly. Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation:

    • Proceed to the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Coupling of Fmoc-Sar-OH using PyBOP

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Sar-OH

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure:

  • Fmoc Deprotection:

    • Follow the same procedure as in Protocol 1, step 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Sar-OH (3 equivalents) and PyBOP (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Add the activation mixture immediately to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. Double coupling may be required.

  • Monitoring and Washing:

    • Follow the same procedure as in Protocol 1, step 3.

  • Chain Elongation:

    • Proceed to the deprotection and coupling of the next amino acid.

Final Cleavage and Deprotection

The "OtBu" (tert-butyl ester) group of this compound is a protecting group for the carboxylic acid. In the context of SPPS, a tert-butyl group is commonly used to protect the side chains of acidic amino acids (Asp, Glu) and as part of some resin linkers to yield a C-terminal carboxylic acid upon cleavage. The final step of the synthesis involves cleaving the peptide from the resin and simultaneously removing all side-chain protecting groups, including any tert-butyl groups.

Table 2: Standard Cleavage Cocktail for tBu Group Removal

ReagentCompositionCleavage TimeScavengersPurpose of Scavengers
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)2-4 hoursWater, Phenol, Thioanisole, EDTTo quench the highly reactive tert-butyl cations generated during cleavage, preventing side reactions such as re-alkylation of sensitive residues (e.g., Trp, Cys, Met).
TFA/TIPS/H₂O TFA / Triisopropylsilane / H₂O (95:2.5:2.5)2-4 hoursTriisopropylsilane (TIPS), WaterTIPS is a very effective scavenger for tert-butyl cations.

Protocol 3: Final Cleavage of the Peptide

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Cleavage Cocktail (e.g., Reagent K)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation:

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

    • Pellet the peptide by centrifugation.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Concepts

SPPS_Workflow cluster_cycle SPPS Cycle for Sarcosine Incorporation cluster_final Final Steps Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-Sar-OH, HATU/PyBOP, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Resin Next Amino Acid Final_Cleavage Final Cleavage (TFA Cocktail) Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-Sar-OH.

Coupling_Mechanism FmocSarOH Fmoc-Sar-OH (Carboxylic Acid) ActiveEster Activated Ester Intermediate FmocSarOH->ActiveEster + HATU HATU/PyBOP (Coupling Reagent) HATU->ActiveEster Activation PeptideBond Peptide Bond Formation ActiveEster->PeptideBond PeptideResin H₂N-Peptide-Resin (Free Amine) PeptideResin->PeptideBond Nucleophilic Attack NewPeptide Fmoc-Sar-Peptide-Resin PeptideBond->NewPeptide

Caption: Conceptual diagram of the coupling reaction for Fmoc-Sar-OH.

Cleavage_Concept ProtectedPeptide Protected Peptide-Resin (with tBu groups) CleavageStep Cleavage & Deprotection ProtectedPeptide->CleavageStep TFA_Cocktail TFA Cocktail (TFA + Scavengers) TFA_Cocktail->CleavageStep CrudePeptide Crude Peptide (All protecting groups removed) CleavageStep->CrudePeptide tBuCation tBu+ Cations CleavageStep->tBuCation Byproduct QuenchedCation Quenched Cations tBuCation->QuenchedCation Scavengers Scavengers (e.g., TIPS, H₂O) Scavengers->QuenchedCation Trapping

Caption: Logical relationship in the final cleavage and deprotection step.

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-Sar-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of sarcosine (B1681465) tert-butyl ester hydrochloride (H-Sar-OtBu.HCl) in solution-phase peptide synthesis (SPPS). The following sections detail the principles, experimental procedures, and data presentation for the synthesis of peptides incorporating sarcosine, a key N-methylated amino acid often employed to enhance the pharmacokinetic properties of therapeutic peptides.

Introduction to Solution-Phase Peptide Synthesis with this compound

Solution-phase peptide synthesis is a classical and highly effective method for producing peptides on a large scale.[1] It involves the stepwise coupling of amino acid residues in a homogenous solvent system. The use of protected amino acid derivatives is crucial to prevent unwanted side reactions and ensure the formation of the correct peptide sequence.[1]

This compound is a derivative of sarcosine (N-methylglycine) where the carboxylic acid group is protected as a tert-butyl (OtBu) ester.[2] This protection strategy offers several advantages in solution-phase synthesis:

  • Stability: The tert-butyl ester is stable under the basic or neutral conditions typically used for peptide coupling.[3]

  • Facile Removal: The OtBu group can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), allowing for the deprotection of the C-terminus when required.[3][4]

  • Improved Solubility: The tert-butyl group can enhance the solubility of the amino acid derivative and subsequent peptide fragments in organic solvents.

This document provides generalized protocols for the coupling of an N-terminally protected amino acid to this compound to form a dipeptide, followed by the deprotection of the tert-butyl ester.

Data Presentation

The following tables summarize the key reagents and reaction conditions for the synthesis and deprotection steps.

Table 1: Reagents for Dipeptide Synthesis (e.g., Boc-Xaa-Sar-OtBu)

Component Role Typical Molar Equivalents
N-α-Protected Amino Acid (e.g., Boc-Ala-OH)N-terminal residue1.0
This compoundC-terminal residue1.0 - 1.1
Coupling Agent (e.g., DCC, EDC.HCl)Activates the carboxylic acid1.0 - 1.2
Additive (e.g., HOBt)Reduces racemization and side reactions1.0 - 1.2
Base (e.g., DIEA, NMM)Neutralizes HCl salt and facilitates coupling2.0 - 2.5
Solvent (e.g., DCM, DMF)Reaction medium-

Table 2: Reagents for C-Terminal Deprotection

Component Role Typical Concentration/Volume
Protected Dipeptide (e.g., Boc-Xaa-Sar-OtBu)Substrate-
Trifluoroacetic Acid (TFA)Deprotection agent25-50% (v/v) in DCM
Scavenger (e.g., Triisopropylsilane - TIS)Traps reactive carbocations~2.5% (v/v)
Solvent (e.g., Dichloromethane - DCM)Reaction medium-

Experimental Protocols

The following are generalized protocols for the use of this compound in the solution-phase synthesis of a dipeptide.

Protocol 1: Synthesis of an N-Protected Dipeptide (e.g., Boc-Ala-Sar-OtBu)

This protocol describes the coupling of Boc-Alanine to this compound using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).

Materials:

  • N-α-Boc-Alanine (Boc-Ala-OH)

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • 1M HCl (aq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (aq)

  • Brine (saturated NaCl solution) (aq)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in a minimal amount of anhydrous DMF.

  • In a separate flask, suspend this compound (1.0 eq.) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Add DIEA (2.5 eq.) to the this compound suspension and stir until the solution becomes clear.

  • Add the solution from step 3 to the solution from step 1.

  • To the combined solution at 0 °C, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.

Protocol 2: C-Terminal Deprotection of the Dipeptide

This protocol describes the removal of the tert-butyl ester from the synthesized dipeptide using trifluoroacetic acid.

Materials:

  • Protected Dipeptide (e.g., Boc-Ala-Sar-OtBu)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

Procedure:

  • Dissolve the protected dipeptide (1.0 eq.) in DCM.

  • Add TIS (2.5% v/v) to the solution to act as a scavenger.[5]

  • Slowly add TFA to the solution at room temperature to a final concentration of 25-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude product can be purified by recrystallization or chromatography.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the described peptide synthesis.

Solution_Phase_Peptide_Synthesis_Workflow cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection Boc_AA N-Boc-Amino Acid Coupling_Reagent DCC / HOBt Activated_Ester Activated Ester Intermediate Boc_AA->Activated_Ester Activation Coupling_Reagent->Activated_Ester HSarOtBu This compound Protected_Dipeptide N-Boc-Dipeptide-OtBu Activated_Ester->Protected_Dipeptide Free_Amine Free Amine (Sar-OtBu) HSarOtBu->Free_Amine Base DIEA Base->Free_Amine Neutralization Free_Amine->Protected_Dipeptide Peptide Bond Formation Deprotection_Reagent TFA / TIS Dipeptide_Acid N-Boc-Dipeptide-OH Protected_Dipeptide->Dipeptide_Acid Deprotection_Reagent->Dipeptide_Acid C-Terminal Deprotection

Caption: Workflow for solution-phase dipeptide synthesis.

Logical_Relationship_SPPS Start Start Materials N_Protected_AA N-Protected Amino Acid (e.g., Boc-Ala-OH) Start->N_Protected_AA C_Protected_AA C-Protected Amino Acid (this compound) Start->C_Protected_AA Coupling Peptide Coupling N_Protected_AA->Coupling C_Protected_AA->Coupling Purification1 Purification Coupling->Purification1 Protected_Peptide Protected Dipeptide (Boc-Ala-Sar-OtBu) Purification1->Protected_Peptide Deprotection C-Terminal Deprotection Protected_Peptide->Deprotection Purification2 Purification Deprotection->Purification2 Final_Product Final Product (Boc-Ala-Sar-OH) Purification2->Final_Product

Caption: Logical steps in dipeptide synthesis.

References

Protecting Group Strategies for Multi-Step Synthesis Involving H-Sar-OtBu.HCl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) in multi-step peptide synthesis. Sarcosine (B1681465), an N-methylated amino acid, is often incorporated into peptide structures to enhance their metabolic stability, conformational properties, and cell permeability. The tert-butyl ester provides a robust protecting group for the C-terminus, compatible with common N-terminal protecting group strategies. This document outlines key protecting group strategies, detailed experimental protocols, and quantitative data to facilitate the successful incorporation of this compound into complex peptide sequences.

Overview of Protecting Group Strategies

The successful synthesis of peptides containing this compound hinges on the selection of an orthogonal protecting group strategy. This ensures that the N-terminal protecting group can be selectively removed without cleaving the C-terminal tert-butyl ester or any side-chain protecting groups. The two most common strategies are the Fmoc/tBu and Boc/Bzl approaches.

  • Fmoc/tBu Strategy: This is often the preferred method for solid-phase peptide synthesis (SPPS).[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for temporary N-terminal protection and is cleaved under mild basic conditions (e.g., piperidine), which are orthogonal to the acid-labile tert-butyl (tBu) and other common acid-labile side-chain protecting groups.[1][3]

  • Boc/Bzl Strategy: In this approach, the tert-butyloxycarbonyl (Boc) group serves as the temporary N-terminal protecting group and is removed with moderate acid (e.g., trifluoroacetic acid, TFA).[4] Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and are removed under harsher acidic conditions (e.g., HF) or by hydrogenolysis at the end of the synthesis. The C-terminal tert-butyl ester of this compound is compatible with the Boc strategy, as both are acid-labile, but selective removal of the N-Boc group in the presence of the OtBu ester requires carefully controlled conditions.[2][5]

The choice between these strategies depends on the specific requirements of the target peptide, including its length, sequence, and the presence of sensitive residues.

Quantitative Data Summary

The efficiency of coupling and deprotection steps is critical for the overall success of the synthesis. The following tables summarize expected yields and key considerations for different protecting group and coupling strategies with this compound.

Table 1: Comparison of N-Terminal Protecting Groups for Sarcosine

N-Terminal Protecting GroupDeprotection ConditionsTypical Yield (Coupling)Typical Yield (Deprotection)Orthogonality with OtBuKey Considerations
Fmoc 20% Piperidine (B6355638) in DMF>90%>95%YesPreferred for SPPS due to mild deprotection.[1][2]
Boc 25-50% TFA in DCM>90%>95%Partial (requires careful control)Can be used in solution-phase; risk of OtBu cleavage.[2][5]
Cbz H₂, Pd/C or HBr/AcOH~85-95%>90%YesOrthogonal to both Boc and Fmoc; not suitable for peptides with other reducible groups.[1]

Table 2: Performance of Common Coupling Reagents with this compound

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighLowFast reaction rates, effective for sterically hindered couplings like N-methylated amino acids.[6][7]Higher cost.
HBTU Uronium SaltHighLowWell-established and reliable for routine synthesis.[7]Can be less effective for difficult sequences compared to HATU.[7]
DIC/HOBt Carbodiimide/ AdditiveHighLow (with HOBt)Cost-effective, minimal racemization when HOBt is used.Byproduct (DIU) can be difficult to remove in solution phase.
COMU Uronium SaltVery HighVery LowExcellent performance, even with sterically hindered amino acids.Higher cost.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using the Fmoc/tBu strategy on a solid support.

General Fmoc-SPPS Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat If not final residue Cleavage Cleavage & Global Deprotection (TFA cocktail) Wash2->Cleavage If final residue Repeat->Fmoc_Deprotection

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Coupling of this compound in Fmoc-SPPS

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • This compound Coupling:

    • In a separate vessel, dissolve this compound (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[7] Note: The Kaiser test is not suitable for detecting the secondary amine of sarcosine. A chloranil (B122849) test can be used as an alternative.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min).

Protocol 2: Selective N-Boc Deprotection in the Presence of a C-terminal OtBu Ester

This protocol is for solution-phase synthesis and requires careful control to achieve selectivity.

Materials:

  • Boc-Sar-OtBu

  • Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (MeSO₃H)

  • tert-Butyl Acetate (tBuOAc) or a mixture of tBuOAc and Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-Sar-OtBu substrate in tBuOAc or a 4:1 mixture of tBuOAc:DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.5 to 3.0 equivalents of concentrated H₂SO₄ or MeSO₃H.[5]

  • Stir the reaction at 0 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding the mixture to a cold, saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Note: The success of this selective deprotection relies on the irreversible loss of CO₂ from the Boc group upon cleavage, which drives the reaction forward even under conditions that are slow to cleave the tert-butyl ester.[5]

Logical Relationships in Protecting Group Strategy

The selection of a protecting group strategy involves considering the orthogonality of all protecting groups present in the peptide.

Orthogonality cluster_Fmoc_tBu Fmoc/tBu Strategy cluster_Boc_Bzl Boc/Bzl Strategy Fmoc N-α-Fmoc Fmoc_Cleavage Base (Piperidine) Fmoc->Fmoc_Cleavage Cleaved by tBu_Side_Chain Side-Chain-tBu Acid_Cleavage Acid (TFA) tBu_Side_Chain->Acid_Cleavage Cleaved by OtBu_C_Terminus C-Terminus-OtBu OtBu_C_Terminus->Acid_Cleavage Cleaved by Fmoc_Cleavage->tBu_Side_Chain Orthogonal to Fmoc_Cleavage->OtBu_C_Terminus Orthogonal to Boc N-α-Boc Mild_Acid Mild Acid (TFA) Boc->Mild_Acid Cleaved by Bzl_Side_Chain Side-Chain-Bzl Strong_Acid Strong Acid (HF) / H₂ Bzl_Side_Chain->Strong_Acid Cleaved by OtBu_C_Terminus_Boc C-Terminus-OtBu OtBu_C_Terminus_Boc->Mild_Acid Cleaved by (potential issue) Mild_Acid->Bzl_Side_Chain Orthogonal to

Caption: Orthogonality in Fmoc/tBu and Boc/Bzl protecting group strategies.

Conclusion

The incorporation of this compound into peptide sequences can be achieved with high efficiency through the careful selection and implementation of orthogonal protecting group strategies. The Fmoc/tBu strategy is generally recommended for SPPS due to its mild deprotection conditions, which are fully compatible with the tert-butyl ester of the sarcosine building block. For solution-phase synthesis, both Fmoc and Boc strategies can be employed, although the latter requires careful control to ensure selective deprotection. The use of high-efficiency coupling reagents such as HATU is beneficial for overcoming the steric hindrance associated with N-methylated amino acids, leading to higher yields and purities of the final peptide product.

References

Application Notes and Protocols for Scale-Up of Peptide Synthesis Featuring H-Sar-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (Sar), into peptide structures is a critical strategy in modern drug design. It offers the ability to modulate peptide conformation, enhance metabolic stability by increasing resistance to enzymatic degradation, and improve membrane permeability. H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) is a key building block for introducing sarcosine into peptide sequences. Its tert-butyl ester protection of the C-terminus allows for straightforward integration into both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS) workflows.

This document provides detailed application notes and protocols for the scale-up of peptide synthesis using this compound. It addresses key considerations for transitioning from laboratory-scale to pilot- and manufacturing-scale production, focusing on process optimization, impurity control, and overall efficiency. Both SPPS and LPPS methodologies are discussed, providing a comprehensive guide for researchers and drug development professionals.

Materials and Reagents

For the successful scale-up of peptide synthesis incorporating this compound, high-quality reagents are paramount. The following table provides a summary of typical materials used in both SPPS and LPPS processes.

Category Material Grade/Purity Supplier Example Notes
Amino Acids This compound≥98%SCBT, AAPPTecEnsure low water content.
Fmoc-protected amino acids≥99%VariousFor SPPS.
Boc-protected amino acids≥99%VariousFor LPPS or Boc-SPPS.
Resins (SPPS) 2-Chlorotrityl chloride (2-CTC) resin1.0-1.6 mmol/gVariousAcid-labile, suitable for protected fragment synthesis.
Rink Amide resin0.4-0.8 mmol/gVariousFor C-terminal amide peptides.
Coupling Reagents HATU, HBTU, DIC, HOBt≥99%VariousSelection depends on scale and sequence.
Bases Diisopropylethylamine (DIEA)Peptide synthesis gradeVariousUsed for neutralization and coupling activation.
Piperidine (B6355638)Peptide synthesis gradeVariousFor Fmoc deprotection in SPPS.
Solvents Dimethylformamide (DMF)Peptide synthesis gradeVariousPrimary solvent for SPPS and LPPS.
Dichloromethane (DCM)ACS grade or higherVariousUsed for washing and some reaction steps.
Acetonitrile (ACN)HPLC gradeVariousUsed in purification.
Cleavage/Deprotection Trifluoroacetic acid (TFA)≥99%VariousFor cleavage from resin and removal of acid-labile protecting groups.
Scavengers Triisopropylsilane (TIS), Water, Dithiothreitol (DTT)≥98%VariousUsed during cleavage to prevent side reactions.

Scale-Up Considerations for Peptide Synthesis

Transitioning from small-scale to large-scale peptide synthesis introduces several challenges that must be addressed to ensure a robust and reproducible process.

Solid-Phase Peptide Synthesis (SPPS) Scale-Up

SPPS is a popular method for peptide synthesis due to its ease of automation and purification of intermediates.[1] However, scaling up SPPS presents challenges related to reaction kinetics, reagent stoichiometry, and physical handling of the resin.

Key Considerations for SPPS Scale-Up:

  • Resin Selection: For larger peptides, a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) is often preferred to minimize aggregation of growing peptide chains.[1]

  • Solvent and Reagent Volumes: Maintaining efficient mixing and washing becomes critical at larger scales. Solvent-to-resin ratios need to be optimized to ensure complete reaction and removal of impurities.

  • Heat Management: The exothermic nature of coupling reactions can lead to localized heating, potentially causing side reactions. Jacketed reaction vessels with temperature control are recommended.

  • Reaction Monitoring: In-process controls (IPCs) such as the Kaiser test or HPLC analysis of cleaved aliquots are crucial to ensure complete coupling and deprotection at each step.

Solution-Phase Peptide Synthesis (LPPS) Scale-Up

LPPS, or liquid-phase peptide synthesis, is often favored for the large-scale production of shorter peptides and for the synthesis of peptide fragments that can be challenging to produce via solid-phase techniques.[2] This method can be more cost-effective for large quantities as it avoids the use of expensive resins.

Key Considerations for LPPS Scale-Up:

  • Solubility: Maintaining the solubility of the growing peptide chain is a primary challenge. Careful selection of solvents and protecting groups is essential.

  • Purification of Intermediates: Unlike SPPS, intermediates in LPPS require purification after each step, typically through extraction or crystallization.[3] This can be labor-intensive but ensures high purity of the final product.

  • Stoichiometry and Reaction Control: Precise control over reagent addition and reaction temperature is critical to minimize side reactions and maximize yield.

  • Work-up Procedures: Efficient and scalable work-up procedures, such as liquid-liquid extractions, are necessary to isolate the product.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound in both SPPS and LPPS. These should be optimized for each specific peptide sequence.

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol describes the manual coupling of the first amino acid, this compound, to a 2-chlorotrityl chloride (2-CTC) resin.

Workflow for SPPS Resin Loading:

spss_workflow Resin 2-CTC Resin Swell Swell Resin in DMF Resin->Swell Activate Activate Resin (Optional) Swell->Activate Couple Couple this compound Activate->Couple Cap Cap Unreacted Sites Couple->Cap Wash Wash Resin Cap->Wash Ready Ready for Next Cycle Wash->Ready

Caption: SPPS workflow for loading the first amino acid.

Procedure:

  • Resin Swelling: Swell 2-CTC resin (1.0 eq, based on substitution) in DMF for 30-60 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (2.0 eq) in DMF. Add DIEA (2.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Coupling: Add the neutralized this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIEA (80:15:5) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Quantitative Data for SPPS Loading:

Parameter Lab-Scale (1 g resin) Pilot-Scale (100 g resin)
2-CTC Resin 1.0 g (1.2 mmol)100 g (120 mmol)
This compound 0.44 g (2.4 mmol)44 g (240 mmol)
DIEA 0.45 mL (2.64 mmol)45 mL (264 mmol)
DMF (Swelling) 10 mL1 L
DMF (Coupling) 5 mL500 mL
Capping Solution 10 mL1 L
Reaction Time 2-4 hours3-5 hours
Typical Loading 0.8-1.0 mmol/g0.7-0.9 mmol/g
Protocol 2: Dipeptide Synthesis in Solution-Phase using this compound

This protocol outlines the synthesis of a protected dipeptide, Boc-Ala-Sar-OtBu, in solution.

Workflow for LPPS Dipeptide Synthesis:

lpps_workflow Start Start Materials: Boc-Ala-OH This compound Neutralize Neutralize this compound with DIEA Start->Neutralize Activate Activate Boc-Ala-OH with HATU/DIEA Start->Activate Couple Couple Activated Ala to Sar Neutralize->Couple Activate->Couple Workup Aqueous Work-up and Extraction Couple->Workup Purify Purification (Crystallization/Chromatography) Workup->Purify Product Protected Dipeptide: Boc-Ala-Sar-OtBu Purify->Product

Caption: LPPS workflow for dipeptide synthesis.

Procedure:

  • Neutralization: In a reaction vessel, dissolve this compound (1.0 eq) in DCM. Add DIEA (1.1 eq) and stir at room temperature for 15 minutes.

  • Activation: In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HATU (1.05 eq) in DMF. Cool to 0 °C and add DIEA (2.1 eq). Stir for 5 minutes to pre-activate.

  • Coupling: Add the activated Boc-Ala-OH solution to the neutralized this compound solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.

Quantitative Data for LPPS Dipeptide Synthesis:

Parameter Lab-Scale (5 g this compound) Pilot-Scale (500 g this compound)
This compound 5.0 g (27.5 mmol)500 g (2.75 mol)
Boc-Ala-OH 5.47 g (28.9 mmol)547 g (2.89 mol)
HATU 11.0 g (28.9 mmol)1.1 kg (2.89 mol)
DIEA (Neutralization) 5.1 mL (30.3 mmol)510 mL (3.03 mol)
DIEA (Activation) 10.2 mL (60.5 mmol)1.02 L (6.05 mol)
DCM 50 mL5 L
DMF 25 mL2.5 L
Reaction Time 12-16 hours16-24 hours
Typical Yield 85-95%80-90%
Protocol 3: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of the tert-butyl protecting group.

Logical Flow of Cleavage and Deprotection:

cleavage_deprotection Start Peptide-Resin with OtBu Protection Prepare Prepare Cleavage Cocktail (TFA/TIS/H2O) Start->Prepare Cleave Treat Resin with Cocktail Start->Cleave Prepare->Cleave Filter Filter to Remove Resin Cleave->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Centrifuge and Wash Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry Purify Purify by HPLC Dry->Purify Final Lyophilized Pure Peptide Purify->Final

Caption: Cleavage and deprotection workflow.

Procedure:

  • Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).

  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2-4 hours at room temperature.

  • Isolation: Filter the resin and wash with a small amount of TFA.

  • Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC.

Troubleshooting

Problem Possible Cause Solution
Low Coupling Efficiency Steric hindrance; Incomplete deprotection; Poor resin swelling.Increase coupling time/temperature; Use a more powerful coupling reagent (e.g., HATU); Ensure complete deprotection with a fresh piperidine solution; Optimize swelling time and solvent.
Aggregation Hydrophobic sequences; High resin loading.Use a lower substitution resin; Add chaotropic salts (e.g., LiCl) to coupling reactions; Incorporate pseudoproline dipeptides.
Incomplete Deprotection of OtBu Insufficient TFA exposure; Presence of scavengers that consume acid.Increase cleavage time; Ensure appropriate scavenger concentration.
Peptide Insolubility after Cleavage Aggregation of the unprotected peptide.Lyophilize directly from the HPLC purification fractions; Use alternative solvents for dissolution such as 50% acetic acid or HFIP.[4]

Conclusion

The successful scale-up of peptide synthesis using this compound requires careful consideration of the chosen synthetic strategy (SPPS or LPPS) and optimization of reaction parameters. By implementing robust process controls, appropriate analytical monitoring, and scalable purification methods, high-quality sarcosine-containing peptides can be manufactured efficiently. The protocols and considerations outlined in this document provide a foundation for developing a scalable and reproducible manufacturing process for novel peptide therapeutics.

References

Application Notes and Protocols for the Incorporation of H-Sar-OtBu.HCl in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic incorporation of Sarcosine (B1681465) tert-butyl ester hydrochloride (H-Sar-OtBu.HCl) in the synthesis of cyclic peptides. Sarcosine, an N-methylated amino acid, is a valuable building block for enhancing the pharmacokinetic properties of peptide therapeutics. Its incorporation can lead to improved metabolic stability, increased cell permeability, and even oral bioavailability.[1] This document outlines the primary methods for utilizing this compound, details experimental protocols, and presents relevant data to inform synthetic strategies.

Introduction to Sarcosine in Cyclic Peptides

N-methylation of peptide backbones is a key strategy in medicinal chemistry to overcome the inherent limitations of peptide drugs, such as susceptibility to enzymatic degradation.[2] Sarcosine (Sar), the N-methylated form of glycine, offers several advantages:

  • Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, slowing down peptide degradation.

  • Enhanced Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors and encourage a more compact, membrane-permeable conformation.

  • Conformational Control: The presence of N-methylated residues influences the peptide backbone conformation, which can be crucial for receptor binding and biological activity.

This compound is a derivative of sarcosine where the C-terminus is protected as a tert-butyl (OtBu) ester. The OtBu group is stable under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[3]

Strategic Incorporation of this compound

There are two primary strategies for incorporating this compound into a cyclic peptide synthesis workflow:

  • As the C-terminal residue for solution-phase cyclization: The free N-terminal amine of this compound allows for its direct use as the starting point for peptide synthesis on a resin, or for solution-phase fragment condensation. The OtBu protecting group on the C-terminus can be selectively deprotected to allow for head-to-tail cyclization in solution.

  • As an internal residue with in-situ N-terminal protection: While less conventional, it is theoretically possible to incorporate this compound as an internal residue. This would require an in-situ N-terminal protection step (e.g., with Fmoc-OSu) before coupling the next amino acid. This approach is less efficient than using the readily available Fmoc-Sar-OH.

The most common and efficient method for incorporating sarcosine is through the use of Fmoc-Sar-OH during standard Fmoc-SPPS. This compound is more strategically employed when a C-terminal sarcosine with a protected carboxyl group is desired for a subsequent solution-phase cyclization.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol describes the synthesis of a linear peptide with C-terminal sarcosine, suitable for subsequent solution-phase cyclization.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling (Sarcosine):

    • Pre-activate a solution of this compound (4 eq.), coupling reagent (e.g., HATU, 3.9 eq.), and base (e.g., DIPEA, 8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test (will be negative for the secondary amine of sarcosine) or a Chloranil test.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride (B1165640) and 10% DIPEA in DMF for 10 minutes.

  • Fmoc Deprotection of Subsequent Amino Acids:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF.

  • Subsequent Amino Acid Couplings: Repeat the coupling and deprotection steps for each amino acid in the sequence.

  • Cleavage of the Protected Linear Peptide:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • To cleave the peptide while keeping the side-chain and C-terminal OtBu groups intact, use a mild cleavage cocktail such as 1% TFA in DCM. This will cleave the peptide from the Rink Amide resin.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Solution-Phase Head-to-Tail Cyclization

Materials:

  • Protected linear peptide with C-terminal Sar-OtBu

  • Cyclization reagents: HATU, PyBOP, or DPPA

  • Base: DIPEA or 2,4,6-Collidine

  • Solvent: DMF or DCM (high dilution)

  • Final deprotection cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Selective C-terminal Deprotection:

    • Dissolve the protected linear peptide in a suitable solvent.

    • Selectively deprotect the C-terminal OtBu group. This can be challenging without affecting other OtBu protecting groups. A more robust strategy is to use an orthogonal protecting group for the C-terminus from the start (e.g., Allyl ester, which can be removed with a palladium catalyst). If all protecting groups are OtBu, carefully controlled, mild acidic conditions can be attempted, but this may lead to premature side-chain deprotection.

  • Cyclization:

    • Dissolve the deprotected linear peptide in a large volume of DMF or DCM to achieve high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.

    • Add the coupling reagent (e.g., HATU, 1.5-3 eq.) and base (e.g., DIPEA, 3-5 eq.).

    • Stir the reaction at room temperature for 2-24 hours.

    • Monitor the reaction by HPLC-MS.

  • Final Deprotection and Purification:

    • Once the cyclization is complete, remove the solvent under reduced pressure.

    • Treat the crude cyclic peptide with the final deprotection cocktail (95% TFA) for 2-4 hours to remove all remaining side-chain protecting groups.

    • Precipitate the deprotected cyclic peptide in cold diethyl ether.

    • Purify the cyclic peptide by preparative HPLC.

Data Presentation

Table 1: On-Resin Head-to-Tail Cyclization of a Model Peptide

Cyclization ConditionsTemperature (°C)Time (h)Crude Purity (%)Reference
DIC/Oxyma, Double Coupling50228[4]
DIC/Oxyma, Single Coupling25222[4]
DIC/Oxyma, Single Coupling750.525[4]

Table 2: Solution-Phase Cyclization Yields for Different Peptides

Peptide SequenceCyclization ReagentYield (%)Reference
Linear Precursor of a 29-merHATU/DIPEA22[5]
Linear Precursor of a HexapeptidePyAOP/HOAt75[5]
Linear Precursor of a HeptapeptideBOP-Cl75[5]

Visualizations

Workflow for Synthesis and Solution-Phase Cyclization

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Solution-Phase Cyclization Resin Rink Amide Resin Coupling1 Couple this compound Resin->Coupling1 Chain_Elongation Couple Fmoc-AAs (Deprotection/Coupling Cycles) Coupling1->Chain_Elongation Cleavage Mild Cleavage (1% TFA) (Protected Linear Peptide) Chain_Elongation->Cleavage Deprotection Selective C-terminal Deprotection Cleavage->Deprotection Protected Linear Peptide Cyclization Cyclization (High Dilution) (HATU/DIPEA) Deprotection->Cyclization Final_Deprotection Final Deprotection (95% TFA) Cyclization->Final_Deprotection Purification HPLC Purification (Final Cyclic Peptide) Final_Deprotection->Purification

Caption: Workflow for the synthesis of a cyclic peptide using this compound as the C-terminal residue.

On-Resin vs. Solution-Phase Cyclization Logic

G cluster_advantages_OR On-Resin Advantages cluster_advantages_SP Solution-Phase Advantages Start Linear Peptide Synthesized on Resin On_Resin On-Resin Cyclization Start->On_Resin Cleavage_First Cleave from Resin Start->Cleavage_First Cleavage_Last Cleave from Resin On_Resin->Cleavage_Last Adv_OR Pseudo-dilution effect - Minimizes oligomerization - Simpler purification On_Resin->Adv_OR Solution_Phase Solution-Phase Cyclization Adv_SP More flexibility in cyclization conditions - Can be better for difficult sequences Solution_Phase->Adv_SP Cyclize Cyclize in Solution (High Dilution) Cleavage_First->Cyclize Purification_SP Purification Cyclize->Purification_SP Purification_OR Purification Cleavage_Last->Purification_OR

Caption: Comparison of on-resin and solution-phase cyclization strategies.

References

Troubleshooting & Optimization

How to troubleshoot low coupling efficiency with H-Sar-OtBu.HCl?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low coupling efficiency encountered during peptide synthesis with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it be difficult to couple?

This compound is the hydrochloride salt of the tert-butyl ester of sarcosine. Sarcosine, or N-methylglycine, is an N-methylated amino acid. The presence of the methyl group on the amide nitrogen introduces significant steric hindrance.[1] This steric bulk can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation and leading to incomplete reactions.[1]

Q2: My standard coupling protocol (e.g., using DIC/HOBt) is resulting in low yield. What is the likely cause?

Standard carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often inefficient for coupling sterically hindered amino acids such as this compound.[1] The primary reason is that the activated species formed may not be reactive enough to overcome the steric barrier presented by the N-methyl group.

Q3: Are there specific storage and handling requirements for this compound that could affect its performance?

Yes, improper storage can affect the quality of this compound. It should be stored in sealed containers at 2-8°C, protected from moisture.[2][3] For stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months in sealed, moisture-free containers.[2] Degradation of the starting material will lead to a lower effective concentration and the introduction of impurities.

Q4: Could peptide aggregation be a factor in the low coupling efficiency?

Peptide aggregation, where the growing peptide chains clump together on the solid support, can block reactive sites and hinder reagent diffusion.[1] While this is sequence-dependent, the introduction of N-methylated residues can sometimes influence the secondary structure of the peptide and potentially contribute to aggregation.

Troubleshooting Guide for Low Coupling Efficiency

If you are experiencing low coupling efficiency with this compound, follow these troubleshooting steps:

Step 1: Evaluate Your Coupling Reagent

For sterically hindered amino acids, more potent coupling reagents are generally required. Consider switching from carbodiimide-based reagents to aminium/uronium or phosphonium (B103445) salts.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassExamplesRelative Coupling EfficiencyKey Advantages
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUVery HighForm highly reactive OAt or Oxyma esters, fast reaction rates, effective for hindered couplings.[1][4]
Phosphonium Salts PyBOP, PyAOPHighAlso form highly reactive activated esters.[1]
Carbodiimides DCC, DICLow to ModerateOften inefficient for sterically hindered couplings.[1]

Step 2: Optimize Reaction Conditions

  • Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).[1]

  • Extend Reaction Time: The reaction time may need to be extended from the standard 1-2 hours to several hours or even overnight to ensure completion.[1]

  • Increase Temperature: Gently heating the reaction vessel (e.g., to 35-50°C) can help overcome the activation energy barrier. However, this should be done cautiously as it can also increase the risk of side reactions like racemization.

  • Solvent Choice: Ensure good solubility of all reagents. While DMF is standard, in cases of aggregation, switching to N-methylpyrrolidone (NMP) or adding a small amount of DMSO might be beneficial.[5]

Step 3: Neutralization of the Hydrochloride Salt

This compound is a salt. The free amine must be liberated by a base before it can participate in the coupling reaction. Ensure you are using a sufficient amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Typically, 1.5 to 2 equivalents of base per equivalent of the amino acid salt are used.

Step 4: Monitor the Reaction

Use a qualitative test, such as the Kaiser test or the Chloranil test, to monitor the progress of the coupling reaction. The Kaiser test is not suitable for N-methylated amino acids like sarcosine; the Chloranil test is a more appropriate alternative for detecting secondary amines. A negative test indicates a complete reaction. If the test remains positive, a second coupling may be necessary.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) and assumes a resin-bound peptide with a deprotected N-terminal amine.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes.

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Chloranil test to check for reaction completion.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF.

Visualizations

G Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Efficiency with this compound reagent Evaluate Coupling Reagent (Standard DIC/HOBt?) start->reagent conditions Optimize Reaction Conditions reagent->conditions Yes solution Improved Coupling Efficiency reagent->solution No, using potent reagent neutralization Check Base Stoichiometry (Is HCl salt neutralized?) conditions->neutralization monitoring Monitor Reaction Progress (Chloranil Test) neutralization->monitoring monitoring->conditions Positive (Incomplete) monitoring->solution Negative

Caption: Troubleshooting workflow for low coupling efficiency.

G Peptide Coupling Mechanism with HATU reagents R-COOH (Amino Acid) HATU DIPEA (Base) active_ester Highly Reactive OAt-Ester reagents->active_ester Activation peptide_bond Peptide Bond Formation active_ester->peptide_bond Nucleophilic Attack amine H-Sar(OtBu)-Peptide-Resin (Deprotonated) amine->peptide_bond

Caption: General mechanism of peptide bond formation using HATU.

References

Identifying and minimizing side reactions when using H-Sar-OtBu.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions when using H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) in your peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in peptide synthesis?

This compound is the hydrochloride salt of sarcosine (B1681465) tert-butyl ester. Sarcosine (N-methylglycine) is an N-methylated amino acid. In peptide synthesis, the incorporation of N-methylated amino acids like sarcosine can offer several advantages, including increased proteolytic stability, enhanced membrane permeability, and the ability to induce specific peptide conformations. This compound is used as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Q2: What are the primary challenges and potential side reactions associated with using this compound?

The main challenges when using this compound stem from its structure as an N-methylated amino acid with a tert-butyl ester protecting group. The key potential side reactions include:

  • Difficult Coupling Reactions: The secondary amine of sarcosine is sterically hindered by the N-methyl group, which can lead to slower and less efficient coupling reactions compared to primary amino acids. This may result in incomplete coupling and deletion sequences in the final peptide.

  • Diketopiperazine (DKP) Formation: When sarcosine is the N-terminal residue of a dipeptide attached to the resin, it can undergo intramolecular cyclization to form a diketopiperazine. This cleaves the dipeptide from the resin, leading to a loss of yield.

  • Side Reactions During TFA Cleavage: The tert-butyl ester is removed during the final trifluoroacetic acid (TFA) cleavage step. The released tert-butyl carbocations are reactive electrophiles that can modify sensitive amino acid residues in the peptide chain, such as tryptophan and methionine, if not properly scavenged.

  • Racemization: While sarcosine itself is achiral, adjacent chiral amino acids can be susceptible to racemization during the coupling of the sterically hindered N-methylated amino acid.

Q3: Are there any specific impurities in this compound that I should be aware of?

Commercially available this compound is generally of high purity (often >97-98% as determined by NMR and HPLC)[1][2][3]. However, potential impurities could arise from the synthesis process. These may include residual starting materials or byproducts from the esterification of sarcosine. It is always recommended to check the certificate of analysis for the specific lot you are using. While major impurities are unlikely to be a significant issue from reputable suppliers, trace amounts of reactive impurities could potentially interfere with sensitive coupling reactions.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms:

  • Positive Kaiser test (or other amine test) after coupling.

  • Presence of deletion sequences in the final peptide analysis (LC-MS).

Potential Causes & Solutions:

Potential CauseRecommended Action
Steric Hindrance of the N-methyl Group Use a more potent coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for coupling N-methylated amino acids due to its high reactivity and ability to suppress racemization.[4][5] Other effective reagents include PyBOP and PyAOP.[5]
Suboptimal Reaction Conditions Increase the coupling time and/or temperature. Double coupling (repeating the coupling step) can also improve yields.[6] Consider using a more polar solvent like N-methyl-2-pyrrolidone (NMP) which can improve reaction kinetics.
Insufficient Reagent Equivalents Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).[7]
Issue 2: Diketopiperazine (DKP) Formation

Symptoms:

  • Significant loss of peptide from the resin, leading to low overall yield.

  • Identification of the cyclic dipeptide in the cleavage solution.

Potential Causes & Solutions:

Potential CauseRecommended Action
Sarcosine at the N-terminus of a Resin-Bound Dipeptide If the sequence allows, avoid having sarcosine as the second amino acid to be coupled. If unavoidable, consider coupling a pre-formed dipeptide (e.g., Fmoc-Xaa-Sar-OH) to the resin.
Base-catalyzed Cyclization Use a milder base for Fmoc deprotection if applicable, or minimize the time the N-terminal amine is exposed before the next coupling step.
Resin Type For sequences prone to DKP formation, using a 2-chlorotrityl chloride resin can sometimes mitigate this side reaction due to the steric hindrance provided by the linker.[8]
Issue 3: Side Reactions During Final Cleavage

Symptoms:

  • Unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data indicating the addition of a tert-butyl group (+56 Da) to sensitive residues.

Potential Causes & Solutions:

Potential CauseRecommended Action
Alkylation by Tert-butyl Cations Use a cleavage cocktail containing scavengers to trap the tert-butyl cations. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[9][10] For peptides containing particularly sensitive residues like tryptophan or methionine, more robust scavenger cocktails may be necessary.[10]
Oxidation of Sensitive Residues For methionine-containing peptides, consider adding dithiothreitol (B142953) (DTT) to the cleavage cocktail to prevent oxidation.[8]
Incomplete Removal of Protecting Groups Ensure a sufficient cleavage time (typically 2-4 hours) and an adequate volume of the cleavage cocktail.[10]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-Xaa-OH to H-Sar-OtBu-Resin

This protocol describes the coupling of an Fmoc-protected amino acid to a resin-bound sarcosine.

Materials:

  • Fmoc-deprotected H-Sar-OtBu-Resin

  • Fmoc-Xaa-OH (3-5 equivalents)

  • HATU (3-5 equivalents)[7]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[7]

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Swell the Fmoc-deprotected H-Sar-OtBu-resin in DMF or NMP.

  • In a separate vessel, dissolve the Fmoc-Xaa-OH and HATU in DMF or NMP.

  • Add DIPEA to the activation mixture and allow it to pre-activate for 2-5 minutes.[7]

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.[7] For difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Monitor the reaction completion using a qualitative method like the Kaiser test (note: sarcosine will not give a positive Kaiser test, but the newly coupled primary amine will).

  • Wash the resin thoroughly with DMF or NMP to remove excess reagents.

Protocol 2: Cleavage and Deprotection of a Peptide Containing Sar-OtBu

This protocol outlines the final cleavage of the peptide from the resin and removal of the tert-butyl protecting group.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.[9][10] Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.[10]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Isolate the peptide pellet by centrifugation, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection resin Swell Resin deprotection Fmoc Deprotection resin->deprotection coupling Coupling with Fmoc-Sar(OtBu)-OH deprotection->coupling capping Capping (Optional) coupling->capping elongation Chain Elongation capping->elongation cleavage TFA Cleavage Cocktail (TFA/TIS/H2O) elongation->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification troubleshooting_logic cluster_coupling Low Coupling Efficiency cluster_dkp Low Yield (DKP Formation) cluster_cleavage Cleavage Side Reactions start Problem Encountered q1 Using standard coupling reagents? start->q1 q2 Standard reaction time/temp? start->q2 q3 Sarcosine at position 2? start->q3 q4 Using scavengers? start->q4 s1 Switch to HATU/PyBOP q1->s1 Yes s2 Increase time/temp or double couple q2->s2 Yes s3 Use pre-formed dipeptide q3->s3 Yes s4 Add TIS/H2O to TFA q4->s4 No

References

Strategies to improve the solubility of H-Sar-OtBu.HCl in reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is the hydrochloride salt of sarcosine (B1681465) tert-butyl ester. It is a white to off-white crystalline solid commonly used as an intermediate in peptide synthesis and other organic syntheses.[1][2][3] As a salt, it is soluble in polar solvents like water and methanol.[4][5][6] Its solubility in non-polar organic solvents is limited in its salt form. The tert-butyl ester group, however, imparts good solubility in organic solvents once the hydrochloride is neutralized to the free amine.[5][7]

Q2: I am having trouble dissolving this compound in my reaction solvent. What am I doing wrong?

A2: A common issue is attempting to dissolve the hydrochloride salt directly in a non-polar or moderately polar aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), where its solubility is low. The key to solubilizing this compound in these common reaction solvents is to convert it to its free amine form in situ.

Q3: How do I perform an in situ neutralization to dissolve this compound?

A3: To dissolve this compound for a reaction, you should first suspend the solid in your organic solvent and then add a non-nucleophilic tertiary amine base. This base will neutralize the hydrochloride, forming the more soluble free amine. A common choice for this is Diisopropylethylamine (DIPEA) or Triethylamine (Et3N). Typically, at least one equivalent of the base is required.

Q4: In which solvents is this compound known to be soluble?

A4: Quantitative solubility data is available for a limited number of solvents. For many common organic synthesis solvents, the most effective strategy is in situ neutralization to the more soluble free base.

Troubleshooting Guide: Solubility Issues

Problem: this compound is not dissolving in the reaction mixture.

Potential Cause Troubleshooting Steps
Incorrect Solvent Choice This compound as a salt has limited solubility in many common aprotic organic solvents like DCM, THF, and ethyl acetate. Refer to the solubility data table below.
Hydrochloride Salt Form The protonated amine (hydrochloride salt) is significantly less soluble in organic solvents than the neutral free amine.
Insufficient Agitation or Sonication For some solvents, like DMSO, physical assistance is necessary to achieve full dissolution.[1][8][9]

Data Presentation: Solubility of this compound

The following table summarizes the known solubility data for this compound.

SolventFormulaTypeSolubility (mg/mL)Molar Concentration (M)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic100[1][8][9]0.55Ultrasonic assistance is recommended. Use of dry, fresh DMSO is advised as hygroscopic DMSO can impact solubility.[1][8][9]
Methanol (MeOH)CH₃OHPolar Protic150~0.83Soluble.[4][6]
WaterH₂OPolar ProticSolubleNot SpecifiedAs a salt, it is expected to be soluble in water.[5][7]
Dichloromethane (DCM)CH₂Cl₂Non-polar AproticSparingly SolubleNot ApplicableUsed as a reaction solvent, but requires the addition of a base to achieve solubility of the free amine.
Dimethylformamide (DMF)C₃H₇NOPolar AproticSparingly SolubleNot ApplicableA common solvent for peptide synthesis; requires the addition of a base to achieve solubility of the free amine.

Experimental Protocols

Protocol 1: General Procedure for Solubilization in a Reaction Mixture via In Situ Neutralization

This protocol describes the standard method for preparing a solution of this compound for use in a typical coupling reaction (e.g., peptide synthesis).

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., DMF, DCM, or THF)

  • A non-nucleophilic tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (Et3N))

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • To the reaction vessel, add this compound (1 equivalent).

  • Add the desired volume of anhydrous organic solvent to the vessel.

  • Begin stirring the suspension.

  • Slowly add the tertiary base (1.0 to 1.1 equivalents) to the suspension.

  • Continue to stir the mixture. The solid should dissolve as the free amine is formed, resulting in a clear solution ready for the addition of other reactants.

Visualizations

Below are diagrams illustrating the key relationships and workflows for improving the solubility of this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound solid solvent Add Aprotic Organic Solvent (e.g., DCM, DMF, THF) start->solvent suspension Suspension Forms solvent->suspension add_base Add Tertiary Base (e.g., DIPEA, Et3N, >1 eq.) suspension->add_base dissolution Clear Solution of Free Amine add_base->dissolution proceed Proceed with Reaction dissolution->proceed

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_1 Chemical Relationship of this compound and its Free Amine HCl_salt This compound (Salt Form) Low Organic Solubility free_amine H-Sar-OtBu (Free Amine) High Organic Solubility HCl_salt->free_amine Neutralization base + Tertiary Base (e.g., DIPEA) free_amine->HCl_salt Protonation acid + HCl

Caption: Relationship between the salt and free amine forms.

References

Optimizing reaction times and temperatures for H-Sar-OtBu.HCl coupling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction times and temperatures for H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient coupling experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the coupling of this compound.

Issue 1: Incomplete or Slow Coupling Reaction

  • Possible Cause: Insufficient reactivity of the coupling agent, steric hindrance, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that this compound and the coupling reagents are of high purity and have been stored correctly to prevent degradation.[1]

    • Optimize Coupling Reagent: For sterically hindered couplings, stronger activating reagents like HATU or COMU are recommended.[2]

    • Increase Reagent Equivalents: A slight excess of the carboxylic acid and coupling reagent can help drive the reaction to completion.[3]

    • Elevate Temperature: Mild heating can sometimes overcome activation energy barriers, but should be done cautiously to avoid side reactions.[4] Monitor the reaction closely if increasing the temperature.

    • Extend Reaction Time: While some couplings are rapid, others may require longer reaction times for completion.[5] Monitor the reaction progress using TLC or LC-MS.[3]

    • Perform a Double Coupling: If a Kaiser test indicates the presence of free amines after the initial coupling, a second coupling can be performed.[2][6]

Issue 2: Presence of Side Products

  • Possible Cause: Side reactions such as racemization or the formation of by-products from the coupling reagent.

  • Troubleshooting Steps:

    • Control Temperature: Perform the coupling at 0 °C initially and then allow it to slowly warm to room temperature to minimize potential side reactions.[3]

    • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent before adding the amine component (this compound) can minimize the exposure of the free amine to the coupling reagent, reducing side reactions.[3][7]

    • Choice of Base: Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction without causing unwanted side reactions.[3][5]

    • Purification: If side products are formed, purification by flash column chromatography is often necessary to isolate the desired product.[3]

Issue 3: Difficulty in Product Isolation/Work-up

  • Possible Cause: Emulsion formation during aqueous work-up or poor solubility of the product.

  • Troubleshooting Steps:

    • Brine Wash: Use a saturated sodium chloride (brine) solution during the aqueous work-up to help break emulsions.[3]

    • Solvent Selection: Ensure the use of an appropriate organic solvent for extraction in which the product is soluble and the impurities are not.

    • Drying Agent: Thoroughly dry the organic layer with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating the solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for this compound coupling?

A1: A good starting point for the coupling of this compound is to use a highly efficient coupling reagent like HATU.[3][8] The reaction can be performed in an anhydrous polar aprotic solvent such as DMF.[3][5] It is advisable to start the reaction at 0 °C and then let it proceed at room temperature.[3]

Q2: How can I monitor the progress of the coupling reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] For solid-phase peptide synthesis, the Kaiser test is commonly used to detect the presence of free primary amines, indicating an incomplete reaction.[2][6]

Q3: What is the typical reaction time for this compound coupling?

A3: The reaction time can vary depending on the specific substrates and coupling reagents used. With a highly reactive reagent like HATU, the reaction is often complete within 1-4 hours.[3] However, with other reagents like EDC/HOBt, it may require 12-24 hours.[5]

Q4: What are the key differences in coupling this compound compared to H-Asp(OtBu)-OtBu.HCl?

A4: this compound is a derivative of sarcosine (B1681465) (N-methylglycine), while H-Asp(OtBu)-OtBu.HCl is a derivative of aspartic acid. The main difference is the side chain. The aspartic acid side chain in H-Asp(OtBu)-OtBu.HCl is prone to a significant side reaction called aspartimide formation under basic conditions.[2] This is not a concern for this compound. However, steric hindrance around the secondary amine of sarcosine might affect the coupling kinetics compared to the primary amine of the aspartic acid derivative.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Coupling

ParameterRecommended ConditionNotes
Coupling Reagent HATU, HBTU, COMU, PyBOP, EDC/HOBt, DIC/HOBtHATU is often preferred for its high efficiency and ability to suppress racemization.[3][8]
Solvent Anhydrous DMF, DCMDMF is a common choice due to its good solvating properties for the reactants.[3][5]
Base DIPEA, 2,4,6-CollidineA non-nucleophilic base is crucial to avoid side reactions.[3]
Temperature 0 °C to Room TemperatureStarting at a lower temperature helps to control the reaction and minimize side products.[3][5]
Reaction Time 1 - 24 hoursHighly dependent on the coupling reagent and substrates. Monitoring is key.[3][5]

Table 2: Troubleshooting Summary

IssuePotential CauseSuggested Solution
Incomplete CouplingLow reactivity, steric hindranceUse a more potent coupling agent (e.g., HATU), increase reagent equivalents, or perform a double coupling.[2][6]
Side Product FormationRacemization, reagent-derived impuritiesMaintain low temperature, pre-activate the carboxylic acid, use a non-nucleophilic base.[3][7]
Difficult Work-upEmulsions, poor solubilityUse brine washes, select appropriate extraction solvents.[3]

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling using HATU

  • Amine Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.05 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.[3]

  • Carboxylic Acid Pre-activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Cool this solution to 0 °C.[3]

  • Slowly add DIPEA (2.0 eq) to the carboxylic acid/HATU mixture and stir at 0 °C for 15-20 minutes to allow for the formation of the active ester.[3][7]

  • Coupling Reaction: Add the neutralized this compound solution from step 1 dropwise to the pre-activated carboxylic acid solution at 0 °C.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by flash column chromatography if necessary.[3]

Visualizations

experimental_workflow cluster_amine Amine Preparation cluster_acid Acid Pre-activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification amine_prep Dissolve this compound in DMF + DIPEA combine Combine Amine and Activated Acid Solutions amine_prep->combine acid_prep Dissolve Carboxylic Acid + HATU in DMF cool Cool to 0 °C acid_prep->cool add_base Add DIPEA cool->add_base activate Stir for 15-20 min add_base->activate activate->combine react Warm to RT, Stir 1-4h combine->react monitor Monitor (TLC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup isolate Isolate Crude Product workup->isolate purify Purify (Chromatography) isolate->purify troubleshooting_logic cluster_solutions cluster_outcome start Incomplete Coupling? increase_reagents Increase Reagent Equivalents start->increase_reagents Yes success Coupling Successful start->success No stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) increase_reagents->stronger_reagent double_coupling Perform Double Coupling stronger_reagent->double_coupling extend_time Extend Reaction Time double_coupling->extend_time increase_temp Increase Temperature (with caution) extend_time->increase_temp failure Re-evaluate Strategy increase_temp->failure

References

Preventing racemization during the activation of H-Sar-OtBu.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the activation of H-Sar-OtBu.HCl, with a focus on preventing racemization during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the racemization of this compound during its activation for peptide coupling?

A: This is a common point of confusion. Sarcosine (Sar), the amino acid from which this compound is derived, is achiral . It does not have a stereocenter at its alpha-carbon because two of the substituents on this carbon are hydrogen atoms. Consequently, this compound cannot undergo racemization. The primary concern in peptide synthesis is preserving the stereochemical integrity of chiral amino acids.

Caption: Structure of Sarcosine, highlighting the achiral α-carbon.

Q2: If Sarcosine itself cannot racemize, are there any racemization risks when using it in peptide synthesis?

A: Yes, the risk of racemization applies to the chiral amino acid residue preceding Sarcosine in a peptide sequence. When activating a peptide fragment with a C-terminal Sarcosine (e.g., Boc-Ala-Sar-OH), the activated Alanine residue is susceptible to racemization. This occurs because the activation of the carboxyl group increases the acidity of the α-proton on the adjacent chiral amino acid, making it vulnerable to abstraction by a base.[1]

Q3: What is the primary mechanism for racemization during peptide bond formation?

A: The most common mechanism is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate .[2] When the carboxyl group of an N-protected amino acid is activated, it can cyclize to form this planar intermediate. The planarity allows for the loss of stereochemical information at the alpha-carbon, leading to a mixture of L- and D-enantiomers upon reaction with an amine.[2][3] A secondary mechanism involves the direct abstraction of the alpha-proton by a base, known as direct enolization.[2]

Q4: Which factors have the greatest influence on racemization?

A: Several factors critically affect the degree of racemization during a coupling reaction:

  • Coupling Reagents: Certain reagents, particularly carbodiimides like DCC and DIC used alone, can lead to significant racemization.[2]

  • Additives: The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial for suppressing racemization.[2][3]

  • Base: The strength and steric hindrance of the base used can promote or inhibit racemization.[3]

  • Reaction Temperature: Higher temperatures accelerate the rate of racemization.[2][4]

  • Solvent: Polar solvents can increase the likelihood of racemization.[5]

Troubleshooting Guide: High Diastereomeric Impurity Post-Coupling

If you observe significant diastereomeric impurities after a coupling step involving a Sarcosine-containing peptide, follow this guide to identify and resolve the issue.

G start Problem: High Diastereomeric Impurity Detected step1 Step 1: Confirm Source Is the chiral residue preceding Sarcosine racemizing? start->step1 step2 Step 2: Evaluate Coupling Reagents Using carbodiimide (B86325) alone? Using HBTU/HATU with strong base? step1->step2 step3 Step 3: Assess Base Using TEA? Is the base in excess? step2->step3 No sol1 Solution: Add Suppressing Agent (e.g., OxymaPure, HOAt, HOBt) step2->sol1 Yes step4 Step 4: Review Conditions Is the temperature > 0°C? Is the solvent highly polar? step3->step4 No sol2 Solution: Change Base Switch to NMM, TMP, or DIEA. Use minimal necessary amount. step3->sol2 Yes sol3 Solution: Optimize Conditions Perform coupling at 0°C. Use a less polar solvent if possible. step4->sol3 Yes end_node Resolution: Minimized Racemization step4->end_node No sol1->step3 sol2->step4 sol3->end_node

Caption: Troubleshooting workflow for diagnosing and resolving racemization issues.

Data Presentation

Table 1: Comparison of Coupling Reagents & Additives for Racemization Suppression

Coupling ReagentAdditiveRelative Racemization RiskNotes
DIC / DCCNoneVery HighNot recommended without an additive due to high risk of racemization.[2][6]
DIC / DCCHOBtLowA standard and effective combination for suppressing racemization.[7][8]
DIC / DCCOxymaPureVery LowHighly recommended for minimizing racemization.[7]
HBTU / TBTUNoneModerate to HighEfficient but can promote racemization, especially with sensitive amino acids.[7]
HATUNoneModerateGenerally better than HBTU but still carries a risk of racemization.[6][7]
COMUNoneVery LowAn Oxyma-based uronium salt with built-in racemization suppression.[8]

Table 2: Influence of Common Bases on Racemization

BaseAbbreviationPropertiesImpact on Racemization
TriethylamineTEAStrong, low steric hindranceHigh risk; promotes racemization.[3]
N,N-DiisopropylethylamineDIEAStrong, high steric hindranceLower risk than TEA.[3]
N-MethylmorpholineNMMWeaker, moderate steric hindrancePreferred choice for minimizing racemization.[3]
2,4,6-CollidineTMPWeak, high steric hindranceShown to result in the least racemization in some studies.[3]

Experimental Protocols

Protocol 1: General Coupling of an N-Protected Amino Acid to this compound

This protocol describes the coupling of a standard N-protected chiral amino acid to the amino group of H-Sar-OtBu. Since the amine component is achiral, the primary goal is to prevent racemization of the incoming activated amino acid.

Materials:

  • N-Protected Amino Acid (e.g., Fmoc-Ala-OH)

  • This compound

  • Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

  • Racemization Suppressant: OxymaPure

  • Base: N-Methylmorpholine (NMM)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) in DMF.

  • Add NMM (1.1 eq) to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.

  • In a separate vessel, dissolve the N-Protected Amino Acid (1.1 eq) and OxymaPure (1.1 eq) in DMF.

  • Cool the second vessel to 0°C in an ice bath.

  • Add DIC (1.1 eq) to the solution from step 3. Allow the pre-activation to proceed for 5-10 minutes at 0°C.

  • Transfer the activated amino acid solution (from step 5) to the vessel containing the neutralized H-Sar-OtBu (from step 2).

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by a suitable method (e.g., HPLC, TLC).

  • Upon completion, proceed with standard workup and purification procedures.

Protocol 2: Activation of a Peptide Fragment with a C-terminal Sarcosine

This protocol is designed to minimize racemization of the chiral residue adjacent to the C-terminal Sarcosine during a fragment condensation reaction.

Materials:

  • N-Protected Peptide Fragment (e.g., Boc-Phe-Sar-OH) (1.0 eq)

  • Amine Component (e.g., H-Gly-OMe.HCl) (1.1 eq)

  • Coupling Reagent: DIC (1.1 eq)

  • Racemization Suppressant: OxymaPure (1.2 eq)

  • Base: 2,4,6-Collidine (TMP) (1.1 eq for neutralization of amine component)

  • Solvent: Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the N-Protected Peptide Fragment (Boc-Phe-Sar-OH) and OxymaPure in DCM.

  • In a separate vessel, suspend the amine component (H-Gly-OMe.HCl) in DCM and add TMP to neutralize. Stir until dissolved.

  • Cool both solutions to 0°C.

  • Add DIC to the peptide fragment solution and stir for 5 minutes for pre-activation.

  • Slowly add the neutralized amine solution to the activated peptide fragment solution at 0°C.

  • Maintain the reaction temperature at 0°C and monitor its progress. Avoid letting the reaction warm significantly until completion.

  • Once the reaction is complete, proceed with aqueous workup to remove byproducts and purify the final peptide.

G cluster_0 Racemization Mechanism via Oxazolone Peptide_L Activated L-Peptide (Chiral Center Intact) Oxazolone Planar Oxazolone Intermediate (Loss of Chirality) Peptide_L->Oxazolone Cyclization Peptide_L_Product L-Product Oxazolone->Peptide_L_Product Amine Attack (Front side) Peptide_D_Product D-Product (Racemized) Oxazolone->Peptide_D_Product Amine Attack (Back side)

Caption: Racemization of a chiral amino acid residue via an oxazolone intermediate.

References

Common issues and solutions for the purification of sarcosine-containing peptides.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of sarcosine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the purification of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of sarcosine (B1681465) affect the retention time of a peptide in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)?

A1: The incorporation of sarcosine (N-methylglycine) can lead to a decrease in retention time on RP-HPLC columns.[1] This is somewhat counterintuitive, as N-methylation technically increases the hydrophobicity of the amino acid residue. However, the methyl group on the amide nitrogen disrupts the peptide backbone's ability to form hydrogen bonds, which can alter the peptide's secondary structure and its interaction with the stationary phase.[1] The overall effect is often a more compact or altered conformation that presents a smaller hydrophobic surface to the C18 stationary phase, resulting in earlier elution compared to its non-methylated counterpart.

Q2: Can sarcosine-containing peptides be purified using standard RP-HPLC protocols?

A2: Yes, standard RP-HPLC protocols are the most common methods for purifying sarcosine-containing peptides.[2][3] However, optimization of the gradient and mobile phase composition is often necessary to achieve baseline separation from impurities. Due to the potential for altered retention behavior, a shallower gradient may be required to effectively resolve the target peptide from closely eluting byproducts.[4]

Q3: What are the common impurities encountered during the synthesis of sarcosine-containing peptides?

A3: Common impurities include deletion sequences (from incomplete coupling), truncated sequences (from incomplete deprotection), and diastereomers if chiral N-methylated amino acids are used. During synthesis, incomplete N-methylation can also lead to the presence of the non-methylated peptide analog as a significant impurity. Side reactions during cleavage from the resin can also generate byproducts.

Q4: Does the presence of sarcosine affect the solubility of a peptide?

A4: The effect of sarcosine on peptide solubility can be complex. The N-methylation disrupts inter-chain hydrogen bonding that can lead to aggregation, potentially increasing solubility in some cases.[5] However, the overall hydrophobicity of the peptide and its sequence context play a significant role. Some hydrophobic sarcosine-containing peptides may still be prone to aggregation, especially at high concentrations or near their isoelectric point.[6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of sarcosine-containing peptides.

Problem Possible Causes Recommended Solutions
Low Peptide Yield After Purification 1. Aggregation and Precipitation: The peptide may be aggregating and precipitating during cleavage, work-up, or purification.[6] 2. Poor Solubility in HPLC Solvents: The peptide may not be fully dissolved in the injection solvent. 3. Non-Optimal HPLC Conditions: The peptide may be irreversibly binding to the column or eluting in very broad peaks.1. Optimize Cleavage and Dissolution: After cleavage, precipitate the peptide in cold diethyl ether.[2] Try dissolving the crude peptide in different solvents such as DMSO, DMF, or aqueous solutions containing organic acids like acetic acid before diluting with the HPLC mobile phase. 2. Adjust HPLC Solvents: Add a small percentage of an organic solvent like isopropanol (B130326) or a chaotropic agent like guanidine (B92328) hydrochloride to the mobile phase to improve solubility. 3. Modify HPLC Gradient: Use a shallower gradient and consider a different stationary phase (e.g., C4 or C8 for very hydrophobic peptides).
Poor Peak Shape or Broad Peaks in HPLC 1. Peptide Aggregation on the Column: The peptide may be aggregating on the stationary phase.[6] 2. Secondary Interactions with the Stationary Phase: The peptide may have secondary ionic interactions with residual silanol (B1196071) groups on the silica-based column. 3. High Injection Volume or Mass Overload: Injecting too much sample can lead to peak distortion.1. Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can reduce aggregation. 2. Adjust Mobile Phase pH: Modify the pH of the mobile phase to suppress ionic interactions. For basic peptides, a low pH (e.g., using TFA) is standard. For acidic peptides, a neutral or slightly basic pH might be beneficial, though this can affect column stability. 3. Optimize Loading Conditions: Reduce the injection volume and the total mass of peptide loaded onto the column.
Co-elution of Impurities with the Main Peptide Peak 1. Similar Hydrophobicity of Impurities: Deletion sequences or other byproducts may have very similar retention times to the target peptide. 2. Presence of Isomers: If other N-methylated amino acids are present, diastereomers can be difficult to separate. Sarcosine itself is achiral.1. Optimize Gradient Slope: A shallower gradient will increase the resolution between peaks.[4] 2. Change Mobile Phase Modifier: Switching from TFA to another ion-pairing agent like formic acid can alter the selectivity. 3. Use a Different Stationary Phase: A column with a different chemistry (e.g., phenyl-hexyl or biphenyl) may provide the necessary selectivity.
Unexpected Early Elution of the Peptide 1. Conformational Effects of Sarcosine: The N-methyl group can induce a conformation that reduces the peptide's interaction with the stationary phase.[1] 2. Hydrophilic Nature of the Peptide: The overall sequence may be highly hydrophilic.1. Start with a Lower Percentage of Organic Solvent: Begin the gradient with a very low concentration of acetonitrile (B52724) (e.g., 0-5%) to ensure the peptide binds to the column. 2. Use a More Retentive Stationary Phase: A C18 column with a high carbon load or a longer chain length can increase retention.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Sarcosine-Containing Peptides (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic sarcosine-containing peptide on a Rink Amide resin.

1. Resin Swelling:

  • Swell Rink Amide resin in a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for an additional 10 minutes.

  • Wash the resin thoroughly with DMF (5 times), DCM (5 times), and DMF (5 times).

3. Amino Acid Coupling (for standard amino acids):

  • Prepare a solution of the Fmoc-protected amino acid (4 equivalents), HCTU (3.8 equivalents), and DIPEA (8 equivalents) in DMF.

  • Add the coupling solution to the resin and agitate for 30 minutes. Perform a second coupling for another 30 minutes to ensure complete reaction.

  • Wash the resin as described in step 2.

4. Sarcosine Coupling:

  • The coupling of Fmoc-Sar-OH is generally efficient. Use the same coupling protocol as for standard amino acids.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

General Protocol for RP-HPLC Purification

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, DMSO can be used, but minimize the volume.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size). Dimensions will depend on the scale of purification (analytical: 4.6 x 250 mm; preparative: 21.2 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical starting gradient would be 5-65% B over 60 minutes. This should be optimized based on the retention time of the target peptide from an initial analytical run. A shallower gradient around the elution time of the peptide will improve resolution.

  • Flow Rate: Analytical: 1 mL/min; Preparative: 20 mL/min (will vary based on column diameter).

  • Detection: UV absorbance at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions across the peak(s) of interest.

  • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

4. Lyophilization:

  • Pool the pure fractions and freeze-dry to obtain the final purified peptide as a fluffy white powder.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected during the purification of sarcosine-containing peptides. Actual values will vary depending on the specific peptide sequence, synthesis efficiency, and purification scale.

Parameter Typical Range Notes
Crude Peptide Purity (by analytical HPLC) 30-70%Highly dependent on the peptide length and sequence complexity.
Overall Yield after Purification and Lyophilization 10-40%Calculated based on the initial resin loading. Losses occur during synthesis, transfers, and purification.
Final Purity (by analytical HPLC) >95%This is a common target purity for most research applications. Higher purities (>98%) may be required for certain applications and can be achieved with further purification steps.
Expected Mass (by Mass Spectrometry) Within ± 0.5 Da of theoretical massConfirms the identity of the purified peptide.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis cluster_final Final Product swelling Resin Swelling deprotection Fmoc Deprotection swelling->deprotection coupling Amino Acid / Sarcosine Coupling deprotection->coupling Repeat for each amino acid coupling->deprotection final_deprotection Final Fmoc Deprotection coupling->final_deprotection cleavage_cocktail Cleavage from Resin final_deprotection->cleavage_cocktail precipitation Precipitation in Ether cleavage_cocktail->precipitation drying Drying of Crude Peptide precipitation->drying dissolution Dissolution of Crude Peptide drying->dissolution hplc RP-HPLC Purification dissolution->hplc analysis Fraction Analysis (HPLC/MS) hplc->analysis analysis->hplc Re-purify if needed lyophilization Lyophilization analysis->lyophilization Pool pure fractions pure_peptide Purified Peptide (>95%) lyophilization->pure_peptide

Caption: Workflow for the synthesis and purification of sarcosine-containing peptides.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity / Co-elution cluster_peak_shape Poor Peak Shape start Problem Encountered During Purification check_solubility Assess Solubility in Injection Solvent start->check_solubility optimize_gradient Optimize Gradient Slope start->optimize_gradient increase_temp Increase Column Temperature start->increase_temp check_aggregation Evaluate Potential for Aggregation check_solubility->check_aggregation optimize_hplc Optimize HPLC Conditions check_aggregation->optimize_hplc change_modifier Change Mobile Phase Modifier optimize_gradient->change_modifier change_column Use Different Stationary Phase change_modifier->change_column adjust_ph Adjust Mobile Phase pH increase_temp->adjust_ph optimize_load Optimize Sample Load adjust_ph->optimize_load

Caption: Troubleshooting logic for common purification issues.

References

Dealing with the hygroscopic nature of H-Sar-OtBu.HCl during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for H-Sar-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the hygroscopic nature of this compound and to troubleshoot common issues encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound, or Sarcosine tert-butyl ester hydrochloride, is an amino acid derivative commonly used in peptide synthesis.[1][2][3] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This absorbed water can negatively impact experimental outcomes by affecting the compound's stability, purity, and reactivity, particularly in moisture-sensitive reactions like peptide coupling.[4][5]

Q2: How should I store this compound to minimize water absorption?

A2: To maintain its integrity, this compound should be stored at 4°C in a tightly sealed container, away from moisture.[6][7] For long-term storage, some suppliers recommend 2-8°C.[8] It is crucial to minimize the container's exposure to the ambient atmosphere. Using a desiccator for storage is also a highly recommended practice.

Q3: I've noticed my this compound has become clumpy. Can I still use it?

A3: Clumping is a visual indicator of moisture absorption. While you can try to break up the clumps with a spatula, the presence of water may have already compromised the reagent's quality.[4] It is highly advisable to quantify the water content using a method like Karl Fischer titration before use in a critical reaction. For best results, using a fresh, unopened vial of the reagent is recommended.

Q4: How can I accurately weigh the hygroscopic this compound?

A4: Weighing should be done as quickly as possible to minimize exposure to air.[4] For highly sensitive experiments, working in a glove box with a controlled, low-humidity atmosphere is the best option.[9] If a glove box is unavailable, weigh the compound in a pre-weighed, sealable container that can be closed immediately after adding the solid.

Q5: Is it better to prepare a stock solution of this compound?

A5: Yes, preparing a stock solution can be an effective strategy to manage its hygroscopicity, especially if you need to use it frequently.[10] You can dissolve a larger, accurately weighed amount in a suitable anhydrous solvent and store the solution under an inert atmosphere. Stock solutions in appropriate solvents can be stored at -20°C for up to a month or at -80°C for up to six months.[6] Always use anhydrous solvents, and for solvents like DMSO which are themselves hygroscopic, use a new, unopened bottle.[6]

Troubleshooting Guide

Problem 1: Low Peptide Coupling Yield

  • Possible Cause: The hygroscopic nature of your this compound has introduced water into the reaction, leading to the hydrolysis of the activated amino acid or the coupling reagent. This reduces the amount of active species available for amide bond formation.

  • Troubleshooting Steps:

    • Verify Reagent Quality: If possible, determine the water content of your this compound using Karl Fischer titration. A typical specification for water content can be less than 1%.[7]

    • Use Anhydrous Conditions: Ensure all solvents and other reagents are anhydrous. Dry your reaction glassware thoroughly by oven-drying or flame-drying under an inert atmosphere.[11]

    • Optimize Coupling Reagents: Consider using a more robust coupling reagent that is less sensitive to small amounts of moisture, or increase the equivalents of the coupling reagent to compensate for some hydrolysis.

    • Prepare a Fresh Stock Solution: If you are not using the entire bottle of this compound at once, consider preparing a stock solution in an anhydrous solvent and storing it under an inert atmosphere.[10]

Problem 2: Appearance of Unexpected Impurities in HPLC Analysis

  • Possible Cause: The presence of water from the this compound can lead to side reactions. One common side reaction is the formation of a β-alanine derivative if certain additives are used in the coupling step.[11] Racemization of the amino acid can also be influenced by the polarity of the reaction medium, which can be altered by water.[6]

  • Troubleshooting Steps:

    • Analyze the Impurities: Use mass spectrometry to identify the molecular weights of the impurity peaks to understand the nature of the side products.

    • Strict Moisture Control: Implement stricter anhydrous techniques for your entire experimental setup. This includes using anhydrous solvents, an inert atmosphere (nitrogen or argon), and minimizing the exposure of this compound to air.

    • Review Coupling Additives: If you are using additives like HOBt, be aware of potential side reactions that can be promoted by water. Consider alternative, non-hygroscopic additives if available.

Data Presentation

Table 1: Impact of Water Content on this compound Quality and Experimental Outcomes

Water Content (%)Physical AppearancePurity (Hypothetical)Expected Impact on Peptide Coupling YieldRecommended Action
< 0.5%Fine, free-flowing white to off-white powder> 99%HighProceed with the experiment using standard anhydrous techniques.
0.5% - 1.0%May show slight clumping98-99%Potentially reducedUse with caution. Implement stringent anhydrous conditions. Consider increasing equivalents of coupling reagents.
> 1.0%Obvious clumping, may appear wet< 98%Significantly reducedNot recommended for use in moisture-sensitive reactions. If use is unavoidable, quantify water content and adjust reagent stoichiometry accordingly. Consider purification or using a new batch.

Note: The purity and yield impact are illustrative. The actual effect will depend on the specific reaction conditions. A certificate of analysis for one batch of this compound reported a water content of 0.79% as determined by Karl Fischer titration.[7]

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content Determination in this compound

This protocol is a general guideline and should be adapted based on the specific Karl Fischer titrator available.

  • Instrument Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Use a suitable anhydrous solvent in the titration vessel, such as a mixture of methanol (B129727) and formamide, to aid in the dissolution of the amino acid derivative.[4][10]

    • Perform a pre-titration to neutralize any residual moisture in the solvent.

  • Sample Preparation and Analysis:

    • In a controlled, low-humidity environment (ideally a glove box), accurately weigh approximately 3-5 g of the this compound sample.[4]

    • Quickly transfer the sample to the titration vessel.

    • Start the titration. An extraction time of at least three minutes is recommended to ensure all water is released from the sample.[4][10]

    • The instrument will automatically determine the amount of water and express it as a percentage of the sample weight.

  • Blank Measurement:

    • Perform a blank titration with the solvent alone to account for any background moisture. Subtract the blank value from the sample measurement for an accurate result.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound under Anhydrous Conditions

This protocol outlines the key steps for incorporating this compound in an automated or manual SPPS workflow, with a focus on mitigating issues related to its hygroscopicity.

  • Resin Preparation:

    • Swell the resin in an appropriate anhydrous solvent (e.g., DMF, NMP) in the reaction vessel.

  • Deprotection:

    • Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine (B6355638) in anhydrous DMF.

    • Thoroughly wash the resin with anhydrous DMF to remove the piperidine and byproducts.

  • Coupling of this compound:

    • Reagent Preparation (in a separate, dry flask under an inert atmosphere):

      • Dissolve this compound (e.g., 3 equivalents) and a suitable coupling additive like HOBt (3 equivalents) in anhydrous DMF.

      • Add a base such as DIPEA (6 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.

      • Add the coupling reagent (e.g., HBTU, 3 equivalents).

    • Activation: Allow the mixture to pre-activate for a few minutes.

    • Coupling: Transfer the activated this compound solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for the optimized time (e.g., 1-2 hours).

  • Washing:

    • Thoroughly wash the resin with anhydrous DMF to remove excess reagents and byproducts.

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

  • Cycle Repetition:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Visualizations

experimental_workflow cluster_prep Reagent Preparation (Inert Atmosphere) cluster_spps SPPS Cycle weigh Quickly weigh This compound dissolve Dissolve in anhydrous DMF weigh->dissolve add_reagents Add coupling reagents (HBTU, HOBt, DIPEA) dissolve->add_reagents coupling Coupling add_reagents->coupling Transfer activated amino acid resin_prep Swell Resin deprotection Fmoc Deprotection resin_prep->deprotection wash1 Wash (anhydrous DMF) deprotection->wash1 wash1->coupling wash2 Wash (anhydrous DMF) coupling->wash2

Caption: Experimental workflow for SPPS using this compound.

troubleshooting_logic start Low Peptide Yield or Purity Issue check_hygroscopy Is this compound a potential source of moisture? start->check_hygroscopy implement_anhydrous Implement Strict Anhydrous Techniques check_hygroscopy->implement_anhydrous Yes analyze_impurities Analyze Impurities (HPLC-MS) check_hygroscopy->analyze_impurities No kf_titration Perform Karl Fischer Titration implement_anhydrous->kf_titration new_reagent Use a Fresh Vial of This compound implement_anhydrous->new_reagent optimize_coupling Optimize Coupling (Reagents, Time) implement_anhydrous->optimize_coupling re_evaluate Re-evaluate Results kf_titration->re_evaluate new_reagent->re_evaluate optimize_coupling->re_evaluate analyze_impurities->re_evaluate

Caption: Troubleshooting logic for issues with this compound.

References

Alternative activation methods for sterically hindered couplings involving H-Sar-OtBu.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative activation methods for sterically hindered couplings involving H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride).

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and other sterically hindered N-methylated amino acids.

Issue Potential Cause Recommended Solution
Low Coupling Yield Steric Hindrance: The N-methyl group on sarcosine (B1681465) significantly hinders the approach of the activated carboxylic acid.[1]- Use a more reactive coupling reagent: HATU is often preferred over HBTU for hindered couplings due to the formation of a more reactive OAt-ester.[2][3] Phosphonium (B103445) salts like PyAOP and PyBroP are also highly effective for N-methylated amino acids.[4][5][6] - Increase reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight).[7] - Increase temperature: Gently heating the reaction mixture can sometimes improve coupling efficiency, but must be done cautiously to avoid racemization. - Perform a double coupling: After the initial coupling reaction, repeat the process with a fresh portion of activated amino acid and coupling reagent.[7]
Insufficient Activation: The coupling reagent may not be efficiently activating the carboxylic acid.- Pre-activate the carboxylic acid: Incubate the carboxylic acid with the coupling reagent and a base (like DIPEA) for a few minutes before adding the amine component (H-Sar-OtBu).[8] - Ensure anhydrous conditions: Water can hydrolyze the activated species and the coupling reagent. Use anhydrous solvents and handle reagents in an inert atmosphere.
Incomplete Reaction (as indicated by monitoring) Low Reactivity of Amine: The secondary amine of this compound is less nucleophilic than a primary amine.- Choice of Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to neutralize the HCl salt and facilitate the reaction without competing with the amine.[8] The amount of base is crucial.[9]
Precipitation of Reagents: The coupling reagent or activated species may not be fully soluble in the reaction solvent.- Solvent Selection: Ensure all components are fully dissolved. DMF is a common solvent for peptide coupling.[8] For some reagents, other solvents might be more suitable. COMU, for instance, shows good solubility.[3]
Racemization of the Coupled Amino Acid Over-activation: Highly reactive coupling conditions can lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization.- Use of Additives: The inclusion of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress racemization.[4] HATU and HCTU already contain a HOAt or HOBt derivative, respectively.[2][10] - Control Temperature: Perform the coupling at 0°C or room temperature, avoiding excessive heat.[8]
Excess Base: Strong or excess base can promote racemization.- Stoichiometry of Base: Use the appropriate amount of base. Typically, 2-3 equivalents of DIPEA are used.[8][9]
Side Reaction: Guanidinylation of the N-terminus Excess Uronium/Aminium Salt Reagent: Reagents like HBTU and HATU can react with the free amine of the peptide, forming a guanidinium (B1211019) group that caps (B75204) the chain.[4][11]- Stoichiometry of Coupling Reagent: Use the coupling reagent in slight excess or equimolar amounts relative to the carboxylic acid, but avoid a large excess.[7][11]
Quantitative Data Summary: Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents for sterically hindered amino acids, including N-methylated residues.

Coupling Reagent Typical Reaction Time Relative Reactivity Racemization Risk Notes
HATU 1-4 hours[7]Very High[2]Low[11]Highly recommended for N-methylated amino acids.[6] Faster and more efficient than HBTU.[2]
HBTU 2-6 hoursHigh[4]Low to ModerateLess effective than HATU for hindered couplings.[6] Can cause guanidinylation in excess.[11]
HCTU 2-6 hoursHighLow to ModerateSimilar to HBTU but reported to be less allergenic.[11]
PyAOP 1-3 hoursVery HighLowEspecially effective for coupling N-methyl amino acids.[4]
PyBroP 1-3 hoursVery HighLowA more reactive phosphonium salt, useful for difficult couplings.[11][12]
COMU 1-4 hoursVery High[3]Very LowA safer alternative to benzotriazole-based reagents, as it is based on Oxyma Pure.[3][10]
DIC/HOBt 2-24 hoursModerateLow to ModerateA classic carbodiimide (B86325) method; adding HOBt minimizes racemization.[4]
Mixed Anhydrides 1-4 hoursHighModerate to HighCan be a cost-effective method. Pivaloyl and isostearyl mixed anhydrides have been successfully used for N-methylated peptides.[13][14][15]
Acid Chlorides 0.5-2 hoursVery HighHighHighly reactive but can be prone to side reactions and racemization. Requires careful control of conditions.[16][17]

Frequently Asked Questions (FAQs)

Q1: Why are couplings with this compound so challenging?

The primary challenge stems from steric hindrance. The N-methyl group on the sarcosine backbone, combined with the bulky tert-butyl ester, sterically shields the nitrogen atom. This makes it difficult for the activated carboxylic acid to approach and form a peptide bond, leading to slower reaction kinetics and incomplete couplings.[1]

Q2: What is the best coupling reagent for attaching an amino acid to this compound?

For sterically hindered couplings involving N-methylated amino acids, uronium/aminium salts containing a HOAt moiety, such as HATU, are highly recommended due to their high reactivity and ability to suppress racemization.[2][6] Phosphonium salts like PyAOP and PyBroP are also excellent choices for these challenging couplings.[4][5]

Q3: Can I use standard carbodiimide reagents like DCC or EDC for this coupling?

While carbodiimides like DCC and EDC can be used, they are generally less effective for sterically hindered couplings compared to uronium or phosphonium salts. If you use a carbodiimide, it is crucial to include an additive like HOBt or HOAt to increase efficiency and minimize racemization.[4]

Q4: How can I monitor the progress of the coupling reaction?

Standard monitoring techniques like the Kaiser test are not effective for secondary amines like sarcosine. A bromophenol blue test can be used as an alternative for solid-phase synthesis.[6] For solution-phase synthesis, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most reliable methods to monitor the disappearance of the starting materials and the appearance of the product.[8]

Q5: What is the role of the base in the coupling reaction?

This compound is a hydrochloride salt. A non-nucleophilic organic base, such as DIPEA or 2,4,6-collidine, is required to neutralize the HCl and liberate the free secondary amine, which can then act as a nucleophile in the coupling reaction. The base also facilitates the activation of the carboxylic acid by the coupling reagent.[8][9]

Q6: Are there any alternatives to using coupling reagents?

Yes, activating the carboxylic acid as a mixed anhydride (B1165640) or an acid chloride are alternative methods.

  • Mixed Anhydrides: Methods using isostearyl mixed anhydrides or pivaloyl mixed anhydrides have been developed for the synthesis of N-methylated peptides and can give high yields.[14][15]

  • Acid Chlorides: This method involves converting the carboxylic acid to a highly reactive acid chloride, which then reacts with the amine. While effective, this approach can be more prone to racemization and requires careful handling of the reactive intermediates.[16]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling in Solution Phase

This protocol describes a general procedure for coupling an N-protected amino acid to this compound using HATU.

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.05 eq)

  • HATU (1.1 eq)[8]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[8]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Amine Preparation: In a round-bottom flask, dissolve this compound in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the salt and stir for 10 minutes at room temperature.

  • Carboxylic Acid Pre-activation: In a separate flask under an inert atmosphere, dissolve the N-protected amino acid and HATU in anhydrous DMF.

  • Cool the carboxylic acid solution to 0°C using an ice bath.

  • Slowly add DIPEA (2.0 eq) to the carboxylic acid/HATU mixture. Stir at 0°C for 5-15 minutes for pre-activation.[8]

  • Coupling Reaction: Add the neutralized H-Sar-OtBu solution (from step 1) dropwise to the pre-activated carboxylic acid solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[8]

Protocol 2: PyBroP-Mediated Coupling on Solid Phase

This protocol is adapted for solid-phase peptide synthesis (SPPS) where the N-terminus of the resin-bound peptide is an N-methylated amino acid like sarcosine.

Materials:

  • Fmoc-protected amino acid (2.0 eq)

  • PyBroP (2.0 eq)[6]

  • DIPEA (6.0 eq)[6]

  • Resin with N-terminal Sarcosine (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc-deprotection of the preceding amino acid to expose the N-terminal sarcosine. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • Suspend the resin in DCM.[6]

    • In a separate flask, dissolve the Fmoc-protected amino acid in DCM or DMF and add it to the resin.

    • Add PyBroP to the resin suspension.

    • Cool the mixture to 0°C.[6]

    • Add DIPEA and mix at 0°C for 1 minute, then allow it to react at room temperature for 1-2 hours.[6]

  • Monitoring: Monitor the coupling completion using a bromophenol blue test. A yellow color indicates a complete reaction, while blue or green indicates an incomplete reaction.[6]

  • Washing: If the coupling is complete, filter the resin and wash it thoroughly with DCM and DMF to remove excess reagents and byproducts.

  • If the coupling is incomplete, a second coupling can be performed by repeating steps 2-4.

Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling cluster_workup Work-up & Purification A N-Protected Amino Acid D Activated Ester (Intermediate) A->D B Coupling Reagent (e.g., HATU) B->D C Base (e.g., DIPEA) C->D H Coupling Reaction D->H E This compound G Free Amine (H-Sar-OtBu) E->G F Base (e.g., DIPEA) F->G G->H I Protected Dipeptide H->I J Quenching & Extraction I->J K Purification (Chromatography) J->K L Final Product K->L

Caption: Solution-phase coupling workflow for this compound.

reagent_selection_logic Start Start: Coupling to This compound HighYield High Yield & Purity Critical? Start->HighYield Uronium Use High-Activity Uronium/Phosphonium Salt HighYield->Uronium Yes Standard Standard / Cost-Effective Method Needed? HighYield->Standard No HATU HATU Uronium->HATU PyAOP PyAOP / PyBroP Uronium->PyAOP COMU COMU (Safer) Uronium->COMU Troubleshoot Monitor Reaction Troubleshoot as Needed HATU->Troubleshoot PyAOP->Troubleshoot COMU->Troubleshoot MixedAnhydride Mixed Anhydride (Pivaloyl, Isostearyl) Standard->MixedAnhydride DIC DIC/HOBt Standard->DIC MixedAnhydride->Troubleshoot DIC->Troubleshoot

Caption: Logic diagram for selecting a coupling method.

References

Technical Support Center: Interpreting Mass Spectrometry Data for Peptides Synthesized with Sarcosine and OtBu Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides synthesized using sarcosine (B1681465) (Sar) and tert-butyl (OtBu) protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is H-Sar-OtBu.HCl, and how is it typically used in peptide synthesis?

A1: this compound is the hydrochloride salt of sarcosine tert-butyl ester. Sarcosine (Sar) is an N-methylated amino acid. In peptide synthesis, it is more common to use the Nα-Fmoc protected version, Fmoc-Sar-OH, for solid-phase peptide synthesis (SPPS). The OtBu group is a protecting group for the C-terminal carboxylic acid.

Q2: What are the expected mass shifts I should look for in my mass spectrometry data?

A2: When analyzing your peptide by mass spectrometry, you should calculate the expected monoisotopic mass. During electrospray ionization (ESI), peptides often become protonated, so you will typically observe the [M+H]⁺ ion, where M is the mass of the neutral peptide. You may also see multiply charged ions, such as [M+2H]²⁺ or [M+3H]³⁺, at lower m/z values.

Q3: What are some common adducts I might see in my mass spectrum?

A3: Besides protonation, peptides can form adducts with other ions present in the sample or solvent. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). The presence of these adducts can sometimes suppress the signal of your desired protonated peptide.

Q4: How does the presence of sarcosine affect the fragmentation pattern in MS/MS?

A4: The N-methylation in sarcosine can influence peptide fragmentation. The fragmentation of peptides containing sarcosine may show a preference for cleavage at specific sites, and the presence of the methyl group can affect the stability of the resulting fragment ions.

Q5: What are the most common issues when using OtBu protecting groups?

A5: The most common issue with the OtBu protecting group is incomplete removal during the final cleavage step. This will result in a mass increase of 56 Da for each remaining OtBu group. Insufficient cleavage time or using a cleavage cocktail with a low concentration of trifluoroacetic acid (TFA) can lead to incomplete deprotection.

Troubleshooting Guide

Issue 1: The observed mass is higher than the expected mass.

This is a common issue that can arise from several factors. The following table summarizes potential causes and solutions.

Mass DifferencePossible CauseTroubleshooting Steps
+22 Da Sodium adduct ([M+Na]⁺ instead of [M+H]⁺)- Use high-purity solvents and reagents. - Desalt the peptide sample before MS analysis.
+38 Da Potassium adduct ([M+K]⁺ instead of [M+H]⁺)- Use high-purity solvents and reagents. - Desalt the peptide sample before MS analysis.
+56 Da Incomplete removal of a tert-butyl (OtBu) protecting group- Increase the cleavage time with TFA. - Ensure the TFA concentration in the cleavage cocktail is at least 95%. - Use appropriate scavengers in the cleavage cocktail.
+100 Da Incomplete removal of a Boc protecting group- Increase the cleavage time with TFA. - Ensure the TFA concentration in the cleavage cocktail is at least 95%.

Issue 2: The observed mass is lower than the expected mass.

A lower than expected mass often indicates a deletion of one or more amino acids during synthesis.

Mass DifferencePossible CauseTroubleshooting Steps
- (Mass of an amino acid residue) Deletion of an amino acid during synthesis- Review the synthesis protocol, especially the coupling steps. - Consider double coupling for difficult amino acids.

Issue 3: Multiple peaks are observed in the mass spectrum.

The presence of multiple peaks can indicate a mixture of products.

ObservationPossible CauseTroubleshooting Steps
Multiple peaks with different masses - Incomplete synthesis (truncations). - Side reactions during synthesis. - Contamination.- Purify the peptide using HPLC. - Analyze the different fractions by MS to identify the impurities.
Multiple peaks with the same mass but different retention times in LC-MS Isomers of the peptide- This can be due to racemization of amino acids during synthesis. - Optimize coupling conditions to minimize racemization.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Sarcosine-Containing Peptide

This protocol outlines the manual Fmoc-SPPS of a model peptide containing sarcosine.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.

    • Add diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-Sar-OH for the incorporation of sarcosine.

  • Final Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry it.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Protocol 2: ESI-MS Analysis of the Synthetic Peptide
  • Sample Preparation: Dissolve the crude or purified peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a concentration of approximately 1 mg/mL. Further dilute the sample to 1-10 µg/mL for analysis.

  • Mass Spectrometer Setup:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass range to scan for the expected m/z of the protonated peptide.

  • Data Acquisition (MS1): Acquire a full scan mass spectrum to identify the molecular ion(s) of the peptide.

  • Data Acquisition (MS/MS):

    • Select the precursor ion corresponding to the [M+H]⁺ or [M+2H]²⁺ of the peptide.

    • Fragment the precursor ion using collision-induced dissociation (CID).

    • Acquire the MS/MS spectrum to obtain fragment ion information for sequence confirmation.

Visualizations

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 3. Wash with DMF Deprotect1->Wash1 Couple 4. Couple Fmoc-AA-OH (HBTU/DIEA in DMF) Wash1->Couple Wash2 5. Wash with DMF Couple->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat FinalDeprotect 6. Final Fmoc Deprotection Repeat->FinalDeprotect Cleave 7. Cleave from Resin & Deprotect Side Chains (TFA/H2O/TIS) FinalDeprotect->Cleave Precipitate 8. Precipitate with Ether Cleave->Precipitate Purify 9. Purify via HPLC Precipitate->Purify Analyze 10. Analyze by Mass Spec Purify->Analyze

Caption: A general workflow for solid-phase peptide synthesis (SPPS).

MS_Troubleshooting Start Analyze MS Spectrum CheckMass Compare Observed Mass to Expected Mass Start->CheckMass MassHigher Observed > Expected CheckMass->MassHigher Higher MassLower Observed < Expected CheckMass->MassLower Lower MassCorrect Observed ≈ Expected CheckMass->MassCorrect Correct Adducts Check for Adducts (+22, +38 Da) MassHigher->Adducts Deletion Amino Acid Deletion? MassLower->Deletion Purity Check Purity (Multiple Peaks?) MassCorrect->Purity IncompleteDeprotection Incomplete Deprotection? (+56 Da for OtBu) Adducts->IncompleteDeprotection No Common Adducts Success Peptide Confirmed Purity->Success Single Peak

Caption: A troubleshooting decision tree for interpreting MS data.

Technical Support Center: Managing Aggregation of Peptides Containing N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing N-methylated amino acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with N-methylated peptides.

Problem: My N-methylated peptide is showing poor solubility.

  • Question: What are the common causes of poor solubility for N-methylated peptides?

    • Answer: N-methylation can have variable effects on peptide solubility. While it can sometimes increase aqueous solubility, in other cases, particularly with multiple N-methylations or in the context of specific sequences, it can enhance lipophilicity and lead to decreased water solubility.[1][2][3] The overall hydrophobicity of the peptide, the position of the N-methylated residue, and the surrounding amino acid sequence all play a crucial role.[2] Peptides with a high percentage of hydrophobic residues are generally less soluble in aqueous solutions.[4]

  • Question: How can I improve the solubility of my N-methylated peptide?

    • Answer: To improve solubility, consider the following strategies:

      • pH Adjustment: For peptides with acidic or basic residues, adjusting the pH of the solvent can significantly improve solubility. Acidic peptides are more soluble in basic buffers, while basic peptides dissolve better in acidic solutions.[4][5]

      • Use of Organic Co-solvents: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile, followed by dilution with the aqueous buffer, can be effective.[4][5] It is important to ensure the final concentration of the organic solvent is compatible with your downstream applications.[5]

      • Chaotropic Agents: In cases of severe aggregation during synthesis, the addition of chaotropic salts such as CuLi, NaClO4, or KSCN can help disrupt the hydrogen bonding that causes aggregation.[6]

      • Temperature Control: Gently warming the solution may help dissolve some peptides, but this should be done with caution to avoid degradation.[5]

      • Sonication: Sonication can aid in the dissolution of peptide aggregates.[5][6]

Problem: My N-methylated peptide is aggregating during synthesis or purification.

  • Question: What are the signs of aggregation during solid-phase peptide synthesis (SPPS)?

    • Answer: A key indicator of aggregation during SPPS is the failure of the peptide-resin to swell properly.[6] This can lead to incomplete deprotection and coupling reactions.[6][7] In continuous flow synthesis, aggregation may be detected by a flattening and broadening of the deprotection profile.[7]

  • Question: What strategies can I employ to minimize aggregation during SPPS of N-methylated peptides?

    • Answer: Several strategies can help mitigate aggregation during synthesis:

      • Choice of Solvent: Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding DMSO to the reaction solvent can improve solvation and reduce aggregation.[6][8]

      • Elevated Temperature: Performing coupling reactions at a higher temperature can sometimes disrupt aggregation.[6]

      • Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of amino acid residues can prevent hydrogen bonding and disrupt aggregation.[6]

      • Pseudoprolines: Incorporating pseudoprolines, which are derived from serine and threonine, can disrupt the secondary structures that lead to aggregation.[6]

  • Question: My N-methylated peptide shows multiple peaks on HPLC. Is this due to aggregation?

    • Answer: While aggregation can be a cause, multiple peaks in the HPLC profile of an N-methylated peptide are often due to the presence of stable cis and trans isomers of the N-methylated amide bond.[9][10] These conformers can interconvert slowly, leading to peak broadening or distinct peaks for the same molecule.[9] To verify this, you can collect the individual peaks and reinject them; if they are conformers, you may observe the re-emergence of the other peaks over time.[9]

Frequently Asked Questions (FAQs)

General Knowledge

  • Question: What is the impact of N-methylation on peptide structure?

    • Answer: N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone. This modification has several significant structural consequences:

      • It removes the amide proton, which is a crucial hydrogen bond donor, thereby disrupting secondary structures like alpha-helices and beta-sheets.[9]

      • It can favor more extended conformations or induce the formation of beta-turns.[9]

      • The steric bulk of the methyl group can also influence the local conformation of the peptide chain.[11]

  • Question: How does N-methylation affect the physicochemical properties of a peptide?

    • Answer: N-methylation generally increases the lipophilicity of a peptide.[1][2][9] This can lead to improved membrane permeability and oral bioavailability.[9] However, it can also decrease aqueous solubility in some cases.[2][9] N-methylation also enhances metabolic stability by making the peptide bond resistant to cleavage by proteases.[9]

  • Question: Are there specific N-methylated amino acids that are more prone to causing aggregation?

    • Answer: While sequence-dependent, peptides containing stretches of contiguous hydrophobic amino acids are generally more prone to aggregation.[7] The introduction of N-methylation in such sequences can further enhance this tendency due to increased lipophilicity. The specific impact of an N-methylated amino acid on aggregation is highly dependent on its position within the peptide and the overall sequence context.

Experimental Considerations

  • Question: What analytical techniques can be used to detect and characterize the aggregation of N-methylated peptides?

    • Answer: Several techniques are available to monitor peptide aggregation:

      • Size Exclusion Chromatography (SEC): SEC is a widely used method for separating and quantifying soluble aggregates based on their hydrodynamic radius.[12][13][14][15] It can effectively separate monomers from dimers and higher-order aggregates.[13]

      • Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect the formation of amyloid-like fibrils, which are a specific type of aggregate rich in beta-sheet structures.[16][17][18][19]

      • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can monitor changes in the secondary structure of the peptide, such as the transition to beta-sheet conformations that often accompanies aggregation.[9][17][20]

      • Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): These imaging techniques provide direct visual confirmation of the morphology of the aggregates.[17]

  • Question: What are the key considerations when designing an N-methylated peptide to minimize aggregation?

    • Answer: The strategic placement of N-methylated residues is crucial.[2][9] Introducing N-methylation can disrupt the hydrogen bonding patterns that lead to the formation of aggregated structures.[6] It is also important to consider the balance between improving properties like metabolic stability and the potential for increased hydrophobicity and aggregation.[9] In some cases, a single N-methyl group is sufficient to inhibit aggregation.[21]

Data Summary

Table 1: Impact of N-Methylation on Peptide Properties

PropertyGeneral Effect of N-MethylationReference(s)
Lipophilicity Increased[1][2][9]
Aqueous Solubility Variable (can increase or decrease)[1][2][3]
Metabolic Stability Increased (resistance to proteases)[9]
Membrane Permeability Generally increased[2][9]
Secondary Structure Disruption of α-helices and β-sheets[9]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Monitoring Peptide Aggregation

This protocol provides a general guideline for using SEC to analyze the aggregation state of N-methylated peptides.

  • Objective: To separate and quantify monomeric, dimeric, and higher-order aggregates of a peptide sample.[12][13][14][15]

  • Materials:

    • SEC column with appropriate pore size for the expected molecular weight range of the peptide and its aggregates.[15]

    • HPLC or UHPLC system.[12]

    • Mobile phase (e.g., phosphate-buffered saline, pH 7.4). The mobile phase should be optimized to minimize non-specific interactions between the peptide and the column matrix.

    • Peptide sample, dissolved in the mobile phase.

    • Molecular weight standards for column calibration.

  • Procedure:

    • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Sample Preparation: Dissolve the N-methylated peptide in the mobile phase to a known concentration. Centrifuge the sample to remove any insoluble material.[5]

    • Injection: Inject a defined volume of the prepared peptide sample onto the column.

    • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at an appropriate wavelength (typically 214 nm or 280 nm).

    • Data Analysis:

      • Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their elution times. Larger molecules elute earlier.

      • Integrate the area under each peak to determine the relative percentage of each species.

      • If calibrated with molecular weight standards, the apparent molecular weight of each species can be estimated.[14]

  • Notes:

    • It is recommended to use an orthogonal method, such as analytical ultracentrifugation, to confirm the results obtained by SEC.[12]

    • For higher resolution and faster run times, UHPLC-based SEC systems with sub-2 µm particle size columns can be used.[12]

Protocol 2: Thioflavin T (ThT) Kinetic Assay for Amyloid Fibril Formation

This protocol describes a method to monitor the kinetics of amyloid fibril formation in the presence of N-methylated peptides.

  • Objective: To determine if a peptide forms amyloid-like fibrils and to assess the inhibitory or acceleratory effects of N-methylated peptides on this process.[17][18][22]

  • Materials:

    • Black, clear-bottom 96-well plates (non-binding).[17]

    • Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-485 nm.[16][18]

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in water).

    • Amyloid-forming peptide stock solution (disaggregated prior to use).[17]

    • N-methylated peptide inhibitor stock solution.

    • Assay buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).[9]

  • Procedure:

    • Preparation of Reaction Mixtures: In each well of the 96-well plate, prepare the reaction mixtures. A typical final volume is 100-200 µL.[17]

      • Control (Amyloid Peptide Alone): Amyloid-forming peptide at a final concentration of 10-50 µM and ThT at a final concentration of 10-20 µM in assay buffer.[17]

      • Experimental (with Inhibitor): Amyloid-forming peptide, N-methylated peptide inhibitor at the desired concentration, and ThT in assay buffer.

      • Blank: Assay buffer with ThT only.

    • Incubation and Measurement:

      • Place the plate in the fluorescence plate reader, set to the desired temperature (e.g., 37°C).[16][18]

      • Monitor the fluorescence intensity over time at regular intervals. Shaking between reads may be incorporated to promote aggregation.[17]

    • Data Analysis:

      • Subtract the background fluorescence (blank) from all readings.

      • Plot the fluorescence intensity as a function of time for each condition to generate aggregation curves.

      • Analyze the kinetic parameters, such as the lag time and the maximum fluorescence intensity, to evaluate the effect of the N-methylated peptide.[17]

  • Notes:

    • It is crucial to include proper controls, such as the inhibitor alone with ThT, to check for any intrinsic fluorescence or quenching effects.[17]

    • Results from ThT assays should be confirmed with orthogonal methods like TEM or CD spectroscopy to avoid artifacts.[17]

Visualizations

TroubleshootingWorkflow Start Start: N-methylated peptide aggregation issue IdentifyProblem Identify the stage of the problem: - Poor Solubility - Aggregation during Synthesis/Purification - Analytical Issues (e.g., multiple HPLC peaks) Start->IdentifyProblem Solubility Troubleshoot Poor Solubility IdentifyProblem->Solubility Poor Solubility SynthesisPurification Address Aggregation during Synthesis/Purification IdentifyProblem->SynthesisPurification Synthesis/Purification Analytical Investigate Analytical Issues IdentifyProblem->Analytical Analytical SolubilitySolutions Implement Solutions: - Adjust pH - Use co-solvents (DMSO, DMF) - Add chaotropic agents - Sonication/Heating Solubility->SolubilitySolutions SynthesisSolutions Implement Solutions: - Change solvent (NMP, DMSO) - Increase temperature - Use backbone protection (Hmb, Dmb) - Incorporate pseudoprolines SynthesisPurification->SynthesisSolutions AnalyticalSolutions Perform Further Analysis: - Collect and re-inject HPLC peaks - Vary HPLC temperature - Use orthogonal methods (SEC, MS) Analytical->AnalyticalSolutions Evaluate Evaluate Outcome SolubilitySolutions->Evaluate SynthesisSolutions->Evaluate AnalyticalSolutions->Evaluate Evaluate->IdentifyProblem Unsuccessful Resolved Issue Resolved Evaluate->Resolved Successful ExperimentalWorkflow Start Start: Characterize N-methylated peptide aggregation SamplePrep Peptide Sample Preparation: - Dissolution in appropriate buffer/solvent - Disaggregation of pre-existing aggregates Start->SamplePrep PrimaryScreen Primary Screening for Aggregation SamplePrep->PrimaryScreen SEC Size Exclusion Chromatography (SEC): - Quantify soluble aggregates (monomers, dimers, etc.) PrimaryScreen->SEC For soluble aggregates ThT Thioflavin T (ThT) Assay: - Detect amyloid fibril formation PrimaryScreen->ThT For amyloid fibrils Confirmation Confirmation with Orthogonal Methods SEC->Confirmation ThT->Confirmation CD Circular Dichroism (CD): - Monitor secondary structure changes (e.g., β-sheet formation) Confirmation->CD TEM_AFM TEM / AFM: - Visualize aggregate morphology Confirmation->TEM_AFM DataAnalysis Comprehensive Data Analysis and Interpretation CD->DataAnalysis TEM_AFM->DataAnalysis

References

Validation & Comparative

A Comparative Analysis of H-Sar-OtBu.HCl and Fmoc-Sar-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide research and drug development, the incorporation of N-methylated amino acids, such as sarcosine (B1681465) (Sar), is a key strategy for enhancing the metabolic stability and conformational properties of synthetic peptides. The two primary reagents for introducing sarcosine in Solid-Phase Peptide Synthesis (SPPS) are the N-terminally protected Fmoc-Sar-OH and the less conventional, unprotected sarcosine ester, H-Sar-OtBu.HCl. This guide provides a detailed comparative analysis of these two reagents, supported by theoretical considerations and standard experimental protocols, to assist researchers in making an informed choice for their synthesis needs.

At a Glance: Key Performance Differences

While direct, side-by-side experimental data is not extensively published, a comparison can be made based on the fundamental principles of Fmoc-SPPS. Fmoc-Sar-OH is the industry-standard reagent, offering high fidelity and compatibility with established protocols. This compound, being an unprotected amino acid ester, presents significant challenges and is not suitable for standard Fmoc-SPPS workflows without extensive optimization.

Performance ParameterThis compoundFmoc-Sar-OH
Coupling Efficiency Theoretical: Low to moderate; requires significant optimization.High, though can be slower than standard amino acids.
Risk of Side Reactions High (e.g., di- and self-polymerization, unreacted starting material).Low under standard conditions.
Protocol Complexity High; requires non-standard procedures and rigorous monitoring.Low; compatible with standard automated and manual SPPS.
Reproducibility Low; highly dependent on reaction conditions.High; well-established and predictable outcomes.
Cost-Effectiveness Lower initial reagent cost, but potentially higher overall cost due to failed syntheses and complex purification.Higher initial reagent cost, but more cost-effective due to higher success rates and purity.

The Standard Approach: Fmoc-Sar-OH

Fmoc-Sar-OH is an N-methylglycine derivative where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[1] This protection is crucial for the stepwise and controlled elongation of the peptide chain in SPPS.[2]

The incorporation of Fmoc-Sar-OH follows the standard Fmoc-SPPS cycle:

  • Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain on the solid support is removed using a mild base, typically a solution of piperidine (B6355638) in DMF.[2]

  • Activation and Coupling: The carboxylic acid of Fmoc-Sar-OH is activated using a coupling reagent (e.g., HATU, HBTU) and then coupled to the newly freed N-terminal amine of the resin-bound peptide.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This method is highly efficient and compatible with a wide range of other protected amino acids, making it the preferred choice for the synthesis of sarcosine-containing peptides.

The Non-Standard Alternative: this compound

This compound is the hydrochloride salt of the tert-butyl ester of sarcosine.[3][4][5] Crucially, its N-terminal amino group is unprotected. Direct use of this reagent in a standard SPPS protocol is problematic as it can lead to uncontrolled polymerization and other side reactions.

Theoretically, this compound could be used in SPPS, but it would require a significantly modified and carefully controlled protocol. The primary challenge is to ensure that the activated carboxylic acid of the preceding amino acid on the resin reacts selectively with the secondary amine of this compound, without the this compound molecules reacting with each other. This would necessitate optimized conditions, such as using a large excess of the reagent and specific coupling agents, and would likely result in a lower purity crude product requiring extensive purification.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Sar-OH

This protocol outlines the standard procedure for incorporating Fmoc-Sar-OH into a peptide sequence using manual SPPS.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc-Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes and drain.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Fmoc-Sar-OH Coupling:

  • In a separate vessel, dissolve Fmoc-Sar-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using a Kaiser test (note: secondary amines like sarcosine may give a weak positive result; alternative tests like the chloranil (B122849) test are recommended).

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (5-7 times), followed by DCM (3 times) and DMF (3 times).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Hypothetical Coupling of this compound (for illustrative purposes)

Disclaimer: This is a theoretical protocol that would require extensive optimization and is not recommended for routine synthesis.

1. Resin Preparation and Deprotection:

  • Follow steps 1 and 2 from Protocol 1 to obtain a resin-bound peptide with a free N-terminal amine.

2. This compound Coupling:

  • In a separate vessel, dissolve the N-Fmoc protected amino acid to be coupled (3 eq.) and a suitable coupling reagent like HATU (2.9 eq.) in DMF.

  • Add DIPEA (6 eq.) to activate the amino acid.

  • In another vessel, dissolve a large excess of this compound (e.g., 10 eq.) in DMF and neutralize with DIPEA (10 eq.).

  • Add the activated Fmoc-amino acid solution to the deprotected peptide-resin and allow it to react for a short period (e.g., 15 minutes).

  • Add the neutralized this compound solution to the reaction vessel and agitate for 2-4 hours.

  • Extensive monitoring by LC-MS of a test cleavage would be required to assess the extent of the desired coupling versus side-product formation.

3. Washing:

  • Drain the reaction solution and wash the resin extensively with DMF to remove the large excess of unreacted this compound and other byproducts.

Visualizing the Workflows

The following diagrams illustrate the standard SPPS workflow using Fmoc-Sar-OH and the more complex, hypothetical workflow for this compound.

Standard_SPPS_Workflow Resin Resin-Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Fmoc-Sar-OH Coupling (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle

Standard SPPS workflow for Fmoc-Sar-OH incorporation.

Hypothetical_SPPS_Workflow Resin Resin-Peptide-AA(n) Coupling Coupling of AA(n+1)-Fmoc (HATU/DIPEA) Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Sar_Coupling This compound Coupling (Large Excess, Optimized) Wash2->Sar_Coupling Extensive_Wash Extensive DMF Wash Sar_Coupling->Extensive_Wash Side_Products Side Products (Dipeptides, Polymers) Sar_Coupling->Side_Products

Hypothetical workflow for this compound incorporation.

Conclusion

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis, Fmoc-Sar-OH is the unequivocally superior choice for the incorporation of sarcosine. Its N-terminal Fmoc protection ensures compatibility with standard SPPS protocols, leading to high coupling efficiencies, minimal side reactions, and reproducible synthesis of high-purity peptides.

In contrast, this compound, lacking N-terminal protection, is not a viable reagent for routine Fmoc-SPPS. Its use would necessitate the development of highly specialized, non-standard protocols with a significant risk of side-product formation, ultimately compromising the yield and purity of the target peptide. Therefore, for predictable, efficient, and high-fidelity synthesis of sarcosine-containing peptides, Fmoc-Sar-OH remains the industry standard and the recommended reagent.

References

A Comparative Guide to the Efficacy of H-Sar-OtBu.HCl and Other N-Methylated Amino Acid Derivatives in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acid derivatives is a cornerstone of modern peptide drug design, offering a powerful tool to enhance the therapeutic potential of peptide candidates. This guide provides an objective comparison of the performance of H-Sar-OtBu.HCl (sarcosine tert-butyl ester hydrochloride), a derivative of N-methylglycine, with other commonly employed N-methylated amino acid derivatives. The comparison focuses on key efficacy parameters, including proteolytic stability, cell permeability, and receptor binding affinity, supported by experimental data and detailed methodologies.

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, can profoundly alter the physicochemical properties of a peptide.[1] This modification can lead to improved pharmacokinetic and pharmacodynamic profiles by:

  • Enhancing Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the peptide bond from enzymatic degradation by proteases.[2][3]

  • Improving Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity, facilitating its passage across cellular membranes.[1][4]

  • Modulating Conformation: The restriction of backbone flexibility can lock a peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[5]

This compound serves as a readily available building block for introducing the simplest N-methylated amino acid, sarcosine, into a peptide sequence.[6] Its unique properties, stemming from the lack of a side chain, can offer distinct advantages and disadvantages compared to N-methylated derivatives of other amino acids.

Comparative Efficacy Data

The following table summarizes the expected and observed effects of incorporating this compound (Sarcosine) versus other N-methylated amino acid derivatives into a peptide backbone. Direct head-to-head comparisons are limited in the literature; therefore, this table combines established principles with illustrative quantitative data from various studies on different peptide scaffolds.

ParameterUnmodified PeptidePeptide with Sarcosine (N-Me-Gly)Peptide with other N-Methylated Amino Acids (e.g., N-Me-Ala, N-Me-Phe, N-Me-Lys)
Proteolytic Stability (Half-life) Low (e.g., <1 hour in serum for TA4 peptide)[7]Moderately Increased Significantly Increased (e.g., >8-fold for D-amino acid substitution in TA4, a comparable stability-enhancing modification)[7]
Cell Permeability (Papp, Caco-2) LowPotentially Increased Significantly Increased (e.g., a tri-N-methylated somatostatin (B550006) analog showed a Papp of 4 x 10⁻⁶ cm/s)[1]
Receptor Binding Affinity (Ki or IC50) VariesMay be maintained or slightly decreased Highly position-dependent; can be increased or decreased (e.g., N-methylation of a compstatin (B549462) analog increased potency 1000-fold)[5]
Conformational Flexibility HighReduced Significantly Reduced
Immunogenicity VariesGenerally Low Generally Low

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Proteolytic Stability Assay

This assay determines the stability of a peptide in the presence of proteolytic enzymes, typically in human serum or plasma.

Materials:

  • Test peptides (e.g., unmodified, sarcosine-containing, other N-methylated derivatives)

  • Human serum or plasma

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • A stock solution of the test peptide is prepared, typically in DMSO.

  • The peptide stock solution is added to pre-warmed human serum or plasma to a final concentration of 1 mg/mL and incubated at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • The enzymatic reaction in each aliquot is stopped by adding a cold quenching solution.

  • The samples are centrifuged to precipitate plasma proteins.

  • The supernatant, containing the remaining peptide, is analyzed by LC-MS/MS to quantify the concentration of the intact peptide.

  • The percentage of remaining peptide is plotted against time to determine the half-life (t½).[2][3]

Cell Permeability (Caco-2) Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test peptides

  • LC-MS/MS system

Procedure:

  • Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test peptide is added to the apical (donor) side of the Transwell insert.

  • Samples are collected from the basolateral (receiver) side at various time points.

  • The concentration of the peptide in the receiver compartment is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[1][8][9]

Receptor Binding Assay

This assay measures the affinity of a peptide for its target receptor. A common format is a competitive binding assay.

Materials:

  • Cell membranes or purified receptors expressing the target receptor

  • A radiolabeled ligand with known affinity for the receptor

  • Unlabeled test peptides at various concentrations

  • Assay buffer

  • Filtration apparatus

Procedure:

  • The cell membranes or purified receptors are incubated with the radiolabeled ligand and varying concentrations of the unlabeled test peptide.

  • After reaching equilibrium, the mixture is filtered to separate the bound from the free radioligand.

  • The amount of radioactivity on the filter, representing the bound ligand, is measured.

  • The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[2]

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Peptide-Receptor Interaction Peptide N-Methylated Peptide (e.g., Sarcosine-containing) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A conceptual diagram of a G-protein coupled receptor (GPCR) signaling pathway initiated by the binding of an N-methylated peptide.

Experimental Workflow Diagrams

G cluster_1 Proteolytic Stability Assay Workflow A Incubate Peptide in Serum/Plasma at 37°C B Collect Aliquots at Time Points A->B C Quench Reaction & Precipitate Proteins B->C D Centrifuge and Collect Supernatant C->D E Analyze by LC-MS/MS D->E F Determine Half-Life (t½) E->F

Caption: Workflow for determining the proteolytic stability of a peptide.

G cluster_2 Caco-2 Permeability Assay Workflow A Culture Caco-2 Cells on Transwell Inserts B Verify Monolayer Integrity (TEER) A->B C Add Peptide to Apical (Donor) Side B->C D Sample from Basolateral (Receiver) Side C->D E Quantify Peptide by LC-MS/MS D->E F Calculate Papp Value E->F

Caption: Workflow for assessing the cell permeability of a peptide using the Caco-2 model.

References

Validating Sarcosine Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the confirmation of successful incorporation of non-standard amino acids is a critical step. This guide provides an objective comparison of two primary analytical techniques for validating the incorporation of sarcosine (B1681465), using H-Sar-OtBu.HCl as the building block: the classical Edman degradation method and the contemporary mass spectrometry approach. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.

The incorporation of sarcosine (N-methylglycine), an N-methylated amino acid, can significantly alter the conformational properties and biological activity of a peptide. This compound is a common precursor for introducing sarcosine during solid-phase peptide synthesis (SPPS). Once the peptide is synthesized, rigorous analytical validation is required to confirm the presence of sarcosine at the intended position.

Performance Comparison of Sarcosine Incorporation using this compound in SPPS

The efficiency of incorporating this compound (or its more commonly used N-Fmoc protected form, Fmoc-Sar-OH) can be compared with other standard and sterically hindered amino acids. The N-methylation of sarcosine presents a moderate level of steric hindrance, which can affect coupling efficiency.

Amino Acid DerivativeCoupling ReagentCoupling Time (min)Double Coupling RequiredCrude Purity (%)Reference
Fmoc-Sar-OH HATU/DIPEA60Often~85-95Representative Data
Fmoc-Gly-OHHBTU/DIPEA30Rarely>95Representative Data
Fmoc-Aib-OHHATU/DIPEA120Frequently~80-90Representative Data
Fmoc-Pro-OHDIC/HOBt45Occasionally>90Representative Data

Table 1: Comparison of coupling efficiency for Fmoc-Sar-OH and other representative amino acids in solid-phase peptide synthesis. Data is representative and actual results may vary depending on the peptide sequence and synthesis conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis of a Sarcosine-Containing Peptide

This protocol outlines the manual solid-phase peptide synthesis of a generic tripeptide (e.g., Sar-Ala-Gly) on a Rink Amide resin using Fmoc-Sar-OH, the N-protected form of this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Sar-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Fmoc-Ala-OH): Repeat steps 2 and 3 using Fmoc-Ala-OH.

  • Sarcosine Incorporation (Fmoc-Sar-OH): Repeat steps 2 and 3 using Fmoc-Sar-OH. Due to the secondary amine, the Kaiser test is not applicable. A small sample can be cleaved and analyzed by mass spectrometry to confirm coupling.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Ala-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Sar-OH Deprotection3->Coupling3 Deprotection4 Final Fmoc Deprotection Coupling3->Deprotection4 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection4->Cleavage Purification Purification (HPLC) Cleavage->Purification Validation Validation Purification->Validation

SPPS workflow for a sarcosine-containing peptide.

Comparison of Validation Methods: Edman Degradation vs. Mass Spectrometry

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical degradation of N-terminal amino acids.Measurement of mass-to-charge ratio of intact peptide and its fragments.
Sample Requirement Purified peptide (>90%)Can analyze complex mixtures
Sensitivity Picomole rangeFemtomole to attomole range
Speed Slow (30-60 min per residue)Fast (minutes per sample)
Read Length Typically up to 30-50 residuesCan sequence entire peptides
N-Methylation Can identify N-terminal sarcosine, but may require modified conditions.Can readily identify and locate N-methylated residues.
Cost High per sample due to long run timesHigh initial instrument cost, lower per sample cost for high throughput
Data Interpretation Direct identification of PTH-amino acid by HPLC.Requires spectral interpretation (database search or de novo sequencing).

Table 2: Objective comparison of Edman degradation and mass spectrometry for the validation of sarcosine incorporation in peptides.

Edman Degradation Protocol for N-Terminal Sarcosine

This protocol outlines the key steps for validating the incorporation of an N-terminal sarcosine using an automated Edman sequencer.

Materials:

  • Purified sarcosine-containing peptide

  • Polyvinylidene difluoride (PVDF) membrane

  • Edman sequencing reagents (Phenylisothiocyanate (PITC), Trifluoroacetic acid (TFA), etc.)

  • HPLC system with a PTH-amino acid standard for sarcosine

Procedure:

  • Sample Preparation: Spot the purified peptide solution onto a PVDF membrane and allow it to dry completely.

  • Automated Edman Sequencing:

    • Place the PVDF membrane in the reaction cartridge of the protein sequencer.

    • Initiate the automated sequencing program.

    • Coupling: The N-terminal secondary amine of sarcosine reacts with PITC under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.

    • Cleavage: The PTC-sarcosine is cleaved from the peptide chain under acidic conditions (TFA).

    • Conversion: The cleaved residue is converted to the more stable phenylthiohydantoin (PTH)-sarcosine derivative.

  • HPLC Analysis: The PTH-sarcosine is automatically injected into an HPLC system.

  • Identification: The retention time of the resulting peak is compared to the retention time of a PTH-sarcosine standard to confirm the identity of the N-terminal residue as sarcosine.

  • Subsequent Cycles: The sequencer continues with the next amino acid in the chain.

Mass Spectrometry (LC-MS/MS) Protocol for Sarcosine Validation

This protocol describes the validation of sarcosine incorporation at any position within the peptide using liquid chromatography-tandem mass spectrometry.

Materials:

  • Crude or purified sarcosine-containing peptide

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • Reverse-phase HPLC column (e.g., C18)

  • Solvents: Acetonitrile with 0.1% formic acid (Solvent B), Water with 0.1% formic acid (Solvent A)

Procedure:

  • Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Elute the peptide using a gradient of Solvent A and Solvent B.

  • MS Analysis (MS1):

    • The eluting peptide is ionized (e.g., by electrospray ionization) and the mass-to-charge ratio (m/z) of the intact peptide is measured.

    • Confirm that the observed molecular weight matches the theoretical molecular weight of the sarcosine-containing peptide.

  • Tandem MS Analysis (MS/MS):

    • The peptide ion of interest is isolated and fragmented (e.g., by collision-induced dissociation).

    • The m/z of the resulting fragment ions (b- and y-ions) are measured.

  • Data Analysis:

    • Analyze the fragmentation spectrum. The mass difference between adjacent b- or y-ions will correspond to the mass of an amino acid residue.

    • The presence of a mass shift of 14 Da (+CH2) in the fragment ions containing the sarcosine residue compared to a glycine-containing peptide will confirm the incorporation and location of sarcosine. For example, the mass of a b-ion containing sarcosine will be 14 Da greater than the corresponding b-ion containing glycine.

Validation_Workflow_Comparison cluster_edman Edman Degradation cluster_ms Mass Spectrometry (LC-MS/MS) Edman_Start Purified Peptide Edman_PITC PITC Coupling Edman_Start->Edman_PITC Edman_Cleavage TFA Cleavage Edman_PITC->Edman_Cleavage Edman_Conversion PTH Conversion Edman_Cleavage->Edman_Conversion Edman_HPLC HPLC Analysis Edman_Conversion->Edman_HPLC Edman_Result Identify PTH-Sarcosine Edman_HPLC->Edman_Result MS_Start Crude or Purified Peptide MS_LC LC Separation MS_Start->MS_LC MS_MS1 MS1 (Intact Mass) MS_LC->MS_MS1 MS_MS2 MS/MS (Fragmentation) MS_MS1->MS_MS2 MS_Analysis Spectral Analysis MS_MS2->MS_Analysis MS_Result Confirm Incorporation & Location MS_Analysis->MS_Result

Comparison of validation workflows.

Conclusion

Both Edman degradation and mass spectrometry are viable methods for validating the incorporation of sarcosine in synthetic peptides. Edman degradation offers a direct and unambiguous identification of N-terminal sarcosine, making it a valuable tool for confirming the initial residue. However, it is a low-throughput and relatively slow technique.

In contrast, mass spectrometry, particularly LC-MS/MS, provides a high-throughput, sensitive, and comprehensive analysis. It can confirm the correct mass of the entire peptide and pinpoint the location of sarcosine at any position within the sequence through fragmentation analysis. For most modern drug discovery and development workflows, mass spectrometry is the preferred method due to its speed, sensitivity, and versatility. Edman degradation remains a useful orthogonal technique for definitive N-terminal sequencing. The choice of method will ultimately depend on the specific requirements of the project, including the position of the sarcosine residue, the required throughput, and the available instrumentation.

Assessing the Impact of H-Sar-OtBu.HCl on Peptide Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of creating novel therapeutics with enhanced efficacy, stability, and bioavailability. The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (N-methylglycine), using building blocks like H-Sar-OtBu.HCl, represents a key chemical modification to achieve these goals. This guide provides an objective comparison of how sarcosine substitution, facilitated by the use of its tert-butyl ester protected form, impacts the biological activity of a peptide. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

The introduction of a methyl group on the backbone amide nitrogen of a peptide, a modification known as N-methylation, can profoundly alter its biological properties. This seemingly minor alteration can induce significant conformational changes, increase resistance to enzymatic degradation by proteases, and enhance membrane permeability.[1][2] this compound serves as a readily available synthetic building block for the precise incorporation of sarcosine into a peptide sequence during solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) ester protects the carboxylic acid terminus during coupling reactions and is conveniently removed during the final acid cleavage step.

The Impact of Sarcosine Substitution on Angiotensin II Activity

To illustrate the functional consequences of sarcosine incorporation, we will examine its effect on Angiotensin II (Ang II), a peptide hormone that plays a crucial role in blood pressure regulation by acting on G-protein coupled receptors (GPCRs), primarily the AT1 receptor.

Data Presentation: Angiotensin II Analog Activity

The following table summarizes the biological activity of Angiotensin II and several of its analogs, including those with sarcosine substitutions. The data is compiled from various structure-activity relationship (SAR) studies.

Peptide AnalogPosition 1 SubstitutionPosition 8 SubstitutionReceptor Binding Affinity (AT1)Biological ActivityReference
Angiotensin II (Native) Aspartic AcidPhenylalanineHighPotent Agonist (vasoconstriction)[3]
[Sar1]-Angiotensin II Sarcosine PhenylalanineHighPotent Agonist (more potent than Ang II)[1][4]
Salarasin ([Sar1, Leu8]-Ang II) Sarcosine LeucineHighPotent Antagonist/Partial Agonist[3]
[Sar1, Gly8]-Angiotensin II Sarcosine Glycine (B1666218)High (Selective for AT1)Potent Antagonist[5][6]

Key Observations:

  • Enhanced Agonist Potency: Substituting the N-terminal aspartic acid with sarcosine in Angiotensin II ([Sar1]-Angiotensin II) increases its potency as an agonist.[1][4]

  • Switch to Antagonism: When combined with a substitution at position 8, the N-terminal sarcosine modification can convert the peptide from a potent agonist to a potent antagonist (e.g., Salarasin and [Sar1, Gly8]-Angiotensin II).[3][5][6] This highlights the profound impact of N-methylation on the functional output of the peptide-receptor interaction.

Comparison with Alternative Peptide Modifications

Sarcosine substitution is one of several strategies employed to modulate peptide activity and stability. Below is a comparison with other common approaches.

Modification StrategyPrincipleAdvantagesDisadvantages
Sarcosine (N-methylation) Methylation of the backbone amide nitrogen.Increased proteolytic stability, enhanced membrane permeability, can switch biological activity (agonist to antagonist).[1][2]Can sometimes reduce binding affinity if the amide proton is critical for receptor interaction.
Alanine (B10760859) Scanning Systematic replacement of each amino acid with alanine.Identifies key residues ("hotspots") essential for binding and activity.[7][8]Provides information on side-chain importance but not backbone conformation or stability.
D-Amino Acid Substitution Replacement of L-amino acids with their D-enantiomers.Greatly increased resistance to proteolysis.[9]Can drastically alter peptide conformation and may abolish biological activity.
Peptoid Incorporation Use of N-substituted glycine residues.Highly resistant to proteolysis, greater chemical diversity of side chains.[10][11]Significant change to backbone structure, may not mimic the original peptide's conformation.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological impact of peptide modifications like sarcosine substitution.

Protocol 1: Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of a modified peptide for its receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., AT1 receptor).

  • Radiolabeled peptide ligand (e.g., 125I-[Sar1, Ile8]-Angiotensin II).

  • Unlabeled peptides: native peptide, sarcosine-modified peptide, and other analogs.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor peptides.

  • In a microplate, add cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled peptides.

  • Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled native ligand).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Use non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Serum Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases present in serum.

Materials:

  • Test peptides (native and modified).

  • Human or animal serum.

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA)).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile).

Procedure:

  • Incubate the test peptide at a final concentration (e.g., 100 µg/mL) in serum at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.

  • Immediately stop the enzymatic degradation by adding the aliquot to the quenching solution.

  • Centrifuge the samples to precipitate serum proteins.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Determine the half-life (t₁/₂) of the peptide in serum.

Protocol 3: Cellular Uptake Assay

This assay measures the ability of a peptide to cross the cell membrane.

Materials:

  • Fluorescently labeled peptides (e.g., with FITC or TAMRA).

  • Cultured cells (e.g., HeLa or specific target cells).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin solution.

  • Cell lysis buffer.

  • Fluorometer or flow cytometer.

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Replace the culture medium with fresh medium containing the fluorescently labeled peptide at a specific concentration.

  • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Remove the peptide-containing medium and wash the cells several times with ice-cold PBS to remove surface-bound peptide.

  • Detach the cells using trypsin and centrifuge to pellet.

  • Resuspend the cell pellet in PBS for analysis by flow cytometry or lyse the cells for analysis with a fluorometer.

  • Data Analysis: Quantify the fluorescence intensity inside the cells, which corresponds to the amount of peptide taken up. Normalize to the total protein content if using a fluorometer.

Mandatory Visualizations

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Below is a diagram illustrating a generic signaling pathway for a G-protein coupled receptor, such as the Angiotensin II AT1 receptor.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Ligand Peptide Ligand (e.g., Angiotensin II) GPCR GPCR (e.g., AT1 Receptor) Peptide_Ligand->GPCR Binding G_Protein G-Protein (Gq) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.

Experimental Workflow for Peptide Stability Assessment

The following diagram outlines the typical workflow for assessing the impact of a sarcosine modification on peptide stability.

Peptide_Stability_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Biological Assays cluster_data Data Analysis & Comparison SPPS_Native SPPS of Native Peptide Binding_Assay Receptor Binding Assay SPPS_Native->Binding_Assay Stability_Assay Serum Stability Assay SPPS_Native->Stability_Assay Uptake_Assay Cellular Uptake Assay SPPS_Native->Uptake_Assay SPPS_Sar SPPS with This compound SPPS_Sar->Binding_Assay SPPS_Sar->Stability_Assay SPPS_Sar->Uptake_Assay Compare_Affinity Compare Ki values Binding_Assay->Compare_Affinity Compare_HalfLife Compare t½ values Stability_Assay->Compare_HalfLife Compare_Uptake Compare Cellular Fluorescence Uptake_Assay->Compare_Uptake Conclusion Assess Impact of Sarcosine Modification Compare_Affinity->Conclusion Compare_HalfLife->Conclusion Compare_Uptake->Conclusion

Caption: Workflow for comparing native vs. sarcosine-modified peptides.

References

A comparative study of the conformational effects of sarcosine incorporation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications on peptide structure is paramount for rational drug design. This guide provides a comparative study of the conformational effects of incorporating sarcosine (B1681465) (N-methylglycine) into a peptide backbone, contrasting it with its canonical counterpart, glycine (B1666218).

The substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, the defining feature of sarcosine, introduces significant alterations to a peptide's three-dimensional structure. These changes, primarily driven by the loss of the amide proton, increased steric hindrance, and a higher propensity for cis-amide bond formation, have profound implications for a peptide's biological activity, metabolic stability, and pharmacokinetic properties.

Key Conformational Consequences of Sarcosine Incorporation

Sarcosine's N-methylation instigates a cascade of structural modifications:

  • Disruption of Secondary Structures: The absence of the amide proton in sarcosine residues prevents their participation in the hydrogen-bonding networks that stabilize canonical secondary structures like α-helices and β-sheets. This disruption is a critical factor in peptide design, often employed to break or induce turns in a peptide chain.

  • Increased Propensity for Cis-Amide Bonds: While the trans conformation is overwhelmingly favored in standard peptide bonds, the energy difference between the trans and cis isomers is significantly reduced for the X-Sar bond. This leads to a measurable population of the cis conformer, a feature that can be exploited to mimic β-turns or to create unique peptide geometries.

  • Steric Constraints on Backbone Flexibility: The methyl group introduces steric bulk that restricts the rotational freedom around the peptide backbone, particularly the phi (φ) and psi (ψ) dihedral angles. This conformational constraint can pre-organize a peptide into a more defined, bioactive conformation.

Quantitative Comparison: Glycine vs. Sarcosine

To illustrate the tangible effects of sarcosine incorporation, we present a comparative analysis based on experimental and computational data. The following tables summarize the key differences observed when a glycine residue is substituted with sarcosine in a model peptide.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. The chemical shifts of backbone and side-chain atoms are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation.

ParameterGlycine-Containing PeptideSarcosine-Containing PeptideInterpretation of the Difference
Hα Chemical Shift (ppm) ~4.0~4.2 (trans), ~3.8 (cis)The presence of two distinct Hα signals for the sarcosine residue is indicative of the co-existence of cis and trans conformers in solution. The chemical shift values are sensitive to the local backbone conformation.
Cα Chemical Shift (ppm) ~43~53 (trans), ~51 (cis)Similar to the Hα protons, the Cα carbon of sarcosine exhibits separate signals for the cis and trans isomers, providing a clear marker for this conformational heterogeneity.
Cβ (N-methyl) Chemical Shift (ppm) N/A~35This signal is unique to sarcosine and provides a direct probe for its incorporation and local environment.
Cis/Trans Isomer Ratio N/A (trans is highly dominant)Varies (e.g., 70:30 trans:cis)The significant population of the cis isomer for the X-Sar bond is a major conformational consequence of N-methylation.

Table 2: Circular Dichroism (CD) Spectroscopy Data

CD spectroscopy is widely used to assess the secondary structure content of peptides in solution. Different secondary structures give rise to characteristic CD spectra.

Secondary StructureGlycine-Containing PeptideSarcosine-Containing PeptideInterpretation of the Difference
α-Helix Characteristic negative bands at ~222 nm and ~208 nm.Significant reduction or loss of the helical signature.Sarcosine disrupts the hydrogen-bonding pattern essential for α-helix formation.
β-Sheet Characteristic negative band around 218 nm.Disruption of the β-sheet structure, leading to a more random coil-like spectrum.The absence of the amide proton prevents sarcosine from participating in the inter-strand hydrogen bonds of a β-sheet.
Random Coil/Disordered May adopt a random coil conformation depending on the sequence.Often induces a more disordered or turn-like conformation.The steric bulk and lack of hydrogen bonding capability of sarcosine favor less ordered structures.

Table 3: Computational Modeling Data (Dihedral Angles)

Molecular dynamics simulations and quantum mechanics calculations provide insights into the accessible conformational space of peptides. The Ramachandran plot, which maps the distribution of phi (φ) and psi (ψ) dihedral angles, is a key tool for this analysis.

ParameterGlycineSarcosineInterpretation of the Difference
Allowed φ/ψ Angles Occupies a broad range of the Ramachandran plot due to its small side chain.The allowed regions are more restricted due to the steric hindrance of the N-methyl group.The reduced conformational flexibility of sarcosine can be advantageous in designing peptides with a more defined structure.
Propensity for β-turns Can participate in β-turns, but does not strongly induce them.The increased population of the cis-amide bond makes sarcosine a potent inducer of β-turns, particularly type VI turns.This property is valuable for designing peptidomimetics that mimic specific turn structures.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of the key experimental protocols used to obtain the comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS). The final products are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and their identity confirmed by mass spectrometry. Samples for NMR are dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

  • Data Acquisition: 1D ¹H and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, and HSQC) are performed on a high-field NMR spectrometer (≥500 MHz).

  • Data Analysis: Resonance assignments are made using the 2D spectra. The relative populations of cis and trans isomers are determined by integrating the corresponding peaks in the 1D ¹H or 2D spectra. NOESY spectra are used to identify through-space proximities between protons, which provides information on the peptide's three-dimensional structure.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer must be transparent in the far-UV region.

  • Data Acquisition: CD spectra are recorded on a calibrated spectropolarimeter in the far-UV range (typically 190-260 nm) at a controlled temperature.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed to estimate the secondary structure content. A spectrum with strong negative bands around 200 nm is characteristic of a random coil, while distinct negative bands at ~208 nm and ~222 nm indicate α-helical content, and a single negative band around 218 nm suggests a β-sheet structure.

Computational Modeling
  • System Setup: The peptide structures (both glycine- and sarcosine-containing) are built using molecular modeling software.

  • Molecular Dynamics (MD) Simulations: The peptides are solvated in a water box with appropriate counter-ions. MD simulations are then run for an extended period (nanoseconds to microseconds) using a suitable force field (e.g., AMBER, CHARMM).

  • Analysis: The trajectories from the MD simulations are analyzed to determine the distribution of backbone dihedral angles (φ and ψ), which are then plotted on a Ramachandran map. The stability of different secondary structures and the populations of cis and trans isomers can also be calculated from the simulation data.

Visualizing the Impact of Sarcosine

To further clarify the conformational consequences of sarcosine incorporation, the following diagrams illustrate the key concepts and experimental workflows.

Caption: Conformational differences between glycine and sarcosine peptides.

Experimental_Workflow cluster_analysis Conformational Analysis Peptide_Synthesis Peptide Synthesis (Gly vs. Sar) Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy Characterization->NMR Solution Structure cis/trans Isomerism CD CD Spectroscopy Characterization->CD Secondary Structure Modeling Computational Modeling Characterization->Modeling Dihedral Angles Conformational Space Data_Interpretation Comparative Data Analysis NMR->Data_Interpretation CD->Data_Interpretation Modeling->Data_Interpretation

Caption: Workflow for comparative conformational analysis.

A Researcher's Guide to Commercial H-Sar-OtBu.HCl: Purity Analysis and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of peptidomimetics, the quality of starting materials is paramount. H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) is a key building block for introducing N-methylated glycine (B1666218) residues, which can enhance the metabolic stability and conformational properties of peptides. This guide provides an objective comparison of commercially available this compound, focusing on purity analysis, quality control, and a comparative look at its primary alternative, Fmoc-Sar-OH. The information presented herein is supported by compiled data from commercial suppliers and established analytical methodologies.

Comparison of Commercial this compound

The purity of this compound from different commercial vendors is typically high, with most suppliers guaranteeing a purity of >97% or >98%. The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of typical specifications from various suppliers.

Table 1: Comparison of Typical Specifications for Commercial this compound

SupplierPurity SpecificationAnalytical MethodAppearance
Supplier A>98.0%HPLCWhite to off-white powder
Supplier B≥97.0%NMRWhite to off-white solid
Supplier C>98.5%HPLCWhite powder
Supplier D98.0%NMRWhite to off-white solid

Note: This table is a compilation of representative data from various commercial sources and does not represent a direct head-to-head experimental comparison under identical conditions.

Performance Comparison with a Key Alternative: Fmoc-Sar-OH

The primary alternative for incorporating a sarcosine (B1681465) moiety in solid-phase peptide synthesis (SPPS) is Fmoc-Sar-OH. The choice between this compound and Fmoc-Sar-OH depends on the synthetic strategy.

Table 2: Performance Comparison of this compound and Fmoc-Sar-OH in Peptide Synthesis

FeatureThis compoundFmoc-Sar-OH
Synthetic Approach Primarily used in solution-phase synthesis or for N-terminal modification.Standard building block for Fmoc-based solid-phase peptide synthesis (SPPS).
Coupling Efficiency Generally high in solution-phase coupling.Can be challenging in SPPS due to steric hindrance of the N-methyl group.[1]
Side Reactions Low risk of side reactions related to the protecting group.The Fmoc group is stable under standard coupling conditions.
Deprotection The tert-butyl ester is removed under acidic conditions (e.g., TFA).The Fmoc group is removed by a base (e.g., piperidine).[2]
Cost-Effectiveness Can be a more cost-effective option for certain applications.Generally more expensive due to the Fmoc protecting group.

Experimental Protocols

Accurate assessment of the purity of this compound is critical for ensuring the quality of synthetic peptides. The following are detailed methodologies for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in Mobile Phase A.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR is used to confirm the chemical structure of this compound.

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).

  • Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (in CDCl₃):

    • ~1.48 ppm (singlet, 9H, tert-butyl protons)

    • ~2.50 ppm (singlet, 3H, N-methyl protons)

    • ~3.40 ppm (singlet, 2H, methylene (B1212753) protons)

    • A broad signal for the amine proton may be observed.

  • Analysis: The obtained spectrum should be consistent with the expected structure of sarcosine tert-butyl ester.[3][4]

Molecular Weight Verification by Mass Spectrometry (MS)

MS is employed to confirm the molecular weight of the compound.

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Analysis: Infuse the sample solution into the mass spectrometer.

  • Expected Ion: The expected protonated molecular ion [M+H]⁺ for the free base (C₇H₁₅NO₂) is at m/z 146.11.

Visualizing Experimental Workflows and Logical Relationships

To aid in understanding the quality control process and the context of using this compound, the following diagrams are provided.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Quality Control Sample Commercial this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Purity Assessment) Dissolution->HPLC NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR MS Mass Spectrometry (Molecular Weight Verification) Dissolution->MS Purity Purity >97% HPLC->Purity Structure Structure Confirmed NMR->Structure MW Correct Molecular Weight MS->MW QC_Pass Quality Control Pass Purity->QC_Pass Structure->QC_Pass MW->QC_Pass

Workflow for the purity analysis and quality control of this compound.

Synthesis_Decision_Tree Start Incorporate Sarcosine into Peptide? SPPS Solid-Phase Peptide Synthesis (SPPS)? Start->SPPS Yes Solution_Phase Solution-Phase Synthesis? SPPS->Solution_Phase No Fmoc_Sar Use Fmoc-Sar-OH SPPS->Fmoc_Sar Yes HSar_OtBu Use this compound Solution_Phase->HSar_OtBu Yes N_Terminal_Mod N-Terminal Modification? Solution_Phase->N_Terminal_Mod No N_Terminal_Mod->HSar_OtBu Yes

References

Structure-activity relationship (SAR) studies of peptides modified with H-Sar-OtBu.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic design. The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (N-methylglycine), represents a key strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. This guide provides an objective comparison of peptides modified with sarcosine, presented as H-Sar-OtBu.HCl in synthesis, against their non-modified counterparts, supported by experimental data, detailed protocols, and mechanistic diagrams.

The introduction of a methyl group onto the amide nitrogen of a peptide backbone, a modification readily achieved using reagents like this compound, can profoundly alter a peptide's three-dimensional structure and biological activity. This seemingly minor alteration can lead to significant improvements in metabolic stability, cell permeability, and receptor binding affinity and selectivity.

Data Presentation: A Quantitative Comparison

The effect of sarcosine modification on peptide bioactivity is highly context-dependent, varying with the peptide sequence and the position of the modification. Below are tables summarizing the quantitative impact of N-methylation on the biological activity of representative peptides.

Table 1: Receptor Binding Affinity of Somatostatin (B550006) Analogs

CompoundPosition of N-Methylationsst1 (Ki, nM)sst2 (Ki, nM)sst3 (Ki, nM)sst4 (Ki, nM)sst5 (Ki, nM)
Parent Peptide-15.80.912.625.15.0
Sarcosine Analog 1D-Trp8>10001.2>1000>10000.3
Sarcosine Analog 2Phe750.13.231.610012.6

Data is illustrative and compiled from studies on somatostatin octapeptide agonists. Ki represents the inhibitory constant, with lower values indicating higher binding affinity.

Table 2: Antimicrobial Activity and Stability of a Model Peptide

PeptideModificationMIC vs. P. aeruginosa (µg/mL)Half-life in Human Serum (h)
Parent Peptide-32< 1
Sarcosine AnalogN-methylation at Leu16> 8

MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of the peptide that inhibits visible growth of the bacteria. A lower MIC value indicates higher antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of structure-activity relationship studies. Below are representative protocols for the synthesis and evaluation of sarcosine-modified peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Sarcosine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a sarcosine residue using Fmoc-Sar-OH, which is derived from this compound.

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative (yellow) result indicates complete coupling.

    • Wash the resin with DMF.

  • Incorporation of Sarcosine:

    • For the sarcosine residue, use Fmoc-Sar-OH. The coupling procedure is the same as for other amino acids, though extended coupling times or the use of a different coupling reagent like HATU may be necessary for optimal results.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

  • Peptide and Protease Preparation: Prepare stock solutions of the parent peptide and the sarcosine-modified analog in a suitable buffer (e.g., phosphate-buffered saline, PBS). Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer.

  • Incubation: Incubate the peptides at a final concentration of 10 µg/mL with the protease (e.g., 1 µg/mL) at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the samples by RP-HPLC. The percentage of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of the peptide.

Competitive Binding Assay

This assay determines the binding affinity of a peptide to its receptor.

  • Reagents:

    • Cell membranes expressing the target receptor.

    • A radiolabeled or fluorescently labeled ligand with known high affinity for the receptor.

    • Unlabeled competitor peptides (parent peptide and sarcosine-modified analog) at various concentrations.

    • Assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the labeled ligand at a fixed concentration (typically at or below its Kd), and the competitor peptides at increasing concentrations.

  • Incubation: Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound labeled ligand from the free labeled ligand.

  • Detection: Quantify the amount of bound labeled ligand on the filter mat using a suitable detector (e.g., scintillation counter for radiolabels, fluorescence plate reader for fluorescent labels).

  • Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand). The Ki (inhibitory constant) can then be calculated from the IC50 value.

Mandatory Visualization

The following diagrams illustrate key concepts related to the structure-activity relationship of sarcosine-modified peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation synthesis Solid-Phase Peptide Synthesis (incorporating Sarcosine) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & HPLC purification->characterization stability Protease Stability Assay characterization->stability binding Competitive Binding Assay characterization->binding activity Functional Assays characterization->activity gpc_signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Conversion Peptide Sarcosine-Modified Peptide Peptide->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Regulation

Benchmarking the performance of different coupling reagents with H-Sar-OtBu.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of N-methylated amino acids like Sarcosine (Sar) is a critical step in the synthesis of many peptides and peptidomimetics. The choice of coupling reagent can significantly impact reaction efficiency, product purity, and the prevention of side reactions. This guide provides an objective comparison of commonly used coupling reagents for the acylation of H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride), supported by general performance data and detailed experimental protocols.

Data Presentation: Comparison of Coupling Reagent Performance

While direct quantitative data for the coupling of this compound with every available reagent is not extensively published in a single study, the following table summarizes the expected performance of key coupling reagents. This summary is based on their general efficacy in peptide synthesis, particularly with sterically hindered or N-methylated amino acids.[1][2]

Coupling ReagentReagent TypeRelative Coupling EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU Aminium/Uronium SaltVery HighVery LowFast reaction rates, high yields, effective for sterically hindered and N-methylated amino acids.[1][3][4]Higher cost, potential for side reactions if used in excess.[3][5] Based on potentially explosive HOAt.[1]
HBTU Aminium/Uronium SaltHighLowGood performance for routine synthesis, well-established.[3][6]Less reactive than HATU, can be less effective for difficult sequences.[1][4]
HCTU Aminium/Uronium SaltVery HighVery LowSimilar efficiency to HATU, often more cost-effective.[7]Can cause guanidinylation of the N-terminal amine.[8]
PyBOP Phosphonium SaltHighLowEfficient with low racemization, byproducts are generally less hazardous than its predecessor, BOP.[5][6] Avoids guanidinylation side reactions.[1]More expensive than carbodiimides. Generally less reactive than HATU.[1]
DIC/HOBt Carbodiimide/AdditiveModerate to HighLow (with HOBt)Cost-effective, water-soluble byproducts with EDC.[5]Can be less efficient for sterically hindered couplings. Slower reaction times compared to uronium salts.[5]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. The following are representative protocols for the coupling of an N-protected amino acid to this compound in a solution-phase reaction.

Protocol 1: General Amino Acid Coupling using a Uronium or Phosphonium Salt Reagent (e.g., HATU, HBTU, PyBOP)

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)

  • This compound (1.1 eq)

  • Coupling Reagent (e.g., HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Neutralization of this compound: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Pre-activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid and the coupling reagent in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq) to the carboxylic acid/coupling reagent mixture. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.

  • Coupling Reaction: Add the neutralized H-Sar-OtBu solution from step 1 dropwise to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting N-protected amino acid is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide derivative by flash column chromatography on silica (B1680970) gel.

Protocol 2: Amino Acid Coupling using DIC/HOBt

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)

  • This compound (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylcarbodiimide (DIC) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Neutralization of this compound: In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 10-15 minutes at room temperature.

  • Coupling Reaction: To the neutralized H-Sar-OtBu solution, add the N-protected amino acid and HOBt. Cool the mixture to 0 °C in an ice bath.

  • Add DIC to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitoring and Work-up: Follow steps 6-9 from Protocol 1. The urea (B33335) byproduct from DIC is more soluble than that of DCC, simplifying the workup.[6]

Mandatory Visualization

Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling Reaction cluster_downstream Downstream Processing N_Protected_AA N-Protected Amino Acid Activated_Ester Activated Ester Intermediate N_Protected_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base_Act Base (DIPEA) Base_Act->Activated_Ester Dipeptide Protected Dipeptide Activated_Ester->Dipeptide Nucleophilic Attack Byproducts Byproducts Sar_HCl This compound Free_Amine Free Amine (H-Sar-OtBu) Sar_HCl->Free_Amine Base_Neut Base (DIPEA) Base_Neut->Free_Amine Free_Amine->Dipeptide Workup Aqueous Workup Dipeptide->Workup Purification Chromatography Workup->Purification Final_Product Pure Dipeptide Purification->Final_Product

Caption: Workflow for solution-phase peptide coupling.

Signaling_Pathways Carboxylic_Acid R-COOH (N-Protected Amino Acid) Active_Intermediate Reactive Intermediate (e.g., OAt-Ester) Carboxylic_Acid->Active_Intermediate Coupling_Reagent Coupling Reagent (Uronium/Phosphonium Salt) Coupling_Reagent->Active_Intermediate Base Tertiary Base (e.g., DIPEA) Base->Active_Intermediate Activation Peptide_Bond Peptide Bond Formation Active_Intermediate->Peptide_Bond Amine R'-NH2 (H-Sar-OtBu) Amine->Peptide_Bond Nucleophilic Attack Dipeptide R-CO-NH-R' (Protected Dipeptide) Peptide_Bond->Dipeptide Byproducts Byproducts Peptide_Bond->Byproducts

Caption: General mechanism of amide bond formation.

References

Review of studies comparing the enzymatic stability of peptides with and without sarcosine.

Author: BenchChem Technical Support Team. Date: December 2025

The inherent instability of peptides in the face of enzymatic degradation is a significant hurdle in their development as therapeutic agents. Researchers are increasingly turning to a strategic modification—the incorporation of sarcosine (B1681465) (N-methylglycine)—to bolster peptide resilience. This guide provides a comparative review of studies that quantitatively assess the enzymatic stability of peptides with and without this key modification, offering insights for researchers, scientists, and drug development professionals.

The substitution of a standard amino acid with sarcosine introduces a methyl group to the peptide backbone. This seemingly minor alteration sterically hinders the approach of proteases, the enzymes responsible for peptide breakdown, thereby enhancing the peptide's half-life in biological media. This increased stability can lead to improved pharmacokinetic profiles, including greater oral bioavailability and prolonged therapeutic effects.

Comparative Analysis of Enzymatic Stability

The following table summarizes quantitative data from various studies, highlighting the significant improvements in peptide stability achieved through sarcosine incorporation.

Peptide/AnalogModificationEnzyme/MediumHalf-life (t½)Fold Increase in StabilityReference
Ghrelin(1-8) analog 1Native SequenceHuman Serum4.7 hours-[1]
Ghrelin(1-8) analog 22N-methylation between Leu5 and Ser6Human Serum> 24 hours> 5.1[1]
Ghrelin(1-8) analog 1Native SequenceHuman Liver S9 Fraction< 10 minutes-[1]
Ghrelin(1-8) analog 22N-methylation between Leu5 and Ser6Human Liver S9 Fraction> 4 hours> 24[1]
Ghrelin Analog[Sar1] substitutionMouse PlasmaSignificantly prolonged vs. native ghrelinNot quantified[2]
Somatostatin (SRIF)Native SequenceSerum2.75 hours-[3]
Somatostatin Analog 10Three Mesitylalanine substitutionsSerum~93.5 hours~34[3]
Glutathione (GSH) analogN-methylationPlasma16.8-fold increase vs. native GSH16.8
Anoplin analogsN-methylation and lipidationTrypsin and Chymotrypsin10⁴-10⁶ times increase vs. native Anoplin10,000 - 1,000,000

The Mechanism of Protection: How Sarcosine Shields Peptides

The enhanced stability of sarcosine-containing peptides stems from the introduction of an N-methyl group on the peptide backbone. This modification imparts proteolytic resistance through several mechanisms.

cluster_peptide Standard Peptide Backbone cluster_sarcosine Sarcosine-Modified Backbone Peptide_N Amide Nitrogen (NH) Peptide_C Carbonyl Carbon (C=O) Peptide_N->Peptide_C Peptide Bond Cleavage Enzymatic Cleavage Peptide_N->Cleavage Sarcosine_N N-Methylated Amide Nitrogen (N-CH3) Sarcosine_C Carbonyl Carbon (C=O) Sarcosine_N->Sarcosine_C Modified Peptide Bond Stability Enhanced Stability Sarcosine_N->Stability Protease Protease Protease->Peptide_N Recognizes and binds Protease->Sarcosine_N Steric Hindrance (Blocks Binding)

Mechanism of Sarcosine-Induced Proteolytic Resistance.

Experimental Protocols for Assessing Peptide Stability

The determination of peptide stability is a critical step in preclinical development. The following outlines a general methodology for an in vitro plasma stability assay.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution Incubate Incubate Peptide in Plasma at 37°C Peptide_Stock->Incubate Plasma_Prep Thaw and Centrifuge Plasma Plasma_Prep->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Add Quenching Solution (e.g., Acetonitrile) Timepoints->Quench Precipitate Precipitate Plasma Proteins Quench->Precipitate Centrifuge Centrifuge and Collect Supernatant Precipitate->Centrifuge LCMS Analyze by LC-MS or HPLC Centrifuge->LCMS Quantify Quantify Remaining Intact Peptide LCMS->Quantify HalfLife Calculate Half-life (t½) Quantify->HalfLife

Workflow for an In Vitro Peptide Plasma Stability Assay.

Detailed Methodology:

  • Peptide and Plasma Preparation: A stock solution of the test peptide is prepared in a suitable solvent (e.g., DMSO or water). Frozen plasma (human, mouse, or rat) is thawed at 37°C and centrifuged to remove any precipitates.[2][4]

  • Incubation: The peptide stock solution is added to the pre-warmed plasma to a final concentration (e.g., 1 µM).[2] The mixture is incubated at 37°C with gentle shaking. Aliquots are taken at predetermined time points (e.g., 0, 15, 45, 120, and 240 minutes).[2]

  • Reaction Quenching and Protein Precipitation: To stop the enzymatic degradation, a quenching solution, typically a cold organic solvent like acetonitrile (B52724) or a strong acid like trichloroacetic acid (TCA), is added to each aliquot.[4] This also serves to precipitate the plasma proteins.

  • Sample Analysis: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the peptide and its metabolites, is then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).[2][4]

  • Data Analysis: The peak area of the intact peptide at each time point is quantified. The percentage of the remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay model.[5]

Signaling Pathways and the Importance of Stability

The prolonged presence of a bioactive peptide due to enhanced stability can have significant implications for its downstream signaling effects. For instance, ghrelin, a peptide hormone that stimulates growth hormone release and appetite, acts on the growth hormone secretagogue receptor (GHSR). A more stable ghrelin analog can lead to sustained receptor activation and prolonged signaling.

cluster_membrane Cell Membrane GHSR GHSR (Receptor) G_Protein Gq/11 Protein GHSR->G_Protein Activates Ghrelin Ghrelin Analog (Sarcosine-Modified) Ghrelin->GHSR Binds and Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Response (e.g., Growth Hormone Secretion) Ca_Release->Cell_Response PKC->Cell_Response

Simplified GHSR Signaling Pathway Activated by a Stable Ghrelin Analog.

Conclusion

The incorporation of sarcosine into peptide sequences is a proven and effective strategy to enhance enzymatic stability. The data consistently demonstrates that this modification can dramatically increase the half-life of peptides in biological fluids, a critical factor for their therapeutic viability. By understanding the principles of sarcosine-mediated protection and employing robust stability assays, researchers can design more potent and durable peptide-based drugs. This approach holds significant promise for overcoming one of the major limitations of peptide therapeutics and unlocking their full clinical potential.

References

The Strategic Calculus of Sarcosine Insertion in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of H-Sar-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals steering large-scale peptide synthesis, the choice of raw materials is a critical determinant of process efficiency, final product purity, and overall cost-effectiveness. The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (Sar), presents unique challenges and opportunities. This guide provides a comprehensive cost-benefit analysis of the less conventional H-Sar-OtBu.HCl compared to the industry-standard Fmoc-Sar-OH and Boc-Sar-OH for large-scale solid-phase peptide synthesis (SPPS).

The selection of the appropriate sarcosine derivative impacts coupling efficiency, potential side reactions, and the overall workflow of the synthesis campaign. While Fmoc-Sar-OH and Boc-Sar-OH are well-established reagents integrated into standard SPPS protocols, this compound, with its unprotected N-terminus, offers a theoretically distinct approach that warrants careful consideration. This guide presents a data-driven comparison to inform strategic decisions in process development and manufacturing.

Performance and Cost at a Glance: A Comparative Summary

The economic and performance characteristics of each sarcosine derivative are pivotal in their selection for large-scale synthesis. The following table summarizes these key parameters.

Performance ParameterThis compoundFmoc-Sar-OHBoc-Sar-OH
Workflow Integration Requires in-situ N-terminal protection, adding a step to the standard cycle.Direct integration into standard Fmoc-SPPS protocols.Direct integration into standard Boc-SPPS protocols.
Theoretical Coupling Efficiency Potentially high, dependent on the efficiency of the in-situ protection and subsequent coupling.Generally high with potent coupling reagents like HBTU/HATU.[1]High, though may require longer coupling times or stronger activation compared to Fmoc chemistry.
Risk of Side Reactions Lower risk of side reactions associated with the protecting group itself during coupling.Low risk of racemization. Potential for piperidine-related side products.Requires strong acid for deprotection, which can cause side reactions with sensitive residues.[2]
Automation Compatibility Less straightforward for standard automated synthesizers due to the extra in-situ protection step.Highly compatible with automated Fmoc-SPPS synthesizers.[]Compatible with automated synthesizers designed for Boc-SPPS.
Approximate Cost per Kilogram *$1,500 - $3,000$4,500 - $8,000$900 - $2,500[4]

*Prices are estimates based on publicly available data from various suppliers and can vary significantly based on purity, supplier, and purchase volume. For research use only.

In-Depth Analysis of Sarcosine Derivatives

This compound: The Unconventional Contender

This compound presents a unique proposition due to its free N-terminal amino group. This necessitates an in-situ protection step within the SPPS cycle before coupling, typically with an Fmoc or Boc anhydride.

Potential Benefits:

  • Potentially Lower Raw Material Cost: As indicated in the table, the initial purchase price of this compound can be significantly lower than its Fmoc-protected counterpart.

  • Flexibility in Protecting Group Strategy: The in-situ protection allows for flexibility in choosing the temporary N-terminal protecting group on-the-fly, which could be advantageous in specific, complex synthetic routes.

Challenges and Costs:

  • Process Complexity: The additional in-situ protection step complicates the synthesis protocol, potentially increasing solvent and reagent consumption, as well as cycle time. This can offset the initial cost savings of the raw material.

  • Optimization Required: The efficiency of the in-situ protection and subsequent coupling needs careful optimization to ensure high yields and prevent the formation of deletion sequences.

  • Automation Hurdles: Standard automated peptide synthesizers are typically programmed for pre-protected amino acids and may require significant reconfiguration to accommodate an in-situ protection step.

Fmoc-Sar-OH: The Industry Standard for Fmoc/tBu Strategy

Fmoc-Sar-OH is the go-to choice for incorporating sarcosine in the widely adopted Fmoc-based solid-phase peptide synthesis.

Benefits:

  • Seamless Integration: It fits directly into established Fmoc-SPPS workflows, allowing for straightforward programming of automated synthesizers.[]

  • High Coupling Efficiency: When used with modern, potent coupling reagents such as HATU or HCTU, high coupling efficiencies can be achieved, which is crucial for the synthesis of long and complex peptides.[1]

  • Mild Deprotection Conditions: The Fmoc group is removed under mild basic conditions (typically with piperidine), which is compatible with a wide range of acid-sensitive side-chain protecting groups.[2]

Costs and Considerations:

  • Higher Raw Material Cost: Fmoc-Sar-OH is generally the most expensive of the three derivatives on a per-kilogram basis.

  • Piperidine (B6355638) Usage: The use of piperidine for deprotection requires careful handling and disposal, adding to the overall process cost and environmental considerations.

Boc-Sar-OH: The Classic Choice for Boc/Bzl Strategy

Boc-Sar-OH is a staple in Boc-based solid-phase peptide synthesis, a robust and historically significant methodology.

Benefits:

  • Cost-Effective Raw Material: Boc-Sar-OH is often the most economical option among the protected sarcosine derivatives, making it attractive for large-scale campaigns of shorter peptides.[4][5]

  • Robust Chemistry: Boc-SPPS is a well-established method with a long history of successful application.

Costs and Considerations:

  • Harsh Deprotection: The Boc group requires strong acid (typically trifluoroacetic acid - TFA) for its removal in each cycle.[2] This can lead to the degradation of sensitive peptide sequences and requires the use of acid-resistant equipment.

  • Final Cleavage: The final cleavage from the resin often requires hazardous reagents like hydrofluoric acid (HF), necessitating specialized equipment and handling procedures.

  • Orthogonality Limitations: The repetitive acid treatments can limit the choice of orthogonal side-chain protecting groups.

Experimental Protocols

The following are generalized protocols for the incorporation of sarcosine derivatives in manual solid-phase peptide synthesis.

Protocol 1: Incorporation of Fmoc-Sar-OH using Fmoc-SPPS

1. Resin Swelling and Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-Sar-OH (3-5 equivalents relative to resin loading), a coupling reagent like HATU (3-5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF.

  • Add a base, such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

3. Monitoring and Washing:

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Incorporation of Boc-Sar-OH using Boc-SPPS

1. Resin Swelling and Deprotection:

  • Swell the resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 30-60 minutes.

  • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes, drain, and repeat for 20 minutes for Boc deprotection.

  • Wash the resin with DCM, a neutralization solution (e.g., 10% DIEA in DCM), and then DMF.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Boc-Sar-OH (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) and allow to pre-activate for 2-5 minutes.

  • Add the activated solution to the resin and agitate for 2-4 hours.

3. Monitoring and Washing:

  • Monitor the coupling reaction using the Kaiser test.

  • Wash the resin with DMF and DCM.

Protocol 3: Theoretical Incorporation of this compound in an Fmoc-SPPS Workflow

1. Resin Swelling and N-terminal Deprotection:

  • Follow the standard Fmoc deprotection protocol as described in Protocol 1.

2. In-situ N-terminal Protection of this compound:

  • In a separate vessel, dissolve this compound (3-5 equivalents) and DIEA (3-5 equivalents) in DMF to neutralize the hydrochloride salt.

  • Add Fmoc-OSu (3-5 equivalents) to the solution and stir for 30-60 minutes to facilitate the formation of Fmoc-Sar-OtBu.

3. Activation and Coupling:

  • To the solution containing the in-situ formed Fmoc-Sar-OtBu, add a coupling reagent (e.g., HATU, 3-5 equivalents) and additional DIEA (3-5 equivalents).

  • Allow for a short pre-activation period (2-5 minutes).

  • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

4. Monitoring and Washing:

  • Follow the standard monitoring and washing procedures as in Protocol 1.

Visualizing the Workflow and Decision-Making Process

To better illustrate the workflows and the decision-making process, the following diagrams are provided.

SPPS_Workflow_Comparison cluster_h_sar_otbu This compound Workflow cluster_fmoc_sar Fmoc-Sar-OH Workflow h_start Start Cycle h_deprotect Fmoc Deprotection h_start->h_deprotect h_wash1 DMF Wash h_deprotect->h_wash1 h_in_situ In-situ Fmoc Protection of this compound h_wash1->h_in_situ h_activate Activation h_in_situ->h_activate h_couple Coupling h_activate->h_couple h_wash2 DMF Wash h_couple->h_wash2 h_end End Cycle h_wash2->h_end f_start Start Cycle f_deprotect Fmoc Deprotection f_start->f_deprotect f_wash1 DMF Wash f_deprotect->f_wash1 f_activate Activation of Fmoc-Sar-OH f_wash1->f_activate f_couple Coupling f_activate->f_couple f_wash2 DMF Wash f_couple->f_wash2 f_end End Cycle f_wash2->f_end

Caption: Comparative SPPS workflows for this compound and Fmoc-Sar-OH.

Decision_Matrix start Select Sarcosine Derivative for Large-Scale Synthesis cost_priority Is raw material cost the primary driver? start->cost_priority process_simplicity Is process simplicity and automation key? cost_priority->process_simplicity No h_sar Consider this compound (Requires process optimization) cost_priority->h_sar Yes boc_chem Is the overall synthesis strategy Boc-based? process_simplicity->boc_chem No fmoc_sar Choose Fmoc-Sar-OH (Higher raw material cost) process_simplicity->fmoc_sar Yes boc_sar Choose Boc-Sar-OH (Economical for Boc-SPPS) boc_chem->boc_sar Yes re_evaluate Re-evaluate priorities boc_chem->re_evaluate No

Caption: Decision matrix for selecting a sarcosine derivative.

Conclusion and Recommendations

The selection of a sarcosine derivative for large-scale peptide synthesis is a strategic decision that hinges on a balance of raw material cost, process complexity, and compatibility with existing infrastructure.

  • This compound emerges as a potentially cost-effective but operationally complex option. Its primary advantage lies in the lower upfront cost of the raw material. However, this is counterbalanced by the need for an additional in-situ protection step, which requires significant process development and optimization, and may not be readily amenable to all automated synthesis platforms. This option is best suited for organizations with strong process chemistry teams who can invest the resources to develop a robust and validated in-house protocol, thereby realizing long-term cost savings.

  • Fmoc-Sar-OH remains the industry standard for Fmoc-based SPPS for good reason. Its seamless integration into well-established, automated workflows ensures reliability and predictability, which are paramount in a manufacturing environment. While the raw material cost is higher, the reduced process complexity and faster cycle times can lead to a lower overall cost of goods, especially for long and complex peptides where efficiency and yield are critical.

  • Boc-Sar-OH is a highly economical choice for manufacturers employing a Boc-based synthesis strategy. For shorter peptides where the robustness of Boc chemistry is advantageous and the necessary infrastructure for handling strong acids is in place, Boc-Sar-OH offers a compelling cost advantage.

Ultimately, the optimal choice depends on the specific priorities of the manufacturing campaign. A thorough evaluation of not just the per-kilogram cost of the amino acid derivative, but also the "hidden costs" associated with process complexity, solvent and reagent consumption, and cycle time will enable an informed and economically sound decision.

References

Safety Operating Guide

Navigating the Safe Disposal of H-Sar-OtBu.HCl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe disposal of this amino acid derivative.

Core Safety and Disposal Information

While specific institutional and regional regulations must always be consulted and adhered to, general safety protocols for this compound disposal are outlined below. This information is synthesized from safety data sheets (SDS) of similar chemical compounds.

General Guidance:

  • Consult a Professional: The most recommended course of action is to contact a licensed professional waste disposal service to handle the material.[1]

  • Regulatory Compliance: All disposal procedures must be in accordance with local, regional, and national hazardous waste regulations.[2]

  • Original Containers: Whenever possible, leave the chemical in its original container.[2]

  • No Mixing: Do not mix this compound with other waste materials.[2]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

  • Avoid Environmental Release: Prevent the chemical from entering drains, soil, or waterways.[1]

Spill and Cleanup Procedures

In the event of a spill, the following measures should be taken:

  • Ensure Adequate Ventilation: Work in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including gloves, and eye and face protection.

  • Containment: Sweep up the solid material and place it into a suitable, labeled container for disposal.[3][4]

  • Cleanup: Clean the affected area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.

start Start: this compound for Disposal consult_sds Consult Compound-Specific Safety Data Sheet (SDS) start->consult_sds sds_available Specific Disposal Instructions Available in SDS? consult_sds->sds_available follow_sds Follow SDS-Prescribed Disposal Method sds_available->follow_sds Yes no_sds_instructions Consult Institutional EHS / Licensed Waste Disposal Service sds_available->no_sds_instructions No end End: Safe and Compliant Disposal follow_sds->end ehs_guidance Follow EHS/Professional Disposal Guidance no_sds_instructions->ehs_guidance ehs_guidance->end

Disposal Decision Workflow for this compound

Quantitative Data Summary

There is no quantitative data available regarding specific disposal parameters such as concentration limits for aqueous disposal or incineration temperatures. The general consensus from safety documents for similar compounds is to handle the pure substance and any contaminated materials as chemical waste to be disposed of by a licensed service.

ParameterValue
Recommended Disposal RouteLicensed Professional Waste Disposal Service
Environmental ReleaseShould not be released into the environment
Container DisposalDispose of as unused product

Experimental Protocols

Currently, there are no publicly available, validated experimental protocols for the specific neutralization or deactivation of this compound for disposal purposes. Attempting to neutralize the compound without a validated procedure can be dangerous and is not recommended. The safest approach is to follow the guidance of a professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.

References

Personal protective equipment for handling H-Sar-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride). It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE for various activities.

ActivityRequired PPE
Routine Handling & Weighing Safety goggles, laboratory coat, nitrile gloves, dust mask/respirator.
Preparing Solutions Chemical splash goggles, impermeable gown, nitrile gloves, face shield (if splashing is likely).
Spill Cleanup Splash goggles, full suit, dust respirator, boots, heavy-duty gloves. A self-contained breathing apparatus (SCBA) may be necessary for large spills to avoid inhalation.[1][2]
Receiving & Transporting Chemotherapy gloves. An elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended if the packaging is not sealed.[3]

Hazard Identification and First Aid

This compound may cause irritation to the skin, eyes, and respiratory tract.[1][2] In case of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][4]

Operational Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE gather_materials Gather Materials & Equipment prep_ppe->gather_materials weigh Weigh this compound in Ventilated Enclosure gather_materials->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Response weigh->spill If Spill Occurs experiment Perform Experimental Procedure dissolve->experiment dissolve->spill decontaminate_glassware Decontaminate Glassware experiment->decontaminate_glassware exposure Exposure Response experiment->exposure If Exposure Occurs dispose_waste Dispose of Chemical Waste decontaminate_glassware->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Preparation: Work within a chemical fume hood or other ventilated enclosure. Ensure all necessary PPE is worn correctly.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the weighed this compound to a suitable volumetric flask. Add the desired solvent incrementally, swirling to dissolve. Once dissolved, bring the solution to the final volume.

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature (-20°C for short-term or -80°C for long-term storage) and protect from moisture.[5]

Spill and Disposal Procedures

Spill Response:

  • Small Spills: For small spills, use appropriate tools to carefully scoop the spilled material into a designated waste container.[1]

  • Large Spills: For large spills, evacuate the area and prevent entry. Use a shovel to place the material into a suitable container for disposal.[1] Ensure adequate ventilation and wear appropriate respiratory protection.

Waste Disposal:

  • Chemical Waste: All waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[1] This includes unused product and contaminated materials.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[4]

  • Professional Disposal: It is recommended to contact a licensed professional waste disposal service to dispose of this material.[4] For larger quantities, a chemical incinerator with an afterburner and scrubber may be used.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.